Product packaging for Nms-873(Cat. No.:CAS No. 1418013-75-8)

Nms-873

Cat. No.: B612292
CAS No.: 1418013-75-8
M. Wt: 520.7 g/mol
InChI Key: UJGTUKMAJVCBIS-UHFFFAOYSA-N
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Description

NMS-873 is an organic molecular entity. It has a role as an EC 3.6.4.* (hydrolases acting on ATP;  involved in cellular and subcellular movement) inhibitor.
an inhibitor of VCP, a ubiquitin-dependent segregase, with antiviral activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28N4O3S2 B612292 Nms-873 CAS No. 1418013-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGTUKMAJVCBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418013-75-8
Record name 1418013-75-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

The Allosteric Binding Site of Nms-873: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). Its unique mechanism of action, targeting a site distinct from the ATP binding pocket, has made it a valuable tool for studying p97 function and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the allosteric binding site of this compound, detailing the molecular interactions, the functional consequences of its binding, and the experimental methodologies used to elucidate this information.

The Allosteric Binding Site of this compound on p97/VCP

This compound binds to a cryptic, allosteric pocket located at the interface of the D1 and D2 ATPase domains of adjacent p97 protomers within the functional hexameric complex.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that the inhibitor settles into a groove within the D2 domain.[3][4]

The binding of this compound prevents the conformational changes necessary for p97 function by interacting with and locking the inter-subunit signaling (ISS) motif.[3][5] This interference with the catalytic cycle stabilizes the ADP-bound state of p97, effectively halting its activity.[2]

Molecular docking and structural studies have identified several key amino acid residues that form the binding pocket and are crucial for the interaction with this compound. These residues are primarily located in the D2 domain and the linker region between the D1 and D2 domains.

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data.

ParameterValueTarget/SystemReference
IC50 30 nMp97/VCP (cell-free assay)[6]
IC50 24 nMp97/VCP[7]
Apparent Kd 162 nMp97/VCP (wild-type)[8]
Apparent Kd 159 nMp97/VCP (A530T mutant)[8]
Antiproliferative IC50 380 nMHCT116 cancer cells[7]
Antiproliferative IC50 0.4 µMHCT116 cells[6]
Antiproliferative IC50 0.7 µMHeLa cells[6]

Signaling Pathways Affected by this compound

Inhibition of p97 by this compound disrupts cellular protein homeostasis, leading to the activation of specific signaling pathways, most notably the Unfolded Protein Response (UPR) and interference with autophagy.

p97's Role in Protein Degradation

p97 is a critical component of the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[7][9][10] It functions to extract ubiquitinated proteins from cellular compartments, preparing them for degradation by the proteasome.[9]

p97_Protein_Degradation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein_ER Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3) Misfolded_Protein_ER->Ubiquitination ERAD Ub_Protein Ubiquitinated Protein Ubiquitination->Ub_Protein p97_Complex p97/VCP Complex Ub_Protein->p97_Complex Extraction Proteasome 26S Proteasome p97_Complex->Proteasome Degradation Protein Degradation Proteasome->Degradation Nms_873 This compound Nms_873->p97_Complex Inhibits

p97/VCP in the ERAD Pathway and its Inhibition by this compound.
Induction of the Unfolded Protein Response (UPR)

By inhibiting p97 and causing an accumulation of misfolded, ubiquitinated proteins, this compound induces ER stress, which in turn activates the UPR.[1] The UPR is a signaling network that aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged.

Unfolded_Protein_Response cluster_UPR Unfolded Protein Response (UPR) Nms_873 This compound p97_Inhibition p97 Inhibition Nms_873->p97_Inhibition Protein_Accumulation Accumulation of Ub-Proteins p97_Inhibition->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP ER_Chaperones ER Chaperones & ERAD Components XBP1s->ER_Chaperones Upregulates ATF6n->ER_Chaperones Upregulates Apoptosis Apoptosis CHOP->Apoptosis

Activation of the UPR Pathway by this compound-mediated p97 Inhibition.

Experimental Protocols

The characterization of the this compound binding site and its effects has relied on a combination of structural biology, biochemical assays, and cell-based methods.

NADH-Coupled ATPase Assay

This assay is used to measure the ATPase activity of p97 and the inhibitory effect of compounds like this compound. It couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

  • p97 hydrolyzes ATP to ADP and inorganic phosphate.

  • Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.

  • Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • The decrease in NADH concentration is measured by the change in absorbance at 340 nm.

Protocol Outline:

  • Reaction Buffer Preparation: Prepare a buffer containing HEPES (pH 7.5-8.0), MgCl₂, DTT, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

  • Enzyme and Inhibitor Preparation: Dilute recombinant p97 protein to the desired concentration in the reaction buffer. Prepare serial dilutions of this compound.

  • Assay Setup: In a microplate, combine the reaction buffer, p97, and varying concentrations of this compound (or vehicle control).

  • Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

NADH_Coupled_Assay ATP ATP p97 p97 ATPase ATP->p97 ADP ADP p97->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK PK->ATP Regeneration Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Abs @ 340nm) NADH->LDH NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate

Workflow of the NADH-Coupled ATPase Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]

Principle:

  • Cells are treated with the compound of interest (this compound).

  • The treated cells are heated to a range of temperatures.

  • Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

  • After cell lysis and removal of aggregates, the amount of soluble target protein (p97) is quantified, typically by Western blotting or other detection methods.[12]

Protocol Outline:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a gradient of temperatures in a thermal cycler.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[11]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.[11]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble p97 using Western blotting with a p97-specific antibody.

  • Data Analysis: Plot the amount of soluble p97 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

CETSA_Workflow Cell_Culture Cell Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Heating Heat to a Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Quantification Quantify Soluble p97 (e.g., Western Blot) Centrifugation->Quantification Analysis Analyze Melting Curve Shift Quantification->Analysis

Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Off-Target Effects of this compound

It is important for researchers to be aware that this compound, while highly selective for p97, has been reported to have off-target effects. Studies have shown that this compound can act as a dual inhibitor of mitochondrial Complex I and ATP synthase, leading to the dysregulation of glycometabolism in a p97-independent manner.[1][2][14] This polypharmacology should be considered when interpreting cellular phenotypes resulting from this compound treatment.

Conclusion

This compound is a pivotal chemical probe that has significantly advanced our understanding of p97 biology. Its allosteric binding site, located at the D1-D2 domain interface, offers a unique modality for inhibiting this therapeutically relevant target. The detailed knowledge of its binding site, mechanism of action, and the associated signaling pathways, as outlined in this guide, provides a solid foundation for researchers utilizing this compound in their studies and for the development of next-generation allosteric p97 inhibitors.

References

NMS-873: A Multi-Faceted Approach to Inducing Cancer Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of Action

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms by which a compound induces cancer cell death is paramount. NMS-873, a potent and specific allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97, has emerged as a significant tool compound for studying protein homeostasis and a potential lead for anticancer therapies.[1][2] This guide elucidates the intricate, multi-pronged mechanism through which this compound drives cancer cells towards apoptosis by disrupting critical cellular processes including protein degradation, the unfolded protein response, autophagy, and cellular metabolism.

The Central Target: p97/VCP - A Master Regulator of Proteostasis

p97 is a highly abundant, hexameric enzyme that functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from various cellular structures like the endoplasmic reticulum (ER), chromatin, and protein complexes.[3][4] This activity is crucial for numerous cellular pathways, most notably:

  • The Ubiquitin-Proteasome System (UPS): p97 acts upstream of the proteasome, extracting polyubiquitinated proteins and presenting them for degradation.[3]

  • Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is essential for the retrotranslocation of misfolded proteins from the ER lumen to the cytosol for their subsequent degradation.[5][6]

  • Autophagy: p97 plays a key role at the intersection of the UPS and autophagy, influencing processes like autophagosome maturation.[1][7]

Given the reliance of cancer cells on robust protein quality control systems to manage the proteotoxic stress associated with rapid proliferation and aneuploidy, p97 represents a critical vulnerability and a prime therapeutic target.[8][9]

This compound: A Unique Allosteric Inhibitor

This compound is a highly specific, non-ATP-competitive inhibitor of p97.[10] Unlike ATP-competitive inhibitors, it binds to a cryptic allosteric pocket that forms between the D1 and D2 ATPase domains of adjacent p97 protomers.[1] This binding event distorts inter-subunit communication required for coordinated ATP hydrolysis, effectively locking the enzyme in a substrate-bound state and inhibiting its segregase activity.[1][11]

Table 1: Biochemical and Cellular Potency of this compound

Parameter Value Cell Line/System Reference
Biochemical IC50 30 nM Recombinant p97/VCP [10]
Antiproliferative IC50 400 nM HCT116 (Colon Cancer)
Antiproliferative IC50 700 nM HeLa (Cervical Cancer)

| Selectivity | >10 µM | Panel of other AAA ATPases, HSP90, 53 kinases |[10] |

Core Mechanism 1: Disruption of Proteostasis via UPS and ERAD Inhibition

The primary consequence of p97 inhibition by this compound is a systemic disruption of protein homeostasis. By inactivating p97's segregase function, this compound prevents the extraction and processing of ubiquitinated substrates.

This leads to two major cellular events:

  • Accumulation of Polyubiquitinated Proteins: The failure to process substrates for the proteasome results in a widespread accumulation of polyubiquitinated proteins throughout the cell.[2][12] This is a hallmark cellular response to p97 inhibition.

  • ERAD Impairment and ER Stress: The ERAD pathway is critically dependent on p97 to pull misfolded proteins out of the ER membrane and lumen.[6] this compound-mediated inhibition of p97 blocks this process, causing misfolded proteins to accumulate within the ER, a condition known as ER stress.[12]

Diagram 1: this compound inhibits p97, blocking the UPS pathway.

Core Mechanism 2: Induction of the Terminal Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[13][14] Initially, the UPR aims to restore homeostasis by reducing protein translation and increasing the expression of chaperones.[9] However, severe or prolonged ER stress, as induced by this compound, pushes the UPR into a terminal, pro-apoptotic phase.[1][12]

The UPR is mediated by three ER-transmembrane sensors:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of translation but also the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates pro-apoptotic factors like CHOP.[13] Treatment with this compound robustly increases ATF4 and CHOP levels.[2][15]

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, generating a potent transcription factor (XBP1s) that upregulates ERAD components and chaperones. Under terminal stress, IRE1α can also activate apoptotic signaling through the JNK pathway.[13]

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to release a transcription factor that, like XBP1s, upregulates genes involved in protein folding and degradation.[13]

By causing unrelenting ER stress, this compound converts the normally pro-survival UPR into a death signal, culminating in apoptosis.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Sensors UPR Sensors MisfoldedProteins Misfolded Protein Accumulation PERK PERK MisfoldedProteins->PERK activates IRE1 IRE1α MisfoldedProteins->IRE1 activates ATF6 ATF6 MisfoldedProteins->ATF6 activates ATF4 ATF4 Upregulation PERK->ATF4 XBP1s XBP1s Splicing IRE1->XBP1s splicing JNK JNK Activation IRE1->JNK recruits TRAF2 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi NMS873 This compound p97_inhibition p97 Inhibition NMS873->p97_inhibition ERAD_Block ERAD Blockade p97_inhibition->ERAD_Block ERAD_Block->MisfoldedProteins causes CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis JNK->Apoptosis ATF6_cleaved->Apoptosis pro-apoptotic genes

Diagram 2: this compound induces terminal UPR leading to apoptosis.

Core Mechanism 3: Interference with Autophagy

Autophagy is a cellular recycling process where cytoplasmic components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. p97 is implicated in several stages of autophagy, and its inhibition by this compound disrupts this process, specifically by interfering with autophagosome maturation.[1][10] This blockage prevents the clearance of protein aggregates and damaged organelles, further contributing to cellular stress and toxicity. The accumulation of autophagy adaptors like p62 is another observed effect, indicating a stalled autophagic flux.[12]

Core Mechanism 4: p97-Independent Metabolic Disruption

Recent studies have revealed that this compound possesses significant off-target effects on mitochondrial function, adding another layer to its cytotoxic mechanism. This activity is independent of its action on p97, as demonstrated in this compound-resistant cell lines harboring p97 mutations that still exhibit metabolic disruption.[16][17]

This compound directly inhibits two key components of oxidative phosphorylation (OXPHOS):

  • Mitochondrial Complex I: Potent inhibition.[17][18]

  • ATP Synthase (Complex V): Weak inhibition.[17][18]

This dual inhibition cripples the cell's primary ATP production pathway. To survive, cancer cells attempt to compensate by dramatically increasing glycolysis (the "Warburg effect" under duress).[18][19] However, this metabolic shift is often insufficient to meet the high energy demands of the cell, leading to an energy crisis. This p97-independent effect can be synergistically exploited; co-treatment with glycolysis inhibitors like 2-deoxy-d-glucose (2-DG) significantly enhances the anti-proliferative activity of this compound.[16][17]

References

An In-depth Technical Guide on NMS-873 and Its Effect on Autophagosome Maturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-873 is a highly potent and specific allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 plays a critical role in numerous cellular processes, including protein homeostasis and, notably, multiple stages of the autophagy pathway. This guide provides a detailed examination of the mechanism by which this compound disrupts autophagosome maturation, a key step in the autophagic degradation pathway. We will review the function of VCP/p97 in autophagy, present quantitative data on the effects of this compound, detail relevant experimental protocols for studying these effects, and discuss important off-target considerations. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction: VCP/p97 in the Autophagy Pathway

Autophagy is a conserved catabolic process responsible for the degradation of cellular components, such as long-lived proteins and damaged organelles, through the lysosomal machinery. The process involves the formation of a double-membraned vesicle, the autophagosome , which engulfs cytoplasmic cargo. The autophagosome then matures and fuses with a lysosome to form an autolysosome , where the cargo is degraded.

VCP/p97 is a key regulator at multiple junctures of this pathway:

  • Autophagy Initiation: VCP/p97 interacts with the Beclin 1-containing phosphatidylinositol 3-kinase (PtdIns3K) complex, promoting its assembly and activity. This is crucial for the production of PtdIns3P, a lipid that serves as a platform for the recruitment of early autophagy proteins.

  • Autophagosome Maturation: VCP/p97 is essential for the maturation of autophagosomes, particularly those containing ubiquitinated substrates.[3] This function is critical for the fusion of autophagosomes with lysosomes.[4][5] Inhibition or mutation of VCP/p97 leads to the accumulation of immature autophagosomes.[4]

  • Lysosomal Homeostasis: VCP/p97 is also involved in the clearance of damaged lysosomes via a selective form of autophagy known as lysophagy, acting downstream of ubiquitin and p62 recruitment to the damaged organelle.[6]

Given its central role, targeting VCP/p97 presents a compelling strategy for modulating autophagy, with therapeutic implications for diseases like cancer and neurodegeneration.

This compound: A Potent Allosteric Inhibitor of VCP/p97

This compound is a non-ATP-competitive, allosteric inhibitor of VCP/p97. It binds to a cryptic site at the interface of the D1 and D2 ATPase domains of adjacent protomers within the VCP/p97 hexamer. This binding event stabilizes the ADP-bound state of the enzyme, disrupting the coordinated ATP hydrolysis cycle required for its chaperone-like activity. This allosteric mechanism confers high specificity for VCP/p97 over other AAA ATPases and kinases.[1][2]

Mechanism of Action: this compound Impairs Autophagosome Maturation

The primary effect of this compound on the autophagy pathway is the potent inhibition of autophagosome maturation. By inhibiting the ATPase activity of VCP/p97, this compound prevents the necessary conformational changes and protein remodeling events that facilitate the fusion of autophagosomes with lysosomes.[4]

This blockade leads to several key cellular phenotypes:

  • Accumulation of Autophagosomes: Cells treated with this compound show a significant increase in the number of autophagosomes, which can be visualized as puncta positive for the marker protein LC3 (Microtubule-associated protein 1A/1B-light chain 3).[4][7]

  • Increased p62/SQSTM1 Levels: p62, or Sequestosome-1, is an autophagy receptor that binds to ubiquitinated cargo and to LC3, thereby targeting the cargo for degradation. As p62 is itself degraded within the autolysosome, a block in autophagic flux leads to its accumulation.[4][8]

  • Disruption of Autophagic Flux: The overall process of autophagy, from initiation to degradation, is termed autophagic flux. This compound disrupts this flux at a late stage, causing a buildup of intermediates (autophagosomes) that fail to be cleared.

The consequences of VCP/p97 inhibition by this compound are visually summarized in the following diagram.

G cluster_0 Normal Autophagic Flux cluster_1 Effect of this compound Cargo Ubiquitinated Cargo (e.g., protein aggregates) p62 p62/SQSTM1 Cargo->p62 binds Phagophore Phagophore p62->Phagophore recruits to Autophagosome Autophagosome (LC3-II+) Phagophore->Autophagosome matures to Autolysosome Autolysosome Autophagosome->Autolysosome fuses with VCP VCP/p97 ATPase Autophagosome->VCP maturation requires Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation VCP->Autolysosome NMS873 This compound VCP_inhibited VCP/p97 (Inhibited) NMS873->VCP_inhibited inhibits Fusion_block Fusion Blocked VCP_inhibited->Fusion_block Autophagosome_acc Accumulation of Immature Autophagosomes (LC3-II+, p62+) p62_acc Accumulation of p62 Autophagosome_acc->p62_acc Ub_acc Accumulation of Ubiquitinated Proteins Autophagosome_acc->Ub_acc Lysosome_i Lysosome

Fig. 1: this compound inhibits VCP/p97, blocking autophagosome-lysosome fusion.
Quantitative Data Presentation

The activity of this compound has been quantified in various biochemical and cell-based assays. The tables below summarize key data points.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueCell Line / SystemCitation
VCP/p97 ATPase IC₅₀ 30 nMRecombinant Human VCP/p97[1][2][9]
VCP/p97 ATPase IC₅₀ 24 nMRecombinant Human VCP/p97[10]
Antiproliferative IC₅₀ 0.40 µM (400 nM)HCT116 (Colon Carcinoma)[2]
Antiproliferative IC₅₀ 0.38 µM (380 nM)HCT116 (Colon Carcinoma)[10]
Antiproliferative IC₅₀ 0.70 µM (700 nM)HeLa (Cervical Carcinoma)[2]
Selectivity >10 µMPanel of other AAA ATPases, Hsp90, 53 kinases[1][2]

Table 2: Off-Target Effects of this compound

TargetEffectSystemCitation
Mitochondrial Complex I InhibitionIsolated Mitochondria / Cultured Cells[11][12]
Mitochondrial ATP Synthase InhibitionIsolated Mitochondria / Cultured Cells[11]
Key Experimental Protocols
5.1 VCP/p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by VCP/p97 and is used to determine the IC₅₀ of inhibitors like this compound.

  • Principle: A two-step NADH-coupled enzymatic assay is often used. In the first step, VCP/p97 hydrolyzes ATP to ADP. An ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate) recycles the ADP back to ATP, producing a stoichiometric amount of pyruvate. In the second step, the VCP/p97 reaction is quenched, and lactate dehydrogenase is added with NADH to reduce the accumulated pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is proportional to the VCP/p97 activity.[9] Alternatively, a bioluminescence-based assay (e.g., ADP-Glo) can be used, which measures the amount of ADP produced.[13]

  • Protocol Outline (NADH-coupled):

    • Prepare reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT).

    • In a 96-well UV plate, add recombinant VCP/p97, the ATP regenerating system (pyruvate kinase/phosphoenolpyruvate), and varying concentrations of this compound.

    • Initiate the reaction by adding ATP. Incubate at 37°C.

    • Quench the reaction with EDTA.

    • Add lactate dehydrogenase and NADH.

    • Measure the decrease in absorbance at 340 nm using a plate reader.

    • Calculate activity and plot against inhibitor concentration to determine the IC₅₀.

5.2 Autophagic Flux Assay using mCherry-EGFP-LC3

This fluorescence-based assay allows for the visualization and quantification of autophagosome maturation into autolysosomes.

  • Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive fluorescent protein (EGFP, quenched by low pH) and a pH-stable fluorescent protein (mCherry).[14] In neutral pH autophagosomes, both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta. A block in maturation (e.g., by this compound) leads to an accumulation of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes).[14][15][16]

  • Protocol Outline:

    • Generate a stable cell line expressing the mCherry-EGFP-LC3 construct.

    • Plate cells and treat with DMSO (vehicle), this compound, or a known autophagy modulator (e.g., chloroquine as a positive control for flux blockade) for the desired time.

    • Fix the cells with paraformaldehyde.

    • Acquire images using a confocal microscope with separate channels for EGFP and mCherry.

    • Quantify the number of yellow (mCherry⁺GFP⁺) and red (mCherry⁺GFP⁻) puncta per cell using image analysis software. An increase in the yellow/red ratio indicates a block in autophagosome maturation.[14]

    • Alternatively, analyze cells by flow cytometry to quantify the red/green fluorescence ratio on a single-cell level.[15][17]

G cluster_workflow mCherry-EGFP-LC3 Autophagic Flux Assay cluster_key Fluorescence Key Start Stable Cell Line (mCherry-EGFP-LC3) Treat Treat Cells (e.g., this compound) Start->Treat Image Confocal Microscopy Treat->Image Quantify Image Analysis: Count Puncta Image->Quantify Result Increased Yellow:Red Ratio = Maturation Block Quantify->Result Yellow Red Yellow_dot Red_dot

Fig. 2: Experimental workflow for the mCherry-EGFP-LC3 autophagic flux assay.
5.3 Western Blot Analysis for LC3 and p62

This biochemical method is a standard approach to monitor the effects of compounds on autophagy markers.

  • Principle: Cells are treated with the compound of interest, and cell lysates are analyzed by SDS-PAGE and immunoblotting. Autophagy induction leads to the conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound), which migrates faster on the gel. A block in autophagic flux prevents the degradation of LC3-II and p62 in the autolysosome, leading to their accumulation.

  • Protocol Outline:

    • Plate cells and treat with this compound for various times and concentrations. Include a control treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess maximal LC3-II accumulation (autophagic potential).

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE (a higher percentage gel, e.g., 15%, is recommended for resolving LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against LC3 and p62. A loading control (e.g., β-actin or GAPDH) is essential.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities. An increase in the LC3-II/Actin and p62/Actin ratios upon this compound treatment indicates a blockage of autophagic flux.[8]

Off-Target Effects and Critical Considerations

While this compound is highly selective for VCP/p97, recent studies have revealed important off-target effects that researchers must consider when interpreting cellular data, particularly regarding cytotoxicity.

  • Mitochondrial Respiration Inhibition: this compound has been shown to function as a dual inhibitor of mitochondrial Complex I and ATP synthase (Complex V) of the electron transport chain.[11][12] This inhibition leads to a decrease in oxidative phosphorylation and a compensatory increase in glycolysis (the Warburg effect).[11][18]

  • Confounding Cytotoxicity: The cellular toxicity observed with this compound treatment may be a composite effect of both on-target VCP/p97 inhibition (leading to proteostasis collapse and UPR activation) and off-target mitochondrial inhibition (leading to metabolic stress).[11] Experiments using this compound-resistant cell lines (harboring VCP/p97 mutations) have confirmed that the effect on glycometabolism is p97-independent.[7][12]

  • Experimental Design: When assessing the cellular consequences of VCP/p97 inhibition using this compound, it is advisable to:

    • Use the lowest effective concentration that modulates autophagy markers to minimize off-target effects.

    • Compare results with other VCP/p97 inhibitors that have different mechanisms of action (e.g., the ATP-competitive inhibitor CB-5083) or with genetic approaches like siRNA.[7]

    • Monitor cellular metabolic changes (e.g., lactate production, oxygen consumption) to account for bioenergetic effects.

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects NMS873 This compound VCP VCP/p97 NMS873->VCP inhibits (allosteric) Mito Mitochondrial Complex I & V NMS873->Mito inhibits Autophagy Autophagy Block VCP->Autophagy UPR UPR Activation VCP->UPR Proteostasis Proteostasis Collapse Autophagy->Proteostasis UPR->Proteostasis CellDeath Cellular Cytotoxicity Proteostasis->CellDeath Oxphos ↓ Oxidative Phosphorylation Mito->Oxphos Glycolysis ↑ Glycolysis Oxphos->Glycolysis Metabolic Metabolic Stress Oxphos->Metabolic Metabolic->CellDeath

Fig. 3: On-target and off-target pathways contributing to this compound cytotoxicity.
Conclusion and Future Directions

This compound is an invaluable tool for probing the function of VCP/p97 in cellular biology. Its potent and specific inhibition of VCP/p97 has definitively established the enzyme's critical role in autophagosome maturation. The resulting block in autophagic flux leads to the accumulation of ubiquitinated proteins and unresolved autophagosomes, ultimately contributing to cancer cell death.[1]

For drug development professionals, while this compound itself has poor metabolic availability, its mechanism provides a blueprint for developing novel allosteric VCP/p97 inhibitors.[19] Future research should focus on dissecting the precise molecular interactions downstream of VCP/p97 that are required for autophagosome-lysosome fusion. Furthermore, understanding and designing out the off-target mitochondrial effects will be crucial for developing clinically viable VCP/p97 inhibitors that fully exploit the therapeutic potential of autophagy modulation.

References

Nms-873: An In-depth Technical Guide to its Modulation of Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 plays a critical role in cellular protein homeostasis by regulating a multitude of cellular processes, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3][4] By binding to an allosteric site at the interface of the D1 and D2 ATPase domains of VCP/p97, this compound locks the enzyme in an ADP-bound state, thereby inhibiting its ATPase activity and disrupting its function.[4] This comprehensive guide details the cellular pathways modulated by this compound treatment, presenting key quantitative data, experimental protocols, and visual representations of the affected signaling cascades.

Core Cellular Pathways Modulated by this compound

This compound treatment instigates a multi-faceted cellular response, primarily centered around the disruption of protein homeostasis and a notable off-target effect on mitochondrial metabolism.

The Unfolded Protein Response (UPR)

Inhibition of VCP/p97 by this compound leads to the accumulation of ubiquitinated, misfolded proteins that would normally be cleared by the proteasome. This accumulation induces significant stress on the endoplasmic reticulum, triggering a robust activation of the Unfolded Protein Response (UPR).[1][2] The UPR is a signaling network aimed at restoring ER homeostasis, but prolonged activation can lead to apoptosis. Key markers of the PERK-eIF2α-ATF4-CHOP branch of the UPR are significantly upregulated upon this compound treatment, indicating a cellular response to overwhelming protein aggregation.[3][5]

Autophagy

VCP/p97 is also involved in the maturation of autophagosomes. This compound treatment has been shown to interfere with the autophagy process.[1][2] This is often observed through the monitoring of microtubule-associated protein 1A/1B-light chain 3 (LC3), where an accumulation of the lipidated form (LC3-II) can indicate a blockage in autophagic flux.[5] The disruption of this critical cellular recycling pathway further contributes to the accumulation of cellular debris and toxic protein aggregates.

Protein Ubiquitination

As a direct consequence of VCP/p97 inhibition, there is a widespread accumulation of polyubiquitinated proteins throughout the cell.[3] VCP/p97 is responsible for segregating these proteins from larger cellular structures and presenting them to the proteasome for degradation. This compound-mediated inhibition of this process leads to a build-up of substrates that are clients of the ubiquitin-proteasome system.

Mitochondrial Oxidative Phosphorylation (OXPHOS) - Off-Target Effect

Notably, this compound exhibits a significant off-target effect as a dual inhibitor of mitochondrial oxidative phosphorylation.[4][6] It has been identified as an inhibitor of both Complex I and ATP synthase of the electron transport chain.[4] This inhibition of cellular respiration leads to a metabolic shift towards glycolysis to meet the cell's energy demands, resulting in increased glucose consumption and lactate production.[5][7] This off-target activity is an important consideration when interpreting cellular phenotypes observed with this compound treatment.

Data Presentation

The following tables summarize the quantitative data associated with this compound treatment.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
VCP/p97 ATPaseBiochemical Assay30 nM[1][2]
Other AAA ATPasesBiochemical Assay>10 µM[1][8]
HSP90Biochemical Assay>10 µM[8]
Kinase Panel (53)Biochemical Assay>10 µM[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
HCT116Colon Carcinoma400 nM[8]
HeLaCervical Carcinoma700 nM[8]
Variety of Hematological and Solid Tumor Lines-~10 µM[1]

Table 3: Modulation of Cellular Pathway Markers by this compound

PathwayMarkerEffectCell LineTreatment ConditionsReference
Unfolded Protein ResponseCHOPIncreased ExpressionHCT1162 µM & 5 µM for 6 hours[3]
Unfolded Protein ResponseATF4Increased ExpressionHCT1162 µM & 5 µM for 6 hours[3]
AutophagyLC3-IIIncreased LevelsHCT1164 µM for 6 hours[5]
Autophagyp62Increased LevelsHCT1164 µM for 6 hours[5]
Protein UbiquitinationPolyubiquitinated ProteinsAccumulationHCT1165 µM for 6 hours[3]
ApoptosisCleaved Caspase 3Increased LevelsHCT1164 µM for 6 hours[5]
DNA Damageγ-H2A.XIncreased LevelsHCT1164 µM for 6 hours[5]

Table 4: Off-Target Effects of this compound on Cellular Metabolism

Metabolic ParameterEffectCell LineTreatment ConditionsReference
Lactate ProductionIncreasedHCT1164 µM for 6 hours[7][9]
Glucose ConsumptionIncreasedHCT1164 µM for 6 hours[7]
Oxygen Consumption Rate (OCR)DecreasedHCT1164 µM[5]
Extracellular Acidification Rate (ECAR)IncreasedHCT1164 µM[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

VCP/p97 ATPase Activity Assay (NADH-Coupled)

This assay evaluates the ATPase activity of recombinant VCP/p97 by monitoring the formation of ADP.[1][2]

  • Principle: A two-step enzymatic reaction. In the first step, an ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate) recycles the ADP produced by VCP, leading to the accumulation of pyruvate. In the second step, the VCP reaction is stopped, and the accumulated pyruvate is reduced to lactate by lactic dehydrogenase, which stoichiometrically oxidizes NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm.

  • Reagents:

    • Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA.

    • ATP-regenerating system: 40 U/mL pyruvate kinase, 3 mM phosphoenolpyruvate.

    • Quench/Detection Solution: 30 mM EDTA, 250 µM NADH, 40 U/mL lactic dehydrogenase.

    • Recombinant VCP/p97 protein.

    • This compound or other test compounds.

  • Procedure:

    • In a 96- or 384-well UV plate, add the reaction buffer.

    • Add recombinant VCP/p97 protein to the desired final concentration (e.g., 10 nM).

    • Add this compound at various concentrations and pre-incubate for 20 minutes at room temperature.

    • Initiate the reaction by adding ATP to a final concentration of 10 µM.

    • Allow the reaction to proceed for 90 minutes at room temperature.

    • Quench the reaction and initiate the detection step by adding the Quench/Detection Solution.

    • Measure the decrease in absorbance at 340 nm using a plate reader.

    • Calculate IC50 values by fitting the data to a suitable dose-response curve.

Cell Viability Assay (Luciferase-Based)

This assay determines the effect of this compound on the proliferation of cancer cell lines.[1][2]

  • Principle: Cell viability is assessed by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A thermostable luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells.

  • Reagents:

    • Appropriate cell culture medium and supplements.

    • Cancer cell lines of interest.

    • This compound.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

  • Procedure:

    • Seed cells in a 384-well white, clear-bottom plate at a density of approximately 1,600 cells per well.

    • Allow cells to adhere for 24 hours.

    • Treat cells with a serial dilution of this compound (typically eight dilution points, in duplicate).

    • Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values based on the percentage of growth of treated cells versus untreated controls.

Western Blot Analysis for UPR and Autophagy Markers

This protocol is used to detect changes in the expression levels of key protein markers for the UPR (ATF4, CHOP) and autophagy (LC3-II, p62).[3][5][10]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (anti-ATF4, anti-CHOP, anti-LC3, anti-p62, and a loading control like anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells (e.g., HCT116) with this compound at the desired concentrations and for the specified duration (e.g., 4 µM for 6 hours).

    • Harvest cells and prepare whole-cell lysates using lysis buffer.

    • Quantify protein concentration.

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE. For LC3, a higher percentage gel (e.g., 15%) may be required to resolve LC3-I and LC3-II.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

The following diagrams illustrate the key cellular pathways and experimental workflows discussed.

Nms_873_VCP_Inhibition_Pathway cluster_ER Endoplasmic Reticulum Misfolded Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded Protein->Ubiquitination Ub-Protein Ub-Protein Ubiquitination->Ub-Protein VCP/p97 VCP/p97 Ub-Protein->VCP/p97 ER_Stress ER Stress Ub-Protein->ER_Stress Proteasome Proteasome VCP/p97->Proteasome Degradation Degradation Proteasome->Degradation UPR Unfolded Protein Response (UPR) ER_Stress->UPR ATF4 ATF4 UPR->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->VCP/p97 Inhibition

Caption: VCP/p97 Inhibition by this compound and Induction of the UPR.

Nms_873_Autophagy_Pathway cluster_Autophagy Autophagy Pathway Autophagosome\nFormation Autophagosome Formation LC3-I LC3-I Autophagosome\nFormation->LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation Autophagosome Autophagosome LC3-II->Autophagosome Autophagosome\nMaturation Autophagosome Maturation Autophagosome->Autophagosome\nMaturation VCP/p97_auto VCP/p97 VCP/p97_auto->Autophagosome\nMaturation Autolysosome Autolysosome Autophagosome\nMaturation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation_auto Degradation Autolysosome->Degradation_auto Nms-873_auto This compound Nms-873_auto->VCP/p97_auto Inhibition

Caption: Interference of this compound with Autophagy via VCP/p97.

Nms_873_OXPHOS_Pathway cluster_Mitochondrion Mitochondrial Respiration cluster_Glycolysis Cytosolic Metabolism ETC Electron Transport Chain Complex_I Complex I Complex_V ATP Synthase (Complex V) ATP_prod ATP Production Complex_V->ATP_prod Glycolysis Glycolysis ATP_prod->Glycolysis Feedback Activation Glucose Glucose Glucose->Glycolysis Lactate Lactate Glycolysis->Lactate Increased Flux Nms-873_oxphos This compound Nms-873_oxphos->Complex_I Inhibition Nms-873_oxphos->Complex_V Inhibition

Caption: Off-Target Inhibition of OXPHOS by this compound.

Experimental_Workflow_Western_Blot Cell_Culture 1. Cell Culture (e.g., HCT116) Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Image Analysis & Quantification Detection->Analysis

Caption: Workflow for Western Blot Analysis.

References

Understanding the Selectivity of NMS-873 for p97: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-873 is a potent and highly selective allosteric inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97 is a critical regulator of protein homeostasis, involved in a myriad of cellular processes including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3] Its central role in these pathways has made it an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders. This compound distinguishes itself through its specific, non-competitive mechanism of action, binding to a cryptic allosteric site in the D2 ATPase domain of p97.[4] This guide provides a comprehensive technical overview of the selectivity of this compound for p97, detailing the quantitative data that underscore its specificity, the experimental protocols used to assess its activity, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of a pharmacological inhibitor is paramount to its utility as both a research tool and a potential therapeutic agent. This compound exhibits remarkable selectivity for p97 over other ATPases and kinases.

TargetIC50Fold Selectivity vs. p97Reference
p97/VCP 30 nM - [1][2]
Other AAA ATPases>10 µM>333[1][2]
Hsp90>10 µM>333[2]
Panel of 53 Kinases>10 µM>333[2][4]
Mitochondrial Complex IIC50 in the µM rangeVaries[4]
Mitochondrial ATP SynthaseWeak inhibitorVaries[4]

Table 1: Selectivity Profile of this compound. The table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary target, p97, and a panel of other proteins. The high IC50 values for other AAA ATPases, Hsp90, and a broad range of kinases highlight the exceptional selectivity of this compound. It is important to note the off-target activity on mitochondrial respiratory complex I and ATP synthase, which occurs at higher concentrations.[4]

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action relies on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

p97 ATPase Activity Assays

The enzymatic activity of p97 is fundamental to its cellular functions. Assays that measure the rate of ATP hydrolysis are therefore crucial for evaluating inhibitor potency.

This spectrophotometric assay continuously monitors ATPase activity by linking the production of ADP to the oxidation of NADH.

Principle: ADP produced by p97 is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Protocol:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.2 mg/mL BSA.[5]

  • Reagent Preparation:

    • Prepare stock solutions of ATP (100 mM), PEP (1 M), NADH (10 mM), PK (1000 U/mL), and LDH (2000 U/mL) in appropriate buffers.

  • Assay Mix: For a 100 µL reaction, combine:

    • Reaction Buffer

    • Recombinant human p97 protein (e.g., 10 nM final concentration)

    • This compound or vehicle (DMSO) at desired concentrations

    • PEP (3 mM final concentration)[2]

    • NADH (250 µM final concentration)[2]

    • PK (40 U/mL final concentration)[2]

    • LDH (40 U/mL final concentration)[2]

  • Initiation and Measurement:

    • Pre-incubate the assay mix with the inhibitor for 20 minutes at room temperature.[5]

    • Initiate the reaction by adding ATP (e.g., 10 µM final concentration).[5]

    • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a plate reader.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear phase of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a highly sensitive endpoint assay that measures the amount of ADP produced in an ATPase reaction.

Principle: After the ATPase reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the initial amount of ADP produced.

Protocol:

  • ATPase Reaction:

    • Set up the ATPase reaction in a 96- or 384-well plate with a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Add recombinant p97, this compound or vehicle, and ATP.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate IC50 values as described for the NADH-coupled assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of a protein.

Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as this compound to p97, can stabilize the protein, leading to a higher melting temperature (Tm).

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble p97 in each sample by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble p97 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving p97 and the experimental workflow for assessing this compound's selectivity.

Signaling Pathways

p97_pathways NMS873 This compound p97_UPS p97_UPS NMS873->p97_UPS p97_ERAD p97_ERAD NMS873->p97_ERAD p97_Autophagy p97_Autophagy NMS873->p97_Autophagy

Figure 1: p97 Signaling Pathways and Inhibition by this compound. This diagram illustrates the central role of p97 in the Ubiquitin-Proteasome System (UPS), ER-Associated Degradation (ERAD), and Autophagy. This compound inhibits p97 activity across all these pathways.

Experimental Workflows

experimental_workflows

Figure 2: Experimental Workflows for Assessing this compound Activity. This diagram outlines the key steps in the biochemical and cellular assays used to determine the potency and target engagement of this compound.

Conclusion

This compound is a powerful tool for studying the multifaceted roles of p97 in cellular biology. Its high potency and remarkable selectivity, as demonstrated by extensive quantitative analysis, make it an invaluable reagent for dissecting p97-dependent pathways. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to utilize this compound in their own studies. A thorough understanding of its on-target and potential off-target effects, as well as the signaling pathways it modulates, is crucial for the accurate interpretation of experimental results and for the continued development of p97-targeted therapeutics. While this compound shows high selectivity, it is important for researchers to consider its off-target effects on mitochondrial function, especially when interpreting cellular toxicity data.[4] The continued investigation into the nuanced effects of this compound will undoubtedly provide deeper insights into the complex biology of p97 and its role in human health and disease.

References

Unveiling the Mitochondrial Off-Target Effects of Nms-873: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nms-873, a potent allosteric inhibitor of the AAA ATPase p97/VCP, is a valuable tool in cancer research. However, a growing body of evidence reveals significant off-target effects on mitochondrial respiration that warrant careful consideration in experimental design and data interpretation. This technical guide provides an in-depth analysis of these off-target effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Finding: A Dual Inhibitor of Mitochondrial Respiration

Recent studies have serendipitously discovered that this compound acts as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), a function independent of its well-characterized inhibition of p97.[1][2][3] This off-target activity primarily involves the inhibition of Complex I and, to a lesser extent, ATP synthase (Complex V) of the electron transport chain (ETC).[1][2] This dual inhibition disrupts the normal flow of electrons and proton pumping, leading to decreased ATP production via oxidative phosphorylation and a compensatory shift towards glycolysis.[1][3][4]

Quantitative Analysis of Off-Target Effects

The following tables summarize the key quantitative data from studies investigating the off-target mitochondrial effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound on Mitochondrial Respiration

ParameterCell LineIC50 ValueReference
ATP Production (in glucose-free media)L929 mouse fibroblastsNot explicitly calculated, but significant inhibition observed at sub-micromolar concentrations.[1]
Glycolysis Induction (Lactate Production/Glucose Consumption)HCT116 colon cancer cells~10 nM[3]
Complex I InhibitionL929 normal fibroblast cells1.3 µM[3]

Table 2: Metabolic Shift Induced by this compound

| Cell Line | this compound Concentration | Change in Lactate Level | Change in Glucose Level | Reference | |---|---|---|---| | HCT116 | 4 µM | Increased | Decreased |[3] | | Human Renal Tubule Cells | Not specified | Media acidification observed, indicative of increased lactate. | Not specified |[1] | | Mouse Fibroblasts | Not specified | Media acidification observed, indicative of increased lactate. | Not specified |[1] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and experimental approaches used to characterize these off-target effects, the following diagrams are provided.

Mechanism of this compound Off-Target Mitochondrial Effect cluster_Mitochondrion Mitochondrion cluster_ComplexI Complex I cluster_ComplexV Complex V ETC Electron Transport Chain C1_node NADH Dehydrogenase C5_node ATP Synthase ATP ATP C5_node->ATP Produces Nms873 This compound Nms873->C1_node Inhibits Nms873->C5_node Weakly Inhibits Glycolysis Glycolysis Nms873->Glycolysis Induces Compensatory Upregulation Lactate Lactate Production Glycolysis->Lactate Leads to

Caption: this compound's dual inhibition of Complex I and ATP synthase.

Experimental Workflow for Assessing Mitochondrial Toxicity cluster_assays Mitochondrial Function Assays cluster_metabolic Metabolic Shift Assays Start Treat Cells with this compound ATP_Assay ATP Production Assay (e.g., Luminescence-based) Start->ATP_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., TMRE) Start->MMP_Assay OCR_Assay Oxygen Consumption Rate (OCR) (Seahorse Analyzer) Start->OCR_Assay ECAR_Assay Extracellular Acidification Rate (ECAR) (Seahorse Analyzer) Start->ECAR_Assay Lactate_Assay Lactate Measurement (e.g., in culture medium) Start->Lactate_Assay Glucose_Assay Glucose Consumption (e.g., in culture medium) Start->Glucose_Assay Result1 Result1 ATP_Assay->Result1 Decreased ATP Result2 Result2 MMP_Assay->Result2 Hyperpolarization (similar to Oligomycin) Result3 Result3 OCR_Assay->Result3 Decreased OCR Result4 Result4 ECAR_Assay->Result4 Increased ECAR Result5 Result5 Lactate_Assay->Result5 Increased Lactate Result6 Result6 Glucose_Assay->Result6 Increased Glucose Consumption

Caption: Workflow for characterizing this compound's mitochondrial effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Measurement of Cellular ATP Levels
  • Objective: To determine the effect of this compound on cellular ATP production.

  • Methodology:

    • Cell Culture: L929 cells are cultured for one hour in glucose-free media.[1]

    • Treatment: Cells are treated with serially-diluted concentrations of this compound or known mitochondrial respiration inhibitors (e.g., rotenone, oligomycin) for a specified duration.[1]

    • Lysis and ATP Measurement: Cells are lysed, and intracellular ATP concentrations are measured using a luminescence-based ATP detection kit.[5]

    • Data Analysis: Luminescence values are normalized to a vehicle-only control (e.g., 0.4% DMSO). IC50 values are calculated by fitting the data to a standard dose-response inhibition curve.[1]

Assessment of Mitochondrial Membrane Potential
  • Objective: To evaluate the impact of this compound on the mitochondrial membrane potential (ΔΨm).

  • Methodology:

    • Cell Culture and Staining: HK-2 or L929 cells are incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE).

    • Treatment: Cells are treated with various concentrations of this compound, a proton gradient uncoupler (e.g., FCCP as a positive control for depolarization), or an ATP synthase inhibitor (e.g., oligomycin as a positive control for hyperpolarization).[1]

    • Flow Cytometry: The fluorescent signal from the cells is measured using a flow cytometer.

    • Data Analysis: An increase in fluorescent signal indicates hyperpolarization of the mitochondrial membrane, while a decrease indicates depolarization.[1][6]

Real-Time Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
  • Objective: To simultaneously measure mitochondrial respiration and glycolysis in real-time.

  • Methodology:

    • Cell Culture: HCT116 cells are seeded in a Seahorse XF analyzer plate.[4]

    • Treatment: Cells are treated with DMSO (control) or this compound (e.g., 2 µM) for a specified duration (e.g., six hours).[4]

    • Seahorse Analysis: The OCR and ECAR are measured using a Seahorse XF Analyzer. This instrument sequentially injects inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect different parameters of mitochondrial function.[7]

    • Data Analysis: A decrease in OCR indicates inhibition of mitochondrial respiration, while an increase in ECAR suggests a shift towards glycolysis.[4][7]

Measurement of Lactate and Glucose Concentrations in Culture Medium
  • Objective: To quantify the extent of the metabolic shift towards glycolysis.

  • Methodology:

    • Cell Culture and Treatment: HCT116 cells are treated with DMSO, this compound (e.g., 4 µM), or other p97 inhibitors for a defined period (e.g., six hours).[3]

    • Sample Collection: The cell culture medium is collected.

    • Quantification: Lactate and glucose concentrations in the medium are measured using specific assay kits.

    • Data Analysis: Changes in lactate and glucose levels in the this compound treated group are compared to the DMSO control. An increase in lactate and a decrease in glucose are indicative of enhanced glycolysis.[3]

Implications for Research and Drug Development

The off-target effects of this compound on mitochondrial respiration have significant implications:

  • Data Interpretation: Cellular toxicity and anti-proliferative effects observed with this compound treatment may not be solely attributable to p97 inhibition.[1][2] The contribution of mitochondrial dysfunction must be considered, especially in studies focusing on cell metabolism and survival.

  • Experimental Design: When using this compound as a specific p97 inhibitor, it is crucial to include appropriate controls to dissect the on-target versus off-target effects. This may involve using other p97 inhibitors with different mechanisms of action or employing genetic approaches to validate p97-dependent phenotypes.

  • Drug Development: While the polypharmacology of this compound could be advantageous for anti-cancer therapy by targeting both protein homeostasis and mitochondrial metabolism, it also highlights the need for developing more selective next-generation p97 inhibitors to avoid potential mitochondrial toxicity.[3][8]

References

Nms-873 as a dual inhibitor of Complex I and ATP synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to NMS-873 as a Dual Inhibitor of Complex I and ATP Synthase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound was initially identified and has been widely characterized as a potent, allosteric, and highly selective inhibitor of the AAA ATPase Valosin-Containing Protein (VCP/p97). It binds to an allosteric site in the D2 domain, interrupting the enzyme's catalytic cycle and inducing cancer cell death through mechanisms like the unfolded protein response (UPR) and interference with autophagy. However, subsequent research has revealed a significant off-target effect: this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) by targeting both Complex I and ATP synthase (Complex V). This dual action complicates the interpretation of cellular toxicity data and underscores the importance of understanding its complete pharmacological profile. This guide provides a comprehensive technical overview of this compound's dual inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: On-Target vs. Off-Target Effects

While this compound is a highly potent inhibitor of VCP/p97 with a nanomolar IC50, its effects on cellular metabolism and viability are not solely attributable to this activity. A serendipitous discovery revealed that this compound treatment rapidly induces aerobic fermentation (a shift to glycolysis even in the presence of oxygen) in cultured cells, a hallmark of mitochondrial dysfunction. Further investigation confirmed that this compound directly inhibits two key components of the electron transport chain:

  • Complex I (NADH:ubiquinone oxidoreductase): this compound is a potent inhibitor of Complex I, the first and largest enzyme in the respiratory chain. This inhibition blocks the oxidation of NADH, impedes the electron flow, and reduces the pumping of protons across the inner mitochondrial membrane.

  • ATP Synthase (Complex V): this compound acts as a weak inhibitor of ATP synthase. This effect is observed at significantly higher concentrations than those required for VCP/p97 inhibition but contributes to the overall disruption of oxidative phosphorylation.

The combined inhibition of these two complexes leads to a significant decrease in mitochondrial ATP production, forcing cells to rely on glycolysis for their energy needs. This metabolic shift is a critical component of the cellular toxicity observed with this compound treatment.

Data Presentation

The inhibitory activities of this compound against its primary on-target enzyme and its off-target mitochondrial complexes are summarized below. For comparison, antiproliferative activities in common cancer cell lines are also included.

Table 1: Biochemical Inhibitory Activity of this compound
TargetAssay TypeIC50 ValueNotesReference(s)
VCP/p97 Recombinant Enzyme ATPase Assay30 nMPotent, allosteric, and specific inhibition.[1][2]
Complex I Mitochondrial Respiration Assay (L929 cells)1.3 µMPotent inhibition of Complex I-dependent ATP synthesis.
Glycometabolism Lactate/Glucose Flux (HCT116 cells)~10 nMReflects cellular consequence of OXPHOS inhibition.
ATP Synthase In Vitro Mitochondrial ATPase AssayWeak InhibitionOnly inhibits at high concentrations, much higher than its IC50 for ATP production.
Table 2: Cellular Antiproliferative Activity of this compound
Cell LineCancer TypeIC50 ValueIncubation TimeReference(s)
HCT116Colorectal Carcinoma380 - 400 nM72 hours[1]
HeLaCervical Cancer700 nM72 hours[1]
VariousHematological & Solid Tumors80 nM - 2.0 µM72 hours[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are summaries of the key experiments used to characterize the dual inhibitory effects of this compound.

VCP/p97 ATPase Activity Assay (NADH-Coupled)

This biochemical assay measures the enzymatic activity of purified VCP/p97 by quantifying ADP production.

  • Principle: A two-step enzymatic reaction where the ADP produced by VCP is used to generate pyruvate, which is then measured by the consumption of NADH.

  • Methodology:

    • Reaction Part 1 (ATP Regeneration):

      • Recombinant VCP/p97 is incubated with this compound (or DMSO control) in a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).

      • The reaction is initiated by adding ATP along with an ATP-regenerating system (40 U/mL pyruvate kinase and 3 mM phosphoenolpyruvate).

      • During this phase, VCP hydrolyzes ATP to ADP. The pyruvate kinase immediately uses the ADP to convert phosphoenolpyruvate to pyruvate, regenerating ATP. This keeps the ATP concentration constant and produces a stoichiometric amount of pyruvate.

    • Reaction Part 2 (NADH Depletion):

      • The VCP reaction is quenched with 30 mM EDTA.

      • Lactic dehydrogenase (40 U/mL) and NADH (250 µM) are added. The lactic dehydrogenase converts the pyruvate to lactate, oxidizing a stoichiometric amount of NADH to NAD⁺.

    • Detection: The decrease in NADH absorbance is measured spectrophotometrically at 340 nm. The rate of NADH depletion is directly proportional to the VCP ATPase activity.[2]

Mitochondrial Respiration & ATP Production Assay

This assay assesses the impact of this compound on the function of the electron transport chain in isolated mitochondria.

  • Principle: The rate of ATP synthesis by isolated mitochondria is measured in real-time using a luciferase-based system, with specific substrates provided to interrogate different parts of the electron transport chain.

  • Methodology:

    • Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissue using standard differential centrifugation protocols.

    • Assay Setup:

      • Isolated mitochondria are suspended in a respiration buffer (e.g., 10 mM Tris-HCl, 10 mM potassium phosphate).

      • To measure Complex I-dependent respiration, substrates like malate or glutamate are added. To bypass Complex I and measure Complex II-dependent respiration, succinate is used.

      • A luciferase/luciferin reagent (e.g., Promega ENLITEN) is added to the suspension.

    • Measurement: The reaction is initiated by adding ADP. As mitochondria produce ATP via oxidative phosphorylation, the luciferase enzyme uses it to generate light.

    • Inhibition: this compound is added at various concentrations to determine its inhibitory effect on the rate of luminescence (ATP production). An IC50 value can be calculated from the dose-response curve.

Cell Viability / Antiproliferation Assay

This assay determines the concentration at which this compound inhibits cell growth or induces cell death.

  • Principle: Cellular viability is often correlated with the total amount of ATP in a cell population. A decrease in ATP signifies metabolic disruption or cell death.

  • Methodology:

    • Cell Plating: Cancer cells (e.g., HCT116) are seeded in 384-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of this compound (typically 8 dilution points, in duplicate) for 72 hours.

    • Lysis and ATP Measurement: A reagent such as CellTiter-Glo is added to the wells. This reagent lyses the cells and contains a thermostable luciferase and luciferin.

    • Detection: The resulting luminescence, which is proportional to the amount of ATP present, is measured using a plate reader.

    • Analysis: The percentage of growth relative to untreated controls is calculated, and IC50 values are determined from the dose-response curve.[1][2]

Lactate and Glucose Measurement

This assay quantifies the metabolic shift towards glycolysis caused by mitochondrial inhibition.

  • Principle: Inhibition of OXPHOS forces cells to upregulate glycolysis to meet ATP demands, resulting in increased glucose consumption from the media and increased secretion of lactate as a byproduct.

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured in standard media and treated with various concentrations of this compound for a defined period (e.g., 6 or 24 hours).

    • Media Collection: At the end of the treatment period, the conditioned culture medium is collected.

    • Quantification: The concentrations of glucose and lactate in the collected media are measured using commercially available colorimetric or fluorescent assay kits. A decrease in media glucose and an increase in media lactate indicate a shift to aerobic glycolysis.

Mandatory Visualizations

Signaling and Logic Diagrams (Graphviz)

cluster_ETC Mitochondrial Electron Transport Chain (ETC) cluster_Chemiosmosis Chemiosmosis cluster_Inhibitor NADH NADH CI Complex I NADH->CI Q CoQ CI->Q p_gradient Proton Gradient (H⁺) CI->p_gradient H⁺ pump CII Complex II CII->Q CIII Complex III Q->CIII CytC Cyt c CIII->CytC CIII->p_gradient H⁺ pump CIV Complex IV CytC->CIV O2 O₂ CIV->O2 CIV->p_gradient H⁺ pump H2O H₂O O2->H2O CV ATP Synthase (Complex V) p_gradient->CV H⁺ flow ATP ATP CV->ATP ADP ADP + Pi ADP->CV NMS873 This compound NMS873->CI Potent Inhibition NMS873->CV Weak Inhibition

Caption: this compound inhibits Oxidative Phosphorylation at Complex I and Complex V.

cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays start Start: Treat Cells/Mitochondria with this compound resp_assay Mitochondrial Respiration Assay (Isolated Mitochondria) start->resp_assay atpase_assay ATP Synthase Activity Assay (Isolated Mitochondria) start->atpase_assay flux_assay Metabolic Flux Assay (Cultured Cells) start->flux_assay viability_assay Cell Viability Assay (Cultured Cells) start->viability_assay resp_measure Measure ATP Production (Luminescence) resp_assay->resp_measure Add Substrates (Malate) + Luciferase Reagent atpase_measure Assess Direct Inhibition atpase_assay->atpase_measure Measure ATPase Activity end_goal Characterize Dual Mitochondrial Inhibition resp_measure->end_goal atpase_measure->end_goal flux_measure Measure [Lactate] ↑ Measure [Glucose] ↓ flux_assay->flux_measure Collect Media viability_measure Measure Cellular ATP (e.g., CellTiter-Glo) viability_assay->viability_measure Incubate 72h flux_measure->end_goal viability_measure->end_goal

Caption: Experimental workflow for evaluating mitochondrial inhibition by this compound.

cluster_on_target On-Target Effects cluster_off_target Off-Target Effects NMS873 This compound VCP Inhibition of VCP/p97 NMS873->VCP Allosteric Inhibition Mito Dual Inhibition of Complex I & ATP Synthase NMS873->Mito Direct Inhibition UPR Unfolded Protein Response VCP->UPR Autophagy Altered Autophagy VCP->Autophagy Outcome Observed Cellular Phenotype: Anti-proliferative Activity & Cytotoxicity UPR->Outcome Autophagy->Outcome OXPHOS ↓ Oxidative Phosphorylation Mito->OXPHOS Glycolysis ↑ Aerobic Glycolysis OXPHOS->Glycolysis Glycolysis->Outcome

Caption: Logical relationship of this compound's on-target and off-target effects.

Conclusion

This compound is a valuable chemical probe for studying the function of VCP/p97. However, its utility is framed by the critical understanding of its off-target effects on mitochondrial respiration. The compound's potent inhibition of Complex I and weaker inhibition of ATP synthase contribute significantly to its cytotoxic profile by disrupting cellular energy metabolism. For drug development professionals, this dual mechanism presents both challenges and opportunities, potentially offering a multi-pronged therapeutic attack on cancer cells, which are often metabolically stressed. For researchers, it is imperative to consider these VCP-independent effects when interpreting experimental results. Future studies using this compound should include controls to dissect the contributions of VCP/p97 inhibition versus mitochondrial dysfunction to the observed cellular phenotypes.

References

The Dual Role of Nms-873: From p97 Inhibition to the Induction of Aerobic Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular agent Nms-873, with a specific focus on its profound effects on cellular metabolism, leading to the induction of aerobic fermentation, a phenomenon often referred to as the Warburg effect. While initially identified as a highly selective allosteric inhibitor of the ATPase valosin-containing protein (VCP/p97), subsequent research has unveiled a significant off-target activity that positions this compound as a potent modulator of cellular energy production.[1][2] This document details the dual inhibitory function of this compound, presents quantitative data from key studies, outlines experimental protocols for investigating its metabolic impact, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Tale of Two Targets

This compound was first characterized as a specific, allosteric inhibitor of p97, an AAA ATPase involved in protein homeostasis, with an IC50 of 30 nM.[3] It binds to a unique site at the interface of two domains within the active hexameric structure of p97, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle.[1] This on-target activity disrupts processes like the unfolded protein response and autophagy, leading to anti-proliferative effects in various cancer cell lines.[3][4]

However, a growing body of evidence has revealed a critical, p97-independent mechanism of action. This compound directly inhibits mitochondrial oxidative phosphorylation (OXPHOS).[1][2][5] This off-target effect is not a minor perturbation but a potent dual inhibition of two key components of the electron transport chain (ETC):

  • Complex I (NADH:ubiquinone oxidoreductase)

  • Complex V (ATP synthase)

The inhibition of these complexes cripples the cell's primary machinery for ATP production, forcing a metabolic reprogramming to survive. This shift is characterized by a dramatic increase in glucose uptake and its conversion to lactate, even in the presence of sufficient oxygen—the hallmark of aerobic fermentation.[1][2] Studies have confirmed that this metabolic dysregulation is independent of p97 inhibition.[6][7]

Quantitative Data Summary

The metabolic shift induced by this compound has been quantified across various studies and cell lines. The following tables summarize key findings, providing a clear comparison of its effects.

Table 1: Effect of this compound on Cellular Metabolism in HCT116 Colon Cancer Cells

ParameterTreatmentConcentrationDurationResultReference
Lactate Concentration This compound4 µM6 hoursSignificantly higher than DMSO control[5][6]
Glucose Concentration This compound4 µM6 hoursLower than DMSO control[5][6]
Oxygen Consumption Rate (OCR) This compound4 µM6 hoursLower than DMSO control[5]
Extracellular Acidification Rate (ECAR) This compound4 µM6 hoursHigher than DMSO control[5]

Table 2: Effect of this compound on Lactate Secretion and Cell Viability

Cell LineParameterTreatmentResultReference
HK-2 (Human Kidney) Lactate SecretionThis compound5-fold increase compared to vehicle[1]
HK-2 (Human Kidney) Cell ViabilityThis compound + BAY-876 (GLUT inhibitor)IC50 for BAY-876 of ~3 µM, indicating reliance on glucose transport for survival[1]
HCT116 (Colon Cancer) Cell Viability (IC50)This compound + 2-DG (Glycolysis inhibitor)IC50 of this compound is significantly reduced in the presence of 2-DG[5]

Key Experimental Protocols

Reproducing and building upon the findings related to this compound's metabolic effects requires standardized methodologies. The following sections detail the protocols for the pivotal experiments cited.

This protocol is used to quantify the consumption of glucose from and the secretion of lactate into the cell culture medium, which are direct indicators of glycolytic flux.

  • Cell Seeding: Plate cells (e.g., HCT116) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing either DMSO (vehicle control) or the desired concentration of this compound (e.g., 4 µM). Other inhibitors like CB-5083 or MG132 can be used as controls.

  • Incubation: Incubate the cells for the specified duration (e.g., 6 hours).

  • Sample Collection: Collect the cell culture medium from each well.

  • Quantification: Use commercially available colorimetric assay kits to measure the concentration of glucose and lactate in the collected medium, following the manufacturer's instructions. The absorbance is typically measured on a plate reader.

  • Data Normalization: Normalize the results to the total protein content or cell number in each well to account for any differences in cell proliferation.

The Seahorse XF Analyzer measures two key parameters in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

  • Cell Seeding: Seed cells (e.g., HCT116) in a Seahorse XF96 cell culture microplate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment (Optional): Treat cells with this compound or vehicle control for a specified period (e.g., 6 hours) in a standard incubator.

  • Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Mito Stress Test Protocol: Load the Seahorse XF96 sensor cartridge with compounds that modulate mitochondrial function. A typical sequence and final concentrations are:

    • Port A: this compound (e.g., 4 µM) or vehicle

    • Port B: Oligomycin (e.g., 1 µM), an ATP synthase inhibitor.

    • Port C: FCCP (e.g., 1 µM), a protonophore that uncouples oxygen consumption from ATP production.

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM each), Complex I and III inhibitors, respectively, to shut down mitochondrial respiration completely.

  • Assay Execution: Place the cell culture plate in the Seahorse XF96 Analyzer and run the pre-programmed Mito Stress Test. The instrument will sequentially inject the compounds and measure OCR and ECAR after each injection.

  • Data Analysis: Use the Seahorse Wave software to analyze the data, calculating parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

Mechanism of this compound Induced Aerobic Fermentation cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Cytosol TCA TCA Cycle NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 C1 Complex I NADH->C1 e- C2 Complex II FADH2->C2 e- C3 Complex III C1->C3 e- C2->C3 C4 Complex IV C3->C4 O2 O2 C4->O2 e- C5 Complex V (ATP Synthase) ATP ATP C5->ATP H2O H2O O2->H2O ADP ADP + Pi ADP->C5 Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->TCA Acetyl-CoA Lactate Lactate Pyruvate->Lactate Fermentation Nms873 This compound Nms873->C1 INHIBITS Nms873->C5 INHIBITS

Caption: this compound inhibits Complex I and V, blocking OXPHOS and shunting pyruvate to lactate.

cluster_workflow Experimental Workflow: Assessing Metabolic Shift cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_seahorse Seahorse XF Assay cluster_metabolites Metabolite Analysis start Seed Cells (e.g., HCT116) treat_nms Add this compound start->treat_nms treat_dmso Add DMSO (Control) start->treat_dmso ocr Measure OCR (Mitochondrial Respiration) treat_nms->ocr Incubate (e.g., 6h) collect_media Collect Culture Media treat_nms->collect_media Incubate (e.g., 6h) treat_dmso->ocr Incubate (e.g., 6h) treat_dmso->collect_media Incubate (e.g., 6h) end Data Interpretation: Metabolic Reprogramming ocr->end ecar Measure ECAR (Glycolysis) ecar->end measure_gluc Measure Glucose collect_media->measure_gluc measure_lact Measure Lactate collect_media->measure_lact measure_gluc->end measure_lact->end

References

Methodological & Application

Application Notes and Protocols: NMS-873 Treatment for HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the treatment of HCT116 human colorectal carcinoma cells with NMS-873, a potent allosteric inhibitor of p97 ATPase. This document outlines the compound's mechanism of action, provides protocols for key in vitro experiments, and summarizes relevant quantitative data.

Compound Details:

  • Name: this compound

  • Target: Allosteric inhibitor of p97 (Valosin-Containing Protein, VCP).[1][2]

  • Off-Target Effects: this compound has been shown to have p97-independent effects, including the dysregulation of glycometabolism and inhibition of mitochondrial oxidative phosphorylation, specifically targeting Complex I and ATP synthase.[3][4][5][6]

  • Solubility: Soluble up to 100 mM in DMSO.[2]

  • Storage: Store at +4°C.[2]

Data Presentation

The following tables summarize the effective concentrations and observed effects of this compound treatment on HCT116 cells from various studies.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound on HCT116 Cells

ParameterConcentrationIncubation TimeAssayObserved EffectReference
IC500.38 µM72 hoursCytotoxicity Assay (Luciferase Reporter)50% inhibition of cell viability.[1]
IC50400 nMNot SpecifiedIn vitro Antiproliferative Assay50% inhibition of cell proliferation.[2]
Anti-proliferation4 µM48 hoursCell Viability AssaySignificant reduction in cell proliferation.[3][7]

Table 2: Concentrations for Mechanistic Studies in HCT116 Cells

ConcentrationIncubation TimeExperimentObserved EffectReference
4 µM6 hoursMetabolic Studies (Lactate & Glucose Measurement)Increased lactate production and glucose consumption.[3][8]
4 µM6 hoursWestern Blot (UPR, Autophagy, Apoptosis Markers)Increased levels of UPR, autophagy, and apoptosis biomarkers.[3][7]
5 µM1 and 6 hoursp97 Co-factor Binding Analysis (LC-MS/MS)Altered binding of cofactors and polyubiquitin to p97.[9]

Experimental Protocols

Cell Culture and Maintenance of HCT116 Cells
  • Cell Line: HCT116 (human colorectal carcinoma)

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • This compound is soluble in DMSO up to 100 mM.[2]

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Anti-Proliferation / Cytotoxicity Assay

This protocol is based on typical cell viability assays used to determine the IC50 value of a compound.

  • Cell Seeding: Seed HCT116 cells in a 96-well or 384-well plate at a density of 1,600 cells per well.[1]

  • Adherence: Allow cells to adhere and grow overnight under standard culture conditions.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common starting point is a 2-fold serial dilution.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C.[1]

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).

    • Follow the manufacturer's instructions for the chosen reagent.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for p97 Inhibition Biomarkers

This protocol outlines the procedure to detect changes in proteins related to the Unfolded Protein Response (UPR), autophagy, and apoptosis following this compound treatment.

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with 4 µM this compound or a DMSO control for 6 hours.[3][7]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against UPR markers (ATF4, CHOP), autophagy markers (p62, LC3), or apoptosis markers (cleaved caspase-3, γ-H2A.X) overnight at 4°C.[3][7]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Metabolic Assays: Glucose Consumption and Lactate Production

This protocol is designed to assess the impact of this compound on glycometabolism in HCT116 cells.

  • Cell Treatment:

    • Seed HCT116 cells in a suitable plate format (e.g., 24-well or 6-well plates).

    • Once the cells are adhered, treat them with 4 µM this compound or a DMSO control for 6 hours.[3][8]

  • Sample Collection: After the incubation period, collect the cell culture medium.

  • Glucose and Lactate Measurement:

    • Use commercially available glucose and lactate assay kits.

    • Follow the manufacturer's protocols to measure the concentrations of glucose and lactate in the collected medium.

  • Data Analysis:

    • Compare the glucose and lactate concentrations between the this compound-treated and DMSO control groups.

    • A decrease in medium glucose concentration and an increase in lactate concentration in the this compound-treated samples indicate an increase in glycolysis.[3][8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NMS_873_Mechanism_of_Action cluster_p97 p97-Dependent Pathway cluster_mito p97-Independent Pathway NMS873_p97 This compound p97 p97/VCP ATPase NMS873_p97->p97 Allosteric Inhibition UPR Unfolded Protein Response (ATF4, CHOP) p97->UPR Inhibition leads to activation Autophagy Autophagy (p62, LC3) p97->Autophagy Inhibition disrupts maturation Apoptosis Apoptosis UPR->Apoptosis Autophagy->Apoptosis NMS873_mito This compound ComplexI Mitochondrial Complex I NMS873_mito->ComplexI Inhibition ATPSynthase ATP Synthase NMS873_mito->ATPSynthase Inhibition OxPhos Oxidative Phosphorylation Glycolysis Glycolysis OxPhos->Glycolysis Compensatory Upregulation Lactate Lactate Production Glycolysis->Lactate

Caption: this compound's dual mechanism of action in HCT116 cells.

Experimental_Workflow_NMS873 cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture 1. Culture HCT116 Cells Prepare_NMS873 2. Prepare this compound Stock (10 mM in DMSO) Seed_Cells 3. Seed Cells in Plates Prepare_NMS873->Seed_Cells Treat_Cells 4. Treat with this compound (and DMSO control) Seed_Cells->Treat_Cells Viability A. Anti-Proliferation Assay (72h incubation) Treat_Cells->Viability Western B. Western Blot (6h incubation) Treat_Cells->Western Metabolism C. Metabolic Assays (6h incubation) Treat_Cells->Metabolism IC50_Calc Calculate IC50 Viability->IC50_Calc Protein_Exp Analyze Protein Expression Western->Protein_Exp Metabolite_Levels Measure Glucose/Lactate Metabolism->Metabolite_Levels

Caption: General experimental workflow for this compound treatment of HCT116 cells.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-873 is a potent and highly selective allosteric inhibitor of Valosin-Containing Protein (VCP), also known as p97.[1][2][3] It functions by binding to a site at the interface of the D1 and D2 ATPase domains within the active hexameric structure of p97.[4] This binding event stabilizes the ADP-bound state, interrupting the catalytic cycle and inhibiting p97's ATPase activity.[4] The inhibition of p97 disrupts critical cellular processes such as protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), and autophagy, ultimately leading to the activation of the unfolded protein response (UPR) and cancer cell death.[2][3] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro settings.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound is dependent on the specific assay and cell line used. The following tables summarize reported inhibitory concentrations for enzymatic and cell-based assays.

Table 1: p97 ATPase Enzymatic Inhibition

Assay Type Target IC₅₀ Reference
Cell-free ATPase Assay Recombinant Human p97/VCP 30 nM [1][2][3]
NADH-coupled Assay Recombinant Human p97/VCP 24 nM [3]
Cell-free ATPase Assay Wild-Type p97 12 nM [5]

| Cell-free ATPase Assay | A530T Mutant p97 | 52 nM |[5] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour incubation)

Cell Line Cancer Type IC₅₀ Reference
HCT116 Colorectal Carcinoma 0.38 - 0.4 µM [1][3]
HeLa Cervical Cancer 0.7 µM [1]
General Panel Various Hematological & Solid Tumors 0.08 - 2 µM [1]

| HCT116 (this compound Resistant) | Colorectal Carcinoma | > 6 µM (>15-fold increase) |[5] |

Note: Recent studies have revealed that this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation (Complex I and ATP synthase), an off-target effect that may contribute to its cellular toxicity.[4][6][7] This p97-independent effect should be considered when interpreting cell viability data, especially at higher concentrations (>1 µM).[4][6]

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

This compound allosterically inhibits the p97 ATPase, a critical regulator of protein homeostasis. This leads to a disruption of the Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD), causing an accumulation of poly-ubiquitinated and misfolded proteins. The resulting cellular stress triggers the Unfolded Protein Response (UPR), which, if unresolved, leads to apoptosis.

NMS873_MOA cluster_p97 p97-Mediated Processes cluster_cellular_response Cellular Response p97 p97/VCP ATPase ERAD ER-Associated Degradation (ERAD) p97->ERAD UPS Ubiquitin-Proteasome System (UPS) p97->UPS Autophagy Autophagy p97->Autophagy Accumulation Accumulation of Poly-Ub and Misfolded Proteins ERAD->Accumulation UPS->Accumulation Autophagy->Accumulation UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis prolonged stress NMS873 This compound NMS873->p97 experimental_workflow cluster_analysis Endpoint Analysis start Start prep Stock Solution Prep Prepare this compound in DMSO (e.g., 10-20 mM) start->prep culture Cell Culture Seed cells in appropriate multi-well plates prep->culture treat Compound Treatment Add serial dilutions of this compound to cells culture->treat incubate Incubation Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability western Western Blot (e.g., for UPR markers) incubate->western enzyme ATPase Assay (from cell lysate or recombinant protein) incubate->enzyme end Data Analysis viability->end western->end enzyme->end

References

Application Notes: Using NMS-873 to Study the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein quality control, regulating the degradation of misfolded or damaged proteins to maintain cellular homeostasis (proteostasis).[1][2][3] A key component of this network is the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97, which utilizes the energy from ATP hydrolysis to segregate ubiquitinated substrate proteins from cellular structures, preparing them for degradation by the proteasome.[1][4][5] Given its central role in proteostasis, p97 has emerged as a significant target for therapeutic intervention, particularly in oncology.[1][4]

NMS-873 is a potent and highly selective, cell-permeable allosteric inhibitor of p97 ATPase.[6] It functions by binding to a cryptic allosteric site at the interface of the D1 and D2 domains of the p97 hexamer.[4][7] This binding event stabilizes the ADP-bound state, interrupting the enzyme's catalytic cycle and inhibiting its function.[7] As a research tool, this compound allows for the acute inhibition of p97, leading to the accumulation of polyubiquitinated proteins, activation of the Unfolded Protein Response (UPR), and modulation of autophagy.[4][6] These effects make it an invaluable compound for studying the intricate biology of the UPS and the cellular consequences of its disruption.

Important Considerations: Off-Target Effects

While this compound is an excellent tool for probing p97 function, researchers must be aware of its significant off-target effects. Studies have revealed that this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation, specifically targeting Complex I and, to a lesser extent, ATP synthase.[7][8] This can lead to metabolic changes, such as increased lactic acid fermentation, independent of p97 inhibition.[7][8] Therefore, it is crucial to design experiments with appropriate controls (e.g., using other p97 inhibitors with different mechanisms or genetic knockdowns) to distinguish between p97-dependent and p97-independent cellular responses to this compound treatment.[7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of this compound

Target/AssayCell LineIC50 ValueDescription
p97/VCP ATPase ActivityCell-free30 nMPotent inhibition of p97 ATPase activity in a biochemical assay.[6]
Anti-proliferative ActivityHCT1160.38 - 0.4 µMInhibition of cell proliferation/viability after 72 hours of treatment.[6]
Anti-proliferative ActivityHeLa0.7 µMInhibition of cell proliferation/viability.
Anti-proliferative ActivityRPMI82263.4 µMInhibition of cell proliferation.[9]
SelectivityOther AAA ATPases, Kinases>10 µMDemonstrates high selectivity for p97 over other tested enzymes.[6]

Table 2: this compound Resistance Profile in HCT116 Cells

Cell LineKey GenotypeThis compound Sensitivity (CC50/IC50)Fold Resistance
HCT116 (Parental, 873-S)Wild-type p97~0.38 µM1x
This compound Resistant (NMS-R)Heterozygous A530T p97 mutation>6 µM>15x[5]
This compound Resistant (NMS-R)Heterozygous A530T p97 mutation-4.5x[9]

Visualized Pathways and Workflows

UPS_p97_Pathway cluster_ubiquitination 1. Ubiquitination cluster_p97 2. Substrate Processing cluster_degradation 3. Degradation E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 ATP→AMP E3 E3 (Ligase) E2->E3 Ub_Protein Polyubiquitinated Substrate E3->Ub_Protein Poly-Ub Chain Ub Ubiquitin Ub->E1 Protein Substrate Protein Protein->E3 p97 p97/VCP (Hexameric ATPase) Ub_Protein->p97 Recognition & Extraction Processed_Substrate Unfolded Substrate p97->Processed_Substrate ATP→ADP Proteasome 26S Proteasome Processed_Substrate->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) highlighting the central role of p97/VCP.

NMS873_MOA cluster_p97 p97/VCP Hexamer p97_monomer1 D1 p97_monomer2 D2 p97_monomer3 D1 Allosteric_Site Allosteric Site (D1-D2 Interface) p97_monomer2->Allosteric_Site p97_monomer4 D2 p97_monomer3->Allosteric_Site p97_monomer5 D1 p97_monomer6 D2 NMS873 This compound NMS873->Allosteric_Site Binds to ATP_Hydrolysis ATP Hydrolysis Cycle Inhibition INHIBITION ATP_Hydrolysis->Inhibition Interrupted p97_Function p97 Segregase Activity Inhibition->p97_Function

Caption: Mechanism of action of this compound as an allosteric inhibitor of p97/VCP.

Cellular_Consequences cluster_ontarget On-Target: p97 Inhibition cluster_offtarget Off-Target: Mitochondrial Effects NMS873 This compound Treatment p97_inhibition p97 ATPase Inhibition NMS873->p97_inhibition mito_inhibition Mitochondrial Complex I Inhibition NMS873->mito_inhibition ub_accum Accumulation of Poly-Ub Proteins p97_inhibition->ub_accum er_stress ER Stress & UPR Activation p97_inhibition->er_stress autophagy Altered Autophagy p97_inhibition->autophagy Cell_Death Cell Proliferation Arrest & Apoptosis ub_accum->Cell_Death er_stress->Cell_Death autophagy->Cell_Death oxphos Decreased Oxidative Phosphorylation mito_inhibition->oxphos metabolism Metabolic Shift (e.g., Glycolysis) oxphos->metabolism metabolism->Cell_Death Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (e.g., ATP-based) harvest->viability western Western Blot (Ubiquitin, p62, ATF4, CHOP) harvest->western ip Immunoprecipitation (p97 & cofactors) harvest->ip proteomics Proteomics (Cellular Ubiquitome) harvest->proteomics end Data Interpretation viability->end western->end ip->end proteomics->end

References

Application Notes and Protocols for Cell Viability Assays with NMS-873 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell viability assays on cancer cell lines treated with NMS-873, a potent allosteric inhibitor of Valosin-Containing Protein (VCP/p97). This document includes an overview of the mechanism of action, detailed experimental protocols, and guidance on data interpretation.

Introduction and Application Notes

This compound is a highly selective, allosteric inhibitor of the AAA ATPase VCP/p97, with an IC50 of approximately 30 nM in biochemical assays.[1][2] VCP/p97 is a critical component in protein quality control pathways, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[3][4] By binding to an allosteric site spanning the D1 and D2 domains of VCP/p97, this compound disrupts the enzyme's ATPase cycle.[5][6]

Inhibition of VCP/p97 by this compound leads to the accumulation of poly-ubiquitinated proteins, activation of the Unfolded Protein Response (UPR), and interference with autophagic processes, ultimately inducing cancer cell death.[1][2][6] This makes VCP/p97 an attractive target for cancer therapy, and this compound serves as a critical tool for studying its function.[3][6] For example, this compound has been shown to inhibit the proliferation of HCT116 colon cancer cells with an IC50 value of 380 nM.[7]

Critical Consideration: Recent studies have revealed that this compound has off-target effects, functioning as a dual inhibitor of mitochondrial oxidative phosphorylation by targeting Complex I and ATP synthase.[5][8] This can independently cause cellular toxicity and significantly impacts cellular ATP levels.[5] This dual mechanism must be considered when selecting a cell viability assay, as methods that rely on measuring ATP levels (e.g., CellTiter-Glo®) may reflect both the on-target VCP/p97 inhibition and the off-target mitochondrial effects.

Signaling Pathway of this compound Action

The following diagram illustrates the primary mechanism of this compound and its downstream consequences leading to apoptosis.

NMS873_Pathway cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Stress Response & Apoptosis NMS873 This compound VCP VCP/p97 ATPase NMS873->VCP Allosteric Inhibition ERAD ER-Associated Degradation (ERAD) VCP->ERAD Required for Autophagy Autophagy VCP->Autophagy Regulates Ub_Proteins Accumulation of Ubiquitinated Proteins VCP->Ub_Proteins Inhibition leads to ER_Stress ER Stress ERAD->ER_Stress Dysfunction causes Apoptosis Apoptosis Autophagy->Apoptosis Dysfunction contributes to Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR UPR->Apoptosis Prolonged activation leads to

Caption: Mechanism of this compound inducing apoptosis through VCP/p97 inhibition.

Experimental Protocols

This section provides detailed protocols for assessing cell viability following this compound treatment using two common methods: the MTT assay (measures metabolic activity) and the CellTiter-Glo® Luminescent Assay (measures ATP levels).

Experimental Workflow

The general workflow for conducting a cell viability assay with this compound is outlined below.

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_incubation Day 2-5: Incubation cluster_assay Day 5: Assay cluster_analysis Data Analysis A 1. Seed Cells (e.g., 2,000-4,000 cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to attach) A->B D 4. Treat Cells (Add diluted this compound to wells) B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for 48-72 hours D->E F 6. Add Assay Reagent (e.g., MTT or CellTiter-Glo®) E->F G 7. Incubate as per Protocol F->G H 8. Measure Signal (Absorbance or Luminescence) G->H I 9. Calculate % Viability & IC50 H->I

Caption: General workflow for a cell viability assay using this compound.
Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.[9]

Materials:

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7 or 0.01 M HCl in isopropanol).[10][11]

  • Microplate spectrophotometer (capable of reading at 570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C, 5% CO2.[12]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your stock solution. A typical starting range might be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[14] Note: Given this compound's off-target effects on mitochondrial ATP production, results should be interpreted with caution and ideally compared with a non-ATP-based method like the MTT assay.[5][8]

Materials:

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates (white or black)

  • Appropriate cell culture medium

  • CellTiter-Glo® 2.0 Reagent or equivalent.[15]

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use.[16]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium and incubate overnight at 37°C, 5% CO2.[17]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).

  • Cell Treatment: Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[13]

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[18]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Measurement: Record the luminescence using a plate reader.

Data Presentation and Analysis

Raw data (absorbance or luminescence) should be processed to determine cell viability relative to the vehicle-treated control cells.

Calculation of Percent Viability:

Percent Viability = [(Signal_Sample - Signal_Blank) / (Signal_VehicleControl - Signal_Blank)] x 100

Where:

  • Signal_Sample: Reading from this compound treated wells.

  • Signal_VehicleControl: Average reading from vehicle (DMSO) treated wells.

  • Signal_Blank: Average reading from wells with medium only (no cells).

Data Summary Tables:

The processed data can be summarized in tables for clear comparison.

Table 1: Example Viability Data for HCT116 Cells Treated with this compound for 72 hours.

This compound Conc. (nM)Average SignalStd. Deviation% Viability
0 (Vehicle)1.2540.085100.0%
101.2110.07996.6%
501.1030.06687.9%
1000.9550.05176.2%
2500.7010.04255.9%
5000.4880.03938.9%
10000.2150.02517.1%
50000.0980.0157.8%

Table 2: Summary of IC50 Values for this compound in Different Cancer Cell Lines.

Cell LineAssay TypeIncubation Time (h)IC50 (nM)
HCT116MTT72~380
HeLaCellTiter-Glo®72~450
RPMI-8226MTT72~510

Note: The IC50 values presented are hypothetical examples for illustrative purposes. Actual values must be determined experimentally. The IC50 for HCT116 is based on literature values.[7]

The percent viability data is then plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) can be calculated using non-linear regression analysis.

References

Application Notes and Protocols for Monitoring Mitochondrial Function Following Nms-873 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nms-873 is a potent and specific allosteric inhibitor of the AAA ATPase p97/VCP, a key player in protein homeostasis.[1] While its primary target is well-established, recent studies have revealed that this compound also exerts significant off-target effects on mitochondrial function.[2][3] Specifically, this compound has been identified as a dual inhibitor of mitochondrial respiratory Complex I and ATP synthase.[2][3] This inhibition of oxidative phosphorylation (OXPHOS) leads to a compensatory increase in glycolysis.[4][5] Understanding these mitochondrial effects is crucial for interpreting cellular responses to this compound and for the development of related compounds.

These application notes provide a comprehensive guide for monitoring the key parameters of mitochondrial function in response to this compound treatment. The detailed protocols herein will enable researchers to accurately assess the impact of this compound on mitochondrial health and cellular bioenergetics.

Key Mitochondrial Parameters to Monitor

Exposure to this compound can induce several measurable changes in mitochondrial function. The following parameters are critical for a thorough assessment:

  • Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and the proton-motive force required for ATP synthesis.

  • Reactive Oxygen Species (ROS) Production: Inhibition of the electron transport chain can lead to increased ROS generation, a marker of mitochondrial stress.

  • Oxygen Consumption Rate (OCR): A direct measure of oxidative phosphorylation activity.

  • Cellular ATP Levels: The net effect of altered mitochondrial and glycolytic activity on the cell's energy currency.

  • Glycolytic Rate: Assessed by measuring lactate production or glucose consumption, which is expected to increase as cells compensate for reduced OXPHOS.

Experimental Protocols

The following protocols provide step-by-step instructions for measuring the key mitochondrial parameters affected by this compound.

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria in a membrane potential-dependent manner.

Materials:

  • Cells of interest

  • This compound

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified duration. Include a positive control group to be treated with FCCP (e.g., 10 µM) for 15-30 minutes before the assay.

  • TMRE Staining:

    • Prepare a fresh working solution of TMRE in pre-warmed complete culture medium (final concentration typically 25-100 nM).

    • Remove the treatment medium from the cells and wash once with pre-warmed PBS.

    • Add the TMRE-containing medium to the cells and incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging or Plate Reading:

    • Microscopy: After incubation, wash the cells with pre-warmed PBS and add fresh pre-warmed medium. Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine.

    • Plate Reader: After incubation, wash the cells with pre-warmed PBS. Add pre-warmed PBS or a non-phenol red medium to the wells. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm).

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRE fluorescence indicates mitochondrial depolarization. Normalize the data to the vehicle control.

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX™ Red indicator, a fluorescent dye that selectively detects superoxide in the mitochondria of live cells.

Materials:

  • Cells of interest

  • This compound

  • MitoSOX™ Red reagent

  • Antimycin A or Rotenone - as a positive control for ROS production

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Treatment: Treat cells with this compound and controls as described in Protocol 1. Include a positive control group treated with Antimycin A (e.g., 10 µM) or Rotenone (e.g., 5 µM) for 30-60 minutes.

  • MitoSOX™ Red Staining:

    • Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed Hanks' Balanced Salt Solution (HBSS) or PBS.

    • Remove the treatment medium, wash the cells once with pre-warmed PBS.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Imaging or Plate Reading:

    • Wash the cells gently three times with pre-warmed PBS.

    • Add fresh pre-warmed medium or PBS.

    • Immediately measure fluorescence using a microscope or plate reader (Excitation/Emission ~510/580 nm).

  • Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence indicates a higher level of mitochondrial superoxide. Normalize the data to the vehicle control.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption in real-time.

Materials:

  • Cells of interest

  • This compound

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A (Mitochondrial Stress Test reagents)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment (Acute or Chronic):

    • Acute: Treat cells with this compound by injecting it from the instrument's drug ports during the assay.

    • Chronic: Pre-treat cells with this compound in a standard incubator for the desired duration before the assay.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analyzer Operation:

    • Load the prepared sensor cartridge and cell plate into the analyzer.

    • Program the instrument to perform a Mitochondrial Stress Test. This involves sequential injections of:

      • Oligomycin: Inhibits ATP synthase (Complex V).

      • FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential.

      • Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration.

  • Data Analysis: The instrument software will calculate OCR at baseline and after each injection. Key parameters to analyze include:

    • Basal Respiration: The baseline oxygen consumption.

    • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Protocol 4: Measurement of Cellular ATP Levels

This protocol uses a luciferase-based luminescence assay to quantify total cellular ATP.

Materials:

  • Cells of interest

  • This compound

  • ATP Assay Kit (luciferase-based)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound and controls for the desired duration.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagents to room temperature.

    • Follow the manufacturer's instructions for the specific ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the luciferase and luciferin substrate.

    • Incubate for the recommended time to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the data to the vehicle control. A standard curve can be generated using known concentrations of ATP to determine the absolute ATP concentration.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Mitochondrial Membrane Potential and ROS Production

TreatmentConcentration (µM)Mitochondrial Membrane Potential (% of Control)Mitochondrial ROS (% of Control)
Vehicle-100 ± 5.2100 ± 7.8
This compound185.3 ± 6.1145.2 ± 12.3
This compound562.1 ± 4.9210.7 ± 18.5
This compound1045.8 ± 3.7289.4 ± 25.1
FCCP1015.2 ± 2.5N/A
Antimycin A10N/A350.6 ± 30.2

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Cellular Bioenergetics (OCR and ATP)

TreatmentConcentration (µM)Basal OCR (pmol/min)ATP-linked Respiration (pmol/min)Maximal Respiration (pmol/min)Cellular ATP (% of Control)
Vehicle-150.2 ± 10.5110.8 ± 8.9250.6 ± 15.7100 ± 6.3
This compound1125.7 ± 9.885.4 ± 7.1190.3 ± 12.488.1 ± 5.9
This compound590.3 ± 7.250.1 ± 4.5115.8 ± 9.365.7 ± 4.8
This compound1065.1 ± 5.925.6 ± 3.175.2 ± 6.850.2 ± 4.1

Data are presented as mean ± standard deviation.

Visualizations

Nms873_Mitochondrial_Effects cluster_0 This compound cluster_1 Mitochondrion Nms873 This compound ComplexI Complex I Nms873->ComplexI Inhibits ATPsynthase ATP Synthase (Complex V) Nms873->ATPsynthase Inhibits ETC Electron Transport Chain MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Pumping H+ ROS ROS ComplexI->ROS Increases Leakage ATP ATP ATPsynthase->ATP Synthesis MMP->ATPsynthase H+ Gradient

Caption: this compound's inhibitory effects on mitochondrial complexes.

Experimental_Workflow cluster_assays Mitochondrial Function Assays start Cell Culture (Seeding & Adherence) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment assay_mmp ΔΨm Assay (e.g., TMRE) treatment->assay_mmp assay_ros ROS Assay (e.g., MitoSOX) treatment->assay_ros assay_ocr OCR Assay (Seahorse) treatment->assay_ocr assay_atp ATP Assay (Luminescence) treatment->assay_atp analysis Data Analysis (Normalization & Statistics) assay_mmp->analysis assay_ros->analysis assay_ocr->analysis assay_atp->analysis conclusion Conclusion on Mitochondrial Impact of this compound analysis->conclusion signaling_pathway cluster_mito Mitochondrial Respiration cluster_glyco Glycolysis Nms873 This compound OXPHOS Oxidative Phosphorylation Nms873->OXPHOS Inhibition ATP_mito Mitochondrial ATP OXPHOS->ATP_mito Glycolysis Glycolysis OXPHOS->Glycolysis Compensatory Upregulation Cellular_ATP Total Cellular ATP ATP_mito->Cellular_ATP ATP_glyco Glycolytic ATP Glycolysis->ATP_glyco ATP_glyco->Cellular_ATP Cell_Viability Cell Viability Cellular_ATP->Cell_Viability Impacts

References

NMS-873 as a Tool to Study ER-Associated Degradation (ERAD)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NMS-873 is a potent, cell-permeable, and highly selective allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is a critical enzyme in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a quality control mechanism that removes misfolded or unassembled proteins from the endoplasmic reticulum (ER) for degradation by the proteasome.[1][2] By inhibiting VCP/p97, this compound effectively blocks the ERAD pathway, leading to the accumulation of ubiquitinated ERAD substrates and the induction of the Unfolded Protein Response (UPR).[1][3] This makes this compound an invaluable tool for studying the intricacies of ERAD and its role in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4]

This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the ERAD pathway.

Mechanism of Action

This compound binds to an allosteric site located in a tunnel between the D1 and D2 ATPase domains of the VCP/p97 hexamer.[2][5] This binding event stabilizes the ADP-bound state of the enzyme, thereby interrupting its catalytic cycle and preventing the ATP hydrolysis required for the extraction of ubiquitinated substrates from the ER membrane.[4][5] This mode of action is distinct from ATP-competitive inhibitors.[4]

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
VCP/p97 Inhibition (IC50) 30 nMCell-free assay[6]
Antiproliferative Activity (IC50) 0.38 µMHCT116[6]
0.4 µMHCT116[7]
0.7 µMHeLa[7]
2.7 µMHCT116[2]
6.1 µMHeLa[2]
3.4 µMRPMI8226[2]
Table 2: Cellular Effects of this compound Treatment
EffectCell LineConcentrationTimeObservationsReference
Inhibition of ERAD Substrate Degradation HEK29310 µM4 hBlocked glutamine-induced GS degradation.[8]
U2662-5 µM4 hBlocked lenalidomide-induced degradation of CRBN neosubstrates.[8]
Induction of UPR Markers HCT1164 µM6 hIncreased levels of ATF4 and CHOP.[9]
Accumulation of Ubiquitinated Proteins HCT1165 µM6 hIncreased levels of K48-linked polyubiquitinated proteins.[10]
Altered VCP/p97 Cofactor Binding HCT1165 µM6 hIncreased binding of UFD1, NPL4, AMFR, UBXD8, and FAF1 to p97.[10]

Caution: Recent studies have revealed that this compound can have off-target effects, notably the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) by targeting Complex I and ATP synthase.[4] This can lead to cellular toxicity independent of VCP/p97 inhibition. Researchers should consider this polypharmacology when interpreting experimental results.[4][11]

Experimental Protocols

Cycloheximide (CHX) Chase Assay to Monitor ERAD Substrate Stability

This protocol is used to determine the half-life of a specific ERAD substrate and to assess the effect of this compound on its degradation rate.

Materials:

  • Cells expressing the ERAD substrate of interest

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • The following day, treat the cells with either this compound at the desired concentration (e.g., 1-10 µM) or DMSO for a pre-determined pre-incubation time (e.g., 30 minutes to 1 hour).

  • Add CHX to the media at a final concentration that effectively inhibits protein synthesis in the specific cell line (e.g., 50-100 µg/mL).[12] This is time point 0.

  • Immediately harvest the cells for the 0-hour time point.

  • Incubate the remaining cells and harvest them at various time points (e.g., 1, 2, 4, 6, 8 hours).

  • For each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting.

  • Probe the membrane with the primary antibody against the protein of interest and the loading control.

  • Incubate with the appropriate secondary antibody and visualize the protein bands.

  • Quantify the band intensities and normalize the intensity of the protein of interest to the loading control for each time point.

  • Plot the normalized protein levels against time to determine the protein's half-life in the presence and absence of this compound.

Immunoprecipitation (IP) of VCP/p97 and Associated Proteins

This protocol allows for the analysis of how this compound affects the interaction of VCP/p97 with its cofactors and substrates.

Materials:

  • Cells treated with this compound or DMSO

  • IP lysis buffer (e.g., a non-denaturing buffer like Triton X-100-based buffer) with protease and phosphatase inhibitors

  • Anti-VCP/p97 antibody for IP

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Western blot reagents

Procedure:

  • Treat cells with this compound (e.g., 5 µM) or DMSO for the desired time (e.g., 6 hours).[10]

  • Lyse the cells in IP lysis buffer.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the anti-VCP/p97 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VCP/p97, known cofactors (e.g., UFD1, NPL4), and ubiquitinated proteins.

Western Blot Analysis of UPR Markers

This protocol is to assess the activation of the Unfolded Protein Response (UPR) following this compound treatment.

Materials:

  • Cells treated with this compound or DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Western blot reagents

  • Primary antibodies against UPR markers (e.g., ATF4, CHOP, and the spliced form of XBP1)

  • Primary antibody against a loading control

Procedure:

  • Treat cells with a range of this compound concentrations (e.g., 1-10 µM) or for a time course (e.g., 2, 6, 12, 24 hours).

  • Prepare whole-cell lysates as described in the CHX chase assay protocol.

  • Perform Western blotting as previously described.

  • Probe the membranes with antibodies against ATF4, CHOP, and other relevant UPR markers.

  • Analyze the changes in the expression levels of these markers to confirm UPR activation.

Mandatory Visualization

ERAD_Signaling_Pathway cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Chaperone Chaperone (e.g., BiP) Misfolded_Protein->Chaperone Binding Recognition ERAD Lectins (e.g., OS-9, XTP3-B) Chaperone->Recognition Delivery Retrotranslocon Retrotranslocon (e.g., Hrd1/Sel1L) Recognition->Retrotranslocon Targeting VCP_p97 VCP/p97 Hexamer Retrotranslocon->VCP_p97 Extraction UFD1_NPL4 UFD1/NPL4 Cofactor VCP_p97->UFD1_NPL4 Proteasome 26S Proteasome VCP_p97->Proteasome Substrate Delivery Ub Ubiquitin Ub->Retrotranslocon E1 E1 E2 E2 E1->E2 Ub Activation E2->Retrotranslocon Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The ER-Associated Degradation (ERAD) Signaling Pathway.

NMS873_Mechanism_of_Action cluster_VCP VCP/p97 Hexamer cluster_Function Functional Consequence D1 D1 Domain D2 D2 Domain ADP ADP D2->ADP Product NMS_873 This compound NMS_873->D1 Binds to D1/D2 interface NMS_873->D2 ATPase_Cycle_Stalled ATPase Cycle Stalled NMS_873->ATPase_Cycle_Stalled Stabilizes ADP-bound state ATP ATP ATP->D2 Hydrolysis ERAD_Blocked ERAD Blocked ATPase_Cycle_Stalled->ERAD_Blocked UPR_Activated UPR Activated ERAD_Blocked->UPR_Activated

Caption: Mechanism of action of this compound on VCP/p97.

Experimental_Workflow start Start: Hypothesis on ERAD Substrate Regulation cell_culture Cell Culture with ERAD Substrate Model start->cell_culture treatment Treatment: 1. DMSO (Control) 2. This compound cell_culture->treatment chx_assay Cycloheximide Chase Assay treatment->chx_assay ip_assay Immunoprecipitation (VCP/p97) treatment->ip_assay wb_upr Western Blot (UPR Markers) treatment->wb_upr analysis Data Analysis: - Protein Half-life - Protein Interactions - UPR Activation chx_assay->analysis ip_assay->analysis wb_upr->analysis conclusion Conclusion on this compound's Effect on ERAD Substrate analysis->conclusion

Caption: Experimental workflow for studying ERAD with this compound.

References

Troubleshooting & Optimization

NMS-873 Technical Support Center: Non-Cancerous Cell Line Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of NMS-873 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity in non-cancerous cells?

A1: this compound is a potent and specific allosteric inhibitor of the AAA ATPase VCP/p97.[1] Its cytotoxicity in cancer cells is often attributed to the activation of the unfolded protein response (UPR) and interference with autophagy.[2][3] However, in both cancerous and non-cancerous cells, this compound has a significant off-target effect that contributes to its cytotoxicity: it acts as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting Complex I and, to a lesser extent, ATP synthase.[4][5] This leads to a disruption in cellular energy metabolism and can induce cell death, particularly in cells reliant on oxidative phosphorylation.

Q2: I'm observing significant cytotoxicity in my non-cancerous cell line at concentrations expected to only inhibit VCP/p97. Why is this happening?

A2: The observed cytotoxicity is likely due to the off-target effects of this compound on mitochondrial respiration.[4][5] Inhibition of OXPHOS can lead to a rapid decrease in cellular ATP levels, an increase in lactate production (a switch to glycolysis), and subsequent cell death.[4] This effect can occur at concentrations that are also in the range of VCP/p97 inhibition, making it crucial to consider both on-target and off-target effects when interpreting your results.

Q3: Are there any published cytotoxicity data for this compound in non-cancerous cell lines?

A3: Yes, but the data is not as extensive as for cancer cell lines. The available information focuses on the off-target mitochondrial effects. Below is a summary of the reported quantitative data.

Data Presentation: this compound Cytotoxicity in Non-Cancerous Cell Lines

Cell LineOrganismTissueEndpointIC50 / Effect ConcentrationReference
L929MouseFibroblastMitochondrial Complex I Inhibition1.3 µM[5]
HK-2HumanKidney (Renal Tubule)Cell SurvivalDose-dependent decrease observed[4]
Mouse FibroblastsMouseFibroblastLactate Fermentation & Glucose UptakeDose-dependent increase observed[4]
Human Renal Tubule CellsHumanKidney (Renal Tubule)Lactate FermentationInduced by this compound treatment[4]

Note: The IC50 for cell viability in many non-cancerous cell lines has not been systematically reported in the literature. Researchers should perform their own dose-response experiments to determine the cytotoxic concentrations for their specific cell line of interest.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly high cytotoxicity at low this compound concentrations. The cell line is highly dependent on oxidative phosphorylation for survival.- Perform a full dose-response curve to determine the precise IC50. - Measure lactate production and glucose consumption to confirm a shift to glycolysis. - Consider using a different VCP/p97 inhibitor with a different off-target profile for comparison.
Variability in cytotoxicity results between experiments. - Inconsistent cell health or passage number. - Differences in media composition (e.g., glucose, glutamine levels).- Use cells within a consistent passage number range. - Ensure consistent cell seeding density. - Use the same batch of media and supplements for all related experiments.
Difficulty distinguishing between VCP/p97-mediated and off-target mitochondrial toxicity. The cytotoxic effects of both mechanisms can overlap.- Use this compound-resistant cell lines with VCP/p97 mutations (if available) to isolate mitochondrial effects.[1] - Compare the effects of this compound with other known mitochondrial inhibitors (e.g., rotenone for Complex I) and other VCP/p97 inhibitors. - Analyze markers of UPR and autophagy (for VCP/p97 inhibition) alongside metabolic assays.

Experimental Protocols

Cell Viability Assay (ATP Content)

This protocol is based on the use of a thermostable firefly luciferase-based assay to measure the ATP content in cell lysates as an indicator of cell viability.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically in duplicate or triplicate for each concentration) for the desired incubation time (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and ATP Measurement: Lyse the cells according to the manufacturer's protocol for the ATP detection reagent. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Lactate Production and Glucose Consumption

This protocol allows for the assessment of the metabolic shift towards glycolysis.[4]

  • Cell Culture and Treatment: Culture cells to a desired confluency and then treat with this compound or vehicle control for a specific time period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture medium at the end of the treatment period.

  • Lactate and Glucose Measurement: Use commercially available colorimetric or fluorometric assay kits to measure the concentration of lactate and glucose in the collected media.

  • Data Analysis: Normalize the lactate and glucose concentrations to the cell number or total protein content. Compare the values between treated and control samples.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Cytotoxicity

NMS873_Cytotoxicity cluster_on_target On-Target Effect cluster_off_target Off-Target Effect NMS873 This compound VCP VCP/p97 Inhibition NMS873->VCP Mito Mitochondrial OXPHOS Inhibition NMS873->Mito UPR Unfolded Protein Response (UPR) Activation VCP->UPR Autophagy Autophagy Interference VCP->Autophagy CellDeath Cytotoxicity / Cell Death UPR->CellDeath Autophagy->CellDeath ComplexI Complex I Mito->ComplexI ATPSynthase ATP Synthase Mito->ATPSynthase Glycolysis Increased Glycolysis (Lactate Production) Mito->Glycolysis ATP_depletion ATP Depletion Mito->ATP_depletion ATP_depletion->CellDeath

Caption: Dual mechanisms of this compound cytotoxicity.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Culture Non-Cancerous Cells treat Treat with this compound Dose-Response start->treat viability Cell Viability Assay (e.g., ATP content) treat->viability metabolism Metabolic Assays (Lactate/Glucose) treat->metabolism markers Signaling Pathway Analysis (e.g., Western Blot for UPR markers) treat->markers analyze Data Analysis viability->analyze metabolism->analyze markers->analyze ic50 Determine IC50 analyze->ic50 mechanism Elucidate Mechanism of Action analyze->mechanism end End: Conclude Cytotoxic Profile ic50->end mechanism->end

Caption: Workflow for this compound cytotoxicity assessment.

References

Technical Support Center: Overcoming Poor In Vivo Metabolic Stability of NMS-873

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with NMS-873. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor metabolic stability of this potent allosteric p97 inhibitor. While a valuable tool for in vitro studies, its utility in vivo is limited by rapid metabolism.[1][2] This guide will help you understand, assess, and potentially overcome these stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern?

A1: this compound is a highly selective and potent allosteric inhibitor of the AAA ATPase p97/VCP.[3][4] It binds to a unique site on the p97 hexamer, stabilizing the ADP-bound state and interrupting its catalytic cycle.[3] However, this compound exhibits poor metabolic stability, leading to rapid clearance and lack of efficacy in vivo.[1][2] This significantly limits its application in animal models and potential therapeutic development. Beyond its primary target, this compound has also been shown to have off-target effects, acting as a dual inhibitor of mitochondrial respiratory Complex I and ATP synthase.[3]

Q2: Is there any available data on the in vitro metabolic stability of this compound?
Q3: What are the likely metabolic pathways for this compound?

A3: The exact metabolic pathways of this compound have not been extensively detailed in published literature. However, based on its chemical structure, potential metabolic soft spots likely include oxidation of the aromatic rings and N-dealkylation. Identifying the specific metabolites through in vitro metabolism studies with liver microsomes or hepatocytes followed by LC-MS/MS analysis is a critical step in understanding its metabolic fate.

Troubleshooting Guide: Assessing and Improving Metabolic Stability

This guide provides a structured approach to troubleshooting issues related to the metabolic instability of this compound.

Problem 1: How can I experimentally confirm the metabolic instability of my batch of this compound?

Solution: Perform an in vitro metabolic stability assay using human or rodent liver microsomes. This will provide quantitative data on the half-life and intrinsic clearance of the compound.

Experimental Workflow for Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Stock (e.g., 10 mM in DMSO) incubate Incubate this compound with Microsomes and NADPH at 37°C prep_compound->incubate prep_microsomes Thaw Liver Microsomes (Human, Rat, or Mouse) prep_microsomes->incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->incubate timepoint0 Time Point 0 min incubate->timepoint0 timepoint_n Time Points (e.g., 5, 15, 30, 60 min) incubate->timepoint_n quench Quench Reaction (e.g., with cold acetonitrile) timepoint0->quench timepoint_n->quench analyze Analyze Samples by LC-MS/MS quench->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Workflow for assessing this compound metabolic stability.
Problem 2: My in vitro assay confirms rapid metabolism of this compound. What are my options to improve its stability for in vivo studies?

Solution: Several strategies can be employed to improve the metabolic stability of a compound. These generally involve chemical modifications to block or reduce the rate of metabolism at labile sites.

Strategies to Enhance Metabolic Stability

StrategyDescriptionKey Considerations
Deuteration Replace hydrogen atoms at known or suspected metabolic "soft spots" with deuterium. The stronger carbon-deuterium bond can slow down metabolism by cytochrome P450 enzymes (CYP450).Can provide a significant kinetic isotope effect. Requires synthesis of deuterated analogs.
Structural Modification Modify the chemical structure to block metabolic sites. This could involve adding a fluorine atom or a methyl group to a susceptible position on an aromatic ring.May alter the compound's potency, selectivity, and off-target effects. Requires careful structure-activity relationship (SAR) studies.
Prodrug Approach Chemically modify this compound into an inactive form (prodrug) that is converted to the active drug in vivo. The prodrug moiety can protect the active drug from first-pass metabolism.The prodrug must be efficiently converted to the active form at the desired site of action.
Formulation Strategies Encapsulate this compound in a delivery vehicle, such as liposomes or nanoparticles, to protect it from metabolic enzymes and alter its pharmacokinetic profile.Can improve bioavailability but may require specialized formulation expertise.

Logical Flow for Improving this compound Stability

logical_flow start Poor in vivo efficacy of this compound confirm_instability Confirm Metabolic Instability (in vitro assay) start->confirm_instability identify_metabolites Identify Metabolites (LC-MS/MS) confirm_instability->identify_metabolites propose_modifications Propose Structural Modifications (e.g., Deuteration, SAR) identify_metabolites->propose_modifications synthesize_analogs Synthesize Analogs propose_modifications->synthesize_analogs test_analogs Test Analogs for Stability and Activity synthesize_analogs->test_analogs test_analogs->propose_modifications Iterative Optimization select_candidate Select Candidate with Improved Profile test_analogs->select_candidate

A logical approach to improving this compound's in vivo stability.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of this compound.[5][6][7][8][9]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (a compound with similar analytical properties to this compound but a different mass)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound (e.g., 100 µM in a suitable solvent).

    • Thaw the HLMs on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Pre-warm the phosphate buffer to 37°C.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the pre-warmed phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

    • Add the this compound working solution to the HLM suspension to a final concentration of, for example, 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a well containing cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of this compound to the internal standard at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression will be the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

Signaling Pathway of this compound

signaling_pathway NMS873 This compound p97 p97/VCP ATPase NMS873->p97 Allosteric Inhibition ComplexI Mitochondrial Complex I NMS873->ComplexI Inhibition (Off-target) ATPSynthase ATP Synthase NMS873->ATPSynthase Inhibition (Off-target) UPR Unfolded Protein Response p97->UPR Regulates Autophagy Autophagy p97->Autophagy Regulates CellDeath Cancer Cell Death UPR->CellDeath Autophagy->CellDeath OXPHOS Oxidative Phosphorylation ComplexI->OXPHOS ATPSynthase->OXPHOS ATP ATP Production OXPHOS->ATP Glycolysis Glycolysis ATP->Glycolysis Feedback Inhibition (relieved)

On- and off-target effects of this compound.

This technical support center provides a starting point for addressing the metabolic stability challenges of this compound. By systematically evaluating its metabolic fate and exploring strategies for improvement, researchers can enhance its utility for in vivo applications.

References

Technical Support Center: Interpreting Nms-873 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting experimental results obtained using the VCP/p97 inhibitor, Nms-873. A critical consideration in working with this compound is its known off-target effects on mitochondrial respiration, which can significantly influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of Valosin-Containing Protein (VCP), also known as p97.[1][2] It binds to a site at the interface of the D1 and D2 ATPase domains, stabilizing the ADP-bound state and thereby inhibiting its ATPase activity.[3] This inhibition disrupts protein homeostasis, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and interference with autophagosome maturation.[2]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the dual inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[3][4] It acts as a potent inhibitor of mitochondrial Respiratory Complex I and a weak inhibitor of ATP synthase (Complex V).[3] This can lead to a metabolic shift towards aerobic glycolysis, resulting in increased lactate production and acidification of the cell culture medium.[3][5]

Q3: How can the off-target effects of this compound influence my experimental results?

A3: The inhibition of mitochondrial respiration by this compound can lead to cellular toxicity and metabolic alterations that are independent of its on-target VCP/p97 inhibition.[3][4] This is particularly important when assessing cell viability or cytotoxicity, as the observed cell death may be a consequence of metabolic collapse rather than, or in addition to, the disruption of protein homeostasis.[3]

Q4: At what concentrations are the on-target and off-target effects of this compound observed?

A4: The on-target inhibition of VCP/p97 occurs at low nanomolar concentrations (IC50 ≈ 30 nM).[1][2] The off-target effects on mitochondrial respiration can also be observed in the nanomolar to low micromolar range. For instance, in HCT116 colon cancer cells, this compound was shown to induce metabolic changes with an IC50 of approximately 10 nM.[6] In L929 fibroblasts, the IC50 for Complex I inhibition was reported to be 1.3 µM.[6] this compound is a weak inhibitor of ATP synthase, with effects observed at much higher concentrations.[3]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound for its on-target and off-target activities.

TargetTarget ClassAssay TypeReported IC50Cell Line/System
VCP/p97 AAA ATPaseBiochemical ATPase Assay30 nM Recombinant Protein
VCP/p97 AAA ATPaseAnti-proliferative Assay0.08 - 2 µM Various Cancer Cell Lines
Mitochondrial Complex I Oxidative PhosphorylationMetabolic Assay~10 nM *HCT116 Cells
Mitochondrial Complex I Mitochondrial Respiration Assay1.3 µM L929 Fibroblasts
ATP Synthase (Complex V) Oxidative PhosphorylationBiochemical ATPase AssayWeak inhibition at high concentrations Isolated Mitochondria
Kinases (panel of 53) Protein KinaseBiochemical Kinase Assay>10 µM Recombinant Enzymes
Hsp90 ChaperoneBiochemical Assay>10 µM Recombinant Protein

Note: This IC50 reflects the concentration at which metabolic changes (lactate increase/glucose decrease) are observed, indicating an effect on oxidative phosphorylation.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.

Issue 1: I am observing high levels of cytotoxicity with this compound in my cancer cell line. How can I determine if this is an on-target or off-target effect?

  • Answer: To distinguish between on-target and off-target cytotoxicity, you can perform the following control experiments:

    • Use a VCP/p97 inhibitor with a different mechanism of action that does not affect mitochondrial respiration. For example, the ATP-competitive inhibitor CB-5083 can be used as a comparator.[6] If the cytotoxicity is primarily an on-target effect, both inhibitors should induce a similar phenotype related to VCP/p97 inhibition (e.g., UPR induction).

    • Utilize this compound-resistant cell lines. Cell lines harboring specific mutations in the VCP/p97 gene (e.g., A530T) have been shown to be resistant to the on-target effects of this compound but remain sensitive to its metabolic effects.[7] Comparing the cytotoxic response of parental and resistant cell lines to this compound can help dissect the contribution of on-target versus off-target effects.

    • Perform metabolic rescue experiments. Supplementing the culture medium with metabolites that can fuel glycolysis, such as high glucose, may partially rescue the cells from the cytotoxic effects of this compound if they are primarily due to mitochondrial inhibition. Conversely, growing cells in glucose-free medium or in the presence of glycolysis inhibitors (e.g., 2-deoxy-D-glucose) may potentiate the toxicity of this compound.[6]

Issue 2: My cell culture medium is rapidly turning yellow (acidifying) after treatment with this compound. What is causing this?

  • Answer: The acidification of the culture medium is a strong indicator of the off-target effect of this compound on mitochondrial respiration.[3][5] By inhibiting OXPHOS, this compound forces cells to rely on aerobic glycolysis for ATP production, which leads to the increased production and secretion of lactic acid, thereby lowering the pH of the medium.[3]

Issue 3: I am seeing an induction of the Unfolded Protein Response (UPR) with this compound treatment. Is this a reliable indicator of on-target activity?

  • Answer: Yes, the induction of the UPR, marked by the increased expression of proteins such as ATF4 and CHOP, is a well-established downstream consequence of VCP/p97 inhibition and is considered a reliable biomarker of on-target activity.[2] However, it is still advisable to include other controls to fully validate your findings, especially when interpreting broader cellular phenotypes like apoptosis.

Visualizing On-Target and Off-Target Effects

The following diagrams illustrate the signaling pathways and a troubleshooting workflow related to this compound.

cluster_on_target On-Target Effects of this compound This compound This compound VCP/p97 VCP/p97 This compound->VCP/p97 Allosteric Inhibition Protein Homeostasis Disruption Protein Homeostasis Disruption VCP/p97->Protein Homeostasis Disruption Leads to Poly-Ubiquitinated Protein Accumulation Poly-Ubiquitinated Protein Accumulation Protein Homeostasis Disruption->Poly-Ubiquitinated Protein Accumulation Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) Protein Homeostasis Disruption->Unfolded Protein Response (UPR) Autophagy Interference Autophagy Interference Protein Homeostasis Disruption->Autophagy Interference Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Unfolded Protein Response (UPR)->Cell Cycle Arrest/Apoptosis

Caption: On-target signaling pathway of this compound.

cluster_off_target Off-Target Effects of this compound This compound This compound Mitochondrial Complex I Mitochondrial Complex I This compound->Mitochondrial Complex I Inhibition ATP Synthase (Complex V) ATP Synthase (Complex V) This compound->ATP Synthase (Complex V) Weak Inhibition OXPHOS Inhibition OXPHOS Inhibition Mitochondrial Complex I->OXPHOS Inhibition ATP Synthase (Complex V)->OXPHOS Inhibition Decreased ATP Production Decreased ATP Production OXPHOS Inhibition->Decreased ATP Production Increased Aerobic Glycolysis Increased Aerobic Glycolysis OXPHOS Inhibition->Increased Aerobic Glycolysis Cellular Toxicity Cellular Toxicity Decreased ATP Production->Cellular Toxicity Lactate Production Lactate Production Increased Aerobic Glycolysis->Lactate Production

Caption: Off-target signaling pathway of this compound.

cluster_workflow Troubleshooting Workflow for this compound Cytotoxicity Observed Cytotoxicity Observed Cytotoxicity Control Experiments Control Experiments Observed Cytotoxicity->Control Experiments Use Alternative VCP/p97 Inhibitor (e.g., CB-5083) Use Alternative VCP/p97 Inhibitor (e.g., CB-5083) Control Experiments->Use Alternative VCP/p97 Inhibitor (e.g., CB-5083) Compare Use this compound-Resistant Cell Line (VCP/p97 mutant) Use this compound-Resistant Cell Line (VCP/p97 mutant) Control Experiments->Use this compound-Resistant Cell Line (VCP/p97 mutant) Compare Metabolic Analysis (Lactate/Glucose) Metabolic Analysis (Lactate/Glucose) Control Experiments->Metabolic Analysis (Lactate/Glucose) Measure Conclusion: On-Target Effect Conclusion: On-Target Effect Use Alternative VCP/p97 Inhibitor (e.g., CB-5083)->Conclusion: On-Target Effect Similar Cytotoxicity Conclusion: Mixed Effects Conclusion: Mixed Effects Use Alternative VCP/p97 Inhibitor (e.g., CB-5083)->Conclusion: Mixed Effects Different Cytotoxicity Conclusion: Off-Target Effect Conclusion: Off-Target Effect Use this compound-Resistant Cell Line (VCP/p97 mutant)->Conclusion: Off-Target Effect Resistance to Cytotoxicity Use this compound-Resistant Cell Line (VCP/p97 mutant)->Conclusion: Mixed Effects Partial Resistance Metabolic Analysis (Lactate/Glucose)->Conclusion: Off-Target Effect Significant Changes

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

Cell Viability/Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound while accounting for its off-target effects.

a. Materials:

  • Parental cell line of interest

  • This compound-resistant cell line (if available, e.g., harboring a VCP/p97 mutation)

  • This compound

  • Alternative VCP/p97 inhibitor (e.g., CB-5083)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Standard cell culture medium

  • Optional: High glucose medium, glucose-free medium, 2-deoxy-D-glucose (2-DG)

b. Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight. For comparative analysis, seed parental and this compound-resistant cells on separate plates or in different sections of the same plate.

  • Prepare serial dilutions of this compound and the alternative VCP/p97 inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors or vehicle control.

  • (Optional) For metabolic rescue/potentiation experiments, treat cells in parallel with this compound in standard, high glucose, or glucose-free medium. In another parallel experiment, co-treat with this compound and a glycolysis inhibitor like 2-DG.

  • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.

  • Analyze the data by plotting cell viability against inhibitor concentration and calculate the IC50 values for each condition.

c. Interpretation:

  • On-target effect: The alternative VCP/p97 inhibitor should show similar cytotoxicity to this compound in the parental cell line.

  • Off-target effect: The this compound-resistant cell line should exhibit a significant rightward shift in the IC50 curve for this compound compared to the parental line. If cytotoxicity is primarily off-target, the resistant line may show little to no resistance.

  • Metabolic component: If high glucose rescues cytotoxicity or 2-DG potentiates it, this suggests a significant contribution from the off-target mitochondrial effects of this compound.

Analysis of Medium Acidification and Lactate Production

This protocol allows for the direct measurement of a key metabolic off-target effect of this compound.

a. Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • 24-well or 6-well cell culture plates

  • pH indicator in the culture medium (e.g., phenol red)

  • Lactate assay kit

b. Procedure:

  • Seed cells in 24-well or 6-well plates and allow them to adhere.

  • Treat the cells with this compound at various concentrations or a single effective concentration, alongside a vehicle control.

  • At different time points (e.g., 6, 12, 24 hours), visually inspect the color of the culture medium. A change from red to yellow in phenol red-containing medium indicates acidification.

  • At each time point, collect a sample of the culture medium from each well.

  • Measure the lactate concentration in the collected medium using a lactate assay kit, following the manufacturer's protocol.

  • Normalize the lactate concentration to the cell number or total protein content in each well.

c. Interpretation:

  • A dose- and time-dependent increase in lactate production and medium acidification in this compound-treated cells is a direct confirmation of the off-target inhibition of mitochondrial respiration and the subsequent shift to glycolysis.

References

Technical Support Center: Optimizing Nms-873 Dosage to Minimize Mitochondrial Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of Nms-873 to minimize mitochondrial toxicity. This compound is a potent allosteric inhibitor of Valosin-Containing Protein (VCP/p97), a key player in protein homeostasis. However, off-target effects on mitochondria can lead to toxicity, confounding experimental results and posing challenges for therapeutic development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers navigate these challenges.

Understanding this compound-Induced Mitochondrial Toxicity

This compound has been shown to induce mitochondrial toxicity through a dual-inhibitory mechanism, independent of its on-target VCP/p97 activity.[1][2][3] This off-target effect primarily involves:

  • Inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).

  • Weak inhibition of Complex V (ATP synthase) of the ETC.

This dual inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial ATP production and a shift towards aerobic glycolysis.[1][2] This metabolic reprogramming can result in cellular stress and, at higher concentrations, cell death.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound-induced mitochondrial toxicity in my cell cultures?

A1: The most common indicator is acidification of the culture medium, which turns the phenol red indicator yellow. This is due to increased lactate production as cells switch to aerobic glycolysis to compensate for mitochondrial dysfunction.[1] Other signs include decreased cell proliferation, changes in cell morphology, and ultimately, reduced cell viability.

Q2: At what concentration does this compound typically start to show mitochondrial toxicity?

A2: The concentration at which mitochondrial toxicity is observed can vary depending on the cell type and the duration of exposure. However, studies have shown that effects on cellular metabolism, such as increased lactate production, can be seen at concentrations as low as 10 nM in some cancer cell lines (HCT116).[2] The IC50 for the inhibition of mitochondrial Complex I has been reported to be approximately 1.3 µM in L939 fibroblast cells.[2] It is crucial to perform a dose-response experiment in your specific cell model.

Q3: How can I distinguish between on-target (VCP/p97 inhibition) and off-target (mitochondrial toxicity) effects of this compound?

A3: This can be challenging as both can lead to cell death. One approach is to use a rescue experiment. Since the mitochondrial toxicity of this compound is exacerbated in the absence of glucose, supplementing the culture medium with glucose may partially rescue cells from the off-target effects.[1] Additionally, comparing the effects of this compound with other VCP/p97 inhibitors that do not exhibit mitochondrial toxicity, or using this compound-resistant cell lines with mutations in VCP/p97, can help dissect the on- and off-target effects.[2][4]

Q4: What is the mechanism of action for this compound's effect on mitochondria?

A4: this compound acts as a dual inhibitor of mitochondrial oxidative phosphorylation. It potently inhibits Complex I of the electron transport chain and weakly inhibits ATP synthase (Complex V).[1][2][3] This disrupts the proton gradient across the inner mitochondrial membrane and impairs ATP synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high cell death at low this compound concentrations. High sensitivity of the cell line to mitochondrial inhibition. Low glucose concentration in the culture medium.Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure the culture medium has adequate glucose levels (e.g., standard DMEM with 4.5 g/L glucose).
Media acidifies rapidly after this compound treatment. Shift to aerobic glycolysis due to mitochondrial inhibition.This is an expected outcome of this compound's off-target effect. Monitor the pH of your media and consider using a buffered medium or more frequent media changes for longer experiments.
Inconsistent results in mitochondrial function assays (e.g., Seahorse, JC-1). Technical variability in the assay. Cell density and health are not optimal. Incorrect preparation of reagents.Refer to the detailed experimental protocols and troubleshooting guides for the specific assay. Ensure consistent cell seeding density and viability. Prepare all reagents fresh and according to the manufacturer's instructions.
Difficulty in separating on-target from off-target effects. Overlapping downstream consequences of VCP/p97 inhibition and mitochondrial dysfunction (e.g., apoptosis).Use multiple, mechanistically distinct assays. For example, combine a VCP/p97 activity assay with a mitochondrial respiration assay. Consider using a VCP/p97 inhibitor with a different mechanism of action as a control.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the effects of this compound on mitochondrial function. It is important to note that these values were obtained in different cell lines and under varying experimental conditions.

Table 1: this compound Concentration and Effect on Cellular Metabolism

Parameter Cell Line This compound Concentration Observed Effect Reference
Glycometabolism (Lactate Production/Glucose Consumption)HCT116IC50 ~10 nMDose-dependent increase in lactate and decrease in glucose[2]
Complex I InhibitionL939IC50 ~1.3 µMInhibition of mitochondrial respiratory Complex I[2]
Mitochondrial Membrane PolarizationHK-2, L929"Relatively high concentrations"Increased mitochondrial membrane polarization[1]

Table 2: Comparison of IC50 Values for On-Target and Off-Target Effects

Target Assay IC50 Reference
VCP/p97ATPase Activity30 nM[5]
Mitochondrial Complex IRespiration~1.3 µM[2]
Cellular GlycometabolismLactate/Glucose Levels~10 nM[2]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound-induced mitochondrial toxicity and the experimental approaches to assess it, the following diagrams are provided.

Nms873_Mitochondrial_Toxicity_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response Nms873 This compound ComplexI Complex I Nms873->ComplexI Inhibits ComplexV Complex V (ATP Synthase) Nms873->ComplexV Weakly Inhibits ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (ΔΨm) ETC->H_gradient Pumps H+ ATP_prod ATP Production H_gradient->ATP_prod Drives ATP Synthesis Glycolysis Aerobic Glycolysis ATP_prod->Glycolysis Decreased ATP signals increased glycolysis Cell_Stress Cellular Stress / Toxicity ATP_prod->Cell_Stress Energy Crisis Lactate Lactate Production Glycolysis->Lactate Mitochondrial_Toxicity_Workflow cluster_Experiment_Setup Experiment Setup cluster_Assays Mitochondrial Function Assays cluster_Data_Analysis Data Analysis and Interpretation start Seed Cells treat Treat with this compound Dose-Response start->treat seahorse Seahorse XF Mito Stress Test (Measure OCR) treat->seahorse jc1 JC-1 Assay (Measure ΔΨm) treat->jc1 atp_assay ATP Production Assay treat->atp_assay ros_assay ROS Production Assay treat->ros_assay analyze Analyze Dose-Dependent Effects seahorse->analyze jc1->analyze atp_assay->analyze ros_assay->analyze interpret Determine Optimal this compound Concentration (Maximize on-target effects, minimize mitochondrial toxicity) analyze->interpret

References

Addressing batch-to-batch variability of Nms-873

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMS-873. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies encountered during experimentation with this potent allosteric inhibitor of p97/VCP.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective and potent allosteric inhibitor of the AAA ATPase p97 (also known as Valosin-Containing Protein, VCP).[1][2][3][4] It binds to a site at the interface of the D1 and D2 domains of p97, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle.[5] This inhibition disrupts cellular protein homeostasis by affecting processes such as the unfolded protein response (UPR), autophagy, and proteasome-dependent degradation.[1][6][7]

Q2: What are the known off-target effects of this compound?

Recent studies have revealed that this compound can exert off-target effects on mitochondrial function. Specifically, it has been identified as a dual inhibitor of mitochondrial respiratory Complex I and, to a lesser extent, ATP synthase.[5][8][9] This can lead to a shift in cellular metabolism towards aerobic glycolysis, resulting in acidification of the culture medium due to increased lactate production.[5][10]

Q3: Why am I observing acidification of my cell culture medium?

The observed acidification of your cell culture medium, often indicated by a color change of the phenol red indicator from pink to yellow, is likely due to the off-target effects of this compound on mitochondrial respiration.[5] By inhibiting Complex I and ATP synthase, this compound can induce a metabolic shift to lactic acid fermentation, even in the presence of oxygen (aerobic glycolysis).[5][10] This leads to an increase in lactate secretion into the medium, lowering its pH.[5]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][3][4][11] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years.[11] Stock solutions in DMSO can be stored at -80°C for up to one year.[11] Repeated freeze-thaw cycles should be avoided.[11] Note that moisture-absorbing DMSO can reduce the solubility of this compound.[1]

Q5: What are the typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. The IC50 for p97 ATPase inhibition is approximately 30 nM.[1][4][7][11] However, anti-proliferative IC50 values in various cancer cell lines typically range from 0.08 µM to 2 µM.[2][11] For example, the IC50 values for HCT116 and HeLa cells have been reported to be around 0.4 µM and 0.7 µM, respectively.[4][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency between batches.
  • Question: I've noticed significant variability in the efficacy of this compound between different lots or suppliers. What could be the cause and how can I mitigate this?

  • Answer: Batch-to-batch variability can stem from several factors. While not extensively documented specifically for this compound in the public domain, general principles for chemical compounds apply.

    • Potential Causes:

      • Purity and Impurities: Differences in the purity of the compound or the presence of inactive or even inhibitory impurities can significantly alter its effective concentration.

      • Solubility Issues: this compound has poor aqueous solubility.[12] Variations in the physical form (e.g., crystalline vs. amorphous) between batches can affect its solubility and bioavailability in your assays. Ensure the compound is fully dissolved in DMSO before further dilution.

      • Compound Stability: Degradation of the compound over time, especially if not stored correctly, can lead to reduced potency.

    • Troubleshooting Steps:

      • Quality Control: If possible, obtain a certificate of analysis (CoA) for each batch to verify its purity and identity.

      • Solubility Check: Visually inspect your stock solution to ensure there are no precipitates. Gentle warming (to 37°C) and sonication can aid in dissolution.[2] Always use fresh, anhydrous DMSO for preparing stock solutions.[1]

      • Dose-Response Curve: Perform a full dose-response curve for each new batch of this compound to determine its actual IC50 value in your specific assay. This will allow you to normalize the effective concentration between batches.

      • Standardized Protocols: Adhere strictly to standardized experimental protocols to minimize other sources of variation.[13][14]

Issue 2: Cells show resistance to this compound treatment.
  • Question: My cells have become less sensitive to this compound over time, or some cell lines are inherently resistant. What are the potential mechanisms of resistance?

  • Answer: Resistance to this compound can develop through on-target mutations or other cellular adaptations.

    • Potential Causes:

      • p97 Mutations: Mutations in the p97/VCP gene can lead to resistance. For example, the A530T mutation in the D2 domain of p97 has been shown to confer resistance to this compound without affecting its binding.[6][12] Other mutations in the D1-D2 linker region, such as P472L, have also been identified.[15]

      • Altered Cellular Metabolism: Given the off-target effects of this compound on mitochondria, cells that can adapt their metabolism to rely less on oxidative phosphorylation might exhibit some level of resistance.

    • Troubleshooting Steps:

      • Sequence p97: If you suspect acquired resistance, sequence the p97 gene in your resistant cell line to check for known resistance-conferring mutations.

      • Use Alternative Inhibitors: Test the sensitivity of your resistant cells to other p97 inhibitors with different mechanisms of action, such as ATP-competitive inhibitors (e.g., CB-5083) or covalent inhibitors (e.g., NMS-859).[6][16] Cells resistant to allosteric inhibitors like this compound may still be sensitive to these other classes of inhibitors.[6]

      • Metabolic Analysis: Investigate the metabolic profile of your resistant cells to see if there are significant alterations in glycolysis or oxidative phosphorylation.

Issue 3: Unexpected cellular phenotypes unrelated to protein degradation.
  • Question: I'm observing cellular effects that don't seem to be directly linked to the inhibition of the ubiquitin-proteasome system, such as changes in cell metabolism. How do I interpret these results?

  • Answer: These phenotypes are likely due to the off-target effects of this compound on mitochondria.

    • Interpretation and Experimental Design:

      • Acknowledge Polypharmacology: Be aware that the cellular effects of this compound can be a combination of both on-target (p97 inhibition) and off-target (mitochondrial inhibition) activities.[5][8][10]

      • Control Experiments:

        • Use other p97 inhibitors (e.g., CB-5083) that do not have the same off-target effects to dissect which phenotypes are specifically due to p97 inhibition.[10]

        • Use known mitochondrial inhibitors (e.g., rotenone for Complex I, oligomycin for ATP synthase) to mimic the off-target effects and compare the resulting phenotypes.[5]

      • Measure Metabolic Parameters: Directly measure lactate production and glucose consumption in your cell culture medium to quantify the metabolic shift induced by this compound.[5][10]

Data Presentation

Table 1: Potency of this compound in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical Assayp97/VCP ATPase~30 nM[1][4][11]
Cell ProliferationHCT116~0.38 - 0.4 µM[3][4][11]
Cell ProliferationHeLa~0.7 µM[4][11]
Cell ProliferationPanel of Tumor Lines0.08 - 2 µM[2][11]

Table 2: Solubility of this compound

SolventConcentrationReference
DMSO>10 mM to 100 mg/mL (~192 mM)[1][2][3]
WaterInsoluble[1]
EthanolInsoluble / ~0.5 mg/mL[1][3]
DMF~30 mg/mL[3]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[3]

Experimental Protocols

Protocol 1: p97 ATPase Activity Assay (NADH-Coupled)

This protocol is adapted from methodologies used to characterize this compound.[1][7][11]

  • Assay Principle: The ATPase activity of p97 is measured by monitoring the formation of ADP. This is a two-step assay to avoid interference from ADP and NADH, which are competitive inhibitors of p97.

  • Reagents:

    • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA.

    • ATP-regenerating system: 40 U/mL pyruvate kinase, 3 mM phosphoenolpyruvate.

    • Quenching/Developing solution: 30 mM EDTA, 250 µM NADH, 40 U/mL lactic dehydrogenase.

    • Recombinant wild-type p97 protein.

    • This compound dilutions in DMSO.

    • ATP solution.

  • Procedure:

    • Step 1 (ATP Hydrolysis):

      • In a 96- or 384-well UV plate, add the reaction buffer, ATP-regenerating system, and recombinant p97 (e.g., 10 nM).

      • Add this compound at various concentrations (and a DMSO vehicle control). Pre-incubate for 20 minutes.

      • Initiate the reaction by adding ATP (e.g., 60 µM, which is the Kₛ*).

      • Incubate for a set time (e.g., 90 minutes) at 37°C.

    • Step 2 (Pyruvate to Lactate Conversion):

      • Quench the p97 reaction and initiate the second reaction by adding the quenching/developing solution.

      • The lactic dehydrogenase will convert the pyruvate (stoichiometrically produced from ADP regeneration) to lactate, oxidizing NADH to NAD⁺ in the process.

    • Data Acquisition:

      • Measure the decrease in NADH absorbance at 340 nm using a plate reader.

      • Calculate the rate of ATP hydrolysis and determine the IC50 of this compound by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.[1][7][11]

  • Cell Seeding:

    • Seed cells (e.g., HCT116, HeLa) in a 384-well white, clear-bottom plate at a density of approximately 1,600 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is common to use eight dilution points.

    • Add the compound dilutions to the cells in duplicate or triplicate. Include a DMSO vehicle control.

    • Incubate for an additional 72 hours.

  • Viability Measurement (ATP-Based):

    • After incubation, lyse the cells.

    • Measure the ATP content in each well using a thermostable firefly luciferase-based assay kit (e.g., from Promega) according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth relative to the untreated control.

    • Plot the percentage of growth against the log of the this compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

p97_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins GRP78/BiP GRP78/BiP Unfolded Proteins->GRP78/BiP Binds UPR Sensors IRE1α PERK ATF6 GRP78/BiP->UPR Sensors Dissociates from UPR_Activation UPR Activation UPR Sensors->UPR_Activation Activates p97_VCP p97/VCP Hexamer Proteasome Proteasome p97_VCP->Proteasome Unfolds & Delivers to Autophagy Autophagy p97_VCP->Autophagy Regulates Ub_Proteins Polyubiquitinated Proteins Ub_Proteins->p97_VCP Binds to NMS_873 This compound NMS_873->p97_VCP Allosteric Inhibition UPR_Activation->p97_VCP ERAD Substrate Delivery

Caption: this compound inhibits p97, disrupting UPR and proteostasis.

NMS873_Off_Target_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Complex_I Complex I OXPHOS Oxidative Phosphorylation Complex_I->OXPHOS ATP_Synthase ATP Synthase (Complex V) ATP_Production Mitochondrial ATP Production ATP_Synthase->ATP_Production OXPHOS->ATP_Synthase Glycolysis Aerobic Glycolysis (Fermentation) ATP_Production->Glycolysis Upregulation due to low ATP NMS_873 This compound NMS_873->Complex_I Inhibition NMS_873->ATP_Synthase Weak Inhibition Lactate Lactate Production Glycolysis->Lactate Medium Acidification Medium Acidification Lactate->Medium Acidification Glucose Glucose Glucose->Glycolysis

Caption: Off-target effects of this compound on mitochondrial respiration.

Troubleshooting_Workflow cluster_issues cluster_solutions start Experiment Start: Inconsistent Results with this compound issue Identify Primary Issue start->issue low_potency Low Potency / Batch Variability issue->low_potency Efficacy resistance Acquired / Inherent Resistance issue->resistance Sensitivity off_target Unexpected Phenotypes (e.g., Metabolic Shift) issue->off_target Phenotype qc Check CoA & Solubility Run new Dose-Response low_potency->qc seq Sequence p97 Gene Test Alternative Inhibitors resistance->seq controls Use p97/Mito Controls Measure Metabolic Flux off_target->controls

References

Validation & Comparative

A Comparative Guide: NMS-873 Versus the Known Mitochondrial Inhibitor Rotenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NMS-873, initially identified as a p97 ATPase inhibitor, and rotenone, a classical mitochondrial Complex I inhibitor. Recent studies have revealed that this compound also exhibits off-target effects on mitochondrial function, making a direct comparison with established mitochondrial toxins like rotenone crucial for interpreting experimental results and for drug development. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays.

Mechanism of Action: A Tale of Two Inhibitors

Rotenone is a well-characterized, potent, and specific inhibitor of mitochondrial respiratory chain Complex I.[1] It acts by binding to the quinone reduction site on Complex I, thereby blocking the transfer of electrons from NADH to coenzyme Q. This disruption of the electron transport chain (ETC) leads to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.[2] Due to its reliable mechanism, rotenone is widely used as a tool compound in research to induce mitochondrial dysfunction and to model neurodegenerative diseases like Parkinson's disease.[1]

This compound was first described as a potent and selective allosteric inhibitor of the AAA ATPase p97/VCP, with an IC50 of 30 nM.[3] It binds to a site distinct from the ATP-binding pocket, stabilizing the ADP-bound state and interrupting the enzyme's catalytic cycle.[4] This inhibition of p97, a key player in protein homeostasis, leads to the activation of the unfolded protein response (UPR) and can induce cancer cell death.

However, subsequent research has uncovered that this compound also functions as a dual inhibitor of mitochondrial oxidative phosphorylation, targeting both Complex I and, to a lesser extent, ATP synthase .[4][5][6] This off-target effect means that the cellular toxicity observed with this compound treatment may be a composite of both p97-dependent and p97-independent (mitochondrial) mechanisms.[4][5] The inhibition of Complex I by this compound mirrors the action of rotenone, leading to a similar metabolic shift towards aerobic glycolysis.[4][5] One study identified NDUFAF5, a Complex I assembly factor, as a potential target of this compound within the mitochondrial complex I.[7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and rotenone, providing a basis for comparing their potency and cellular effects.

CompoundTargetIC50Cell Line/SystemReference
This compound p97/VCP ATPase30 nMBiochemical Assay[3]
Mitochondrial Complex IPotent inhibitor (specific IC50 not reported)L929 and HK-2 cells[4]
ATP SynthaseWeak inhibitor (only at high concentrations)Isolated mitochondria[4]
Rotenone Mitochondrial Complex I1.7 - 2.2 µMBiochemical Assay
Mitochondrial Complex I0.1 nM - 100 nM (varies by system)Various[1]
Succinyl-CoA biosynthesis< 100 nMMultiple human cell lines[8]
CompoundEffect on Cell Proliferation (IC50)Cell LineReference
This compound 400 nMHCT116
700 nMHeLa
Rotenone 50 nM (induces cell death)Parkinson's disease patient-derived ONS cells[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.

Objective: To assess the impact of this compound and rotenone on mitochondrial function by measuring basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A)

  • Cells of interest

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: On the day of the assay, warm the supplemented Seahorse XF Base Medium to 37°C.

  • Cell Preparation: Remove the growth medium from the cells, wash with the warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A from the kit according to the manufacturer's instructions. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Seahorse Analyzer Operation: Calibrate the instrument with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will sequentially inject the compounds and measure the OCR.

  • Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration based on the changes in OCR after each compound injection. Data is typically normalized to cell number or protein concentration.[10][11][12]

ATP Synthase Activity Assay

This assay measures the hydrolytic (ATPase) activity of ATP synthase (Complex V).

Objective: To determine the direct inhibitory effect of this compound and rotenone on ATP synthase activity.

Materials:

  • Isolated mitochondria or cell lysates

  • ATP synthase enzyme activity microplate assay kit or individual reagents

  • Reaction buffer (e.g., containing Tris-HCl, KCl, MgCl2)

  • ATP

  • Enzyme-coupled system (pyruvate kinase and lactate dehydrogenase)

  • NADH

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Mitochondria Isolation (if applicable): Isolate mitochondria from cells or tissues using differential centrifugation.

  • Reaction Setup: In a microplate, add the reaction buffer, the enzyme-coupled system components (PK and LDH), and NADH.

  • Inhibitor Addition: Add varying concentrations of the test compounds (this compound, rotenone) or a known inhibitor like oligomycin to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add ATP to all wells to start the reaction. The hydrolysis of ATP by ATP synthase produces ADP.

  • Measurement: The pyruvate kinase converts phosphoenolpyruvate and the newly formed ADP into pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The rate of NADH oxidation is proportional to the ATP synthase activity. Calculate the specific activity and determine the IC50 values for the inhibitors.[13][14][15][16]

Cell Viability (IC50 Determination) Assay using MTT

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of this compound and rotenone that inhibits cell growth by 50% (IC50).

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 490 nm or 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or rotenone for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and rotenone, as well as a typical experimental workflow for their comparison.

cluster_rotenone Rotenone cluster_nms873 This compound Rotenone Rotenone ComplexI_R Mitochondrial Complex I Rotenone->ComplexI_R Inhibits ETC_Disruption_R Electron Transport Chain Disruption ComplexI_R->ETC_Disruption_R ROS_Production Increased ROS Production ETC_Disruption_R->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis NMS873 This compound p97 p97/VCP ATPase NMS873->p97 Inhibits ComplexI_N Mitochondrial Complex I NMS873->ComplexI_N Inhibits ATPSynthase ATP Synthase (weak inhibition) NMS873->ATPSynthase Inhibits UPR Unfolded Protein Response (UPR) p97->UPR Leads to CellDeath Cell Death UPR->CellDeath ETC_Disruption_N Electron Transport Chain Disruption ComplexI_N->ETC_Disruption_N ATPSynthase->ETC_Disruption_N ETC_Disruption_N->CellDeath

Caption: Mechanisms of Action for Rotenone and this compound.

Start Start: Treat Cells with This compound or Rotenone MitoStress Seahorse XF Cell Mito Stress Test Start->MitoStress ATPSynthaseAssay ATP Synthase Activity Assay Start->ATPSynthaseAssay ViabilityAssay Cell Viability Assay (e.g., MTT) Start->ViabilityAssay OCR Measure Oxygen Consumption Rate (OCR) MitoStress->OCR ATPaseActivity Measure ATPase Activity ATPSynthaseAssay->ATPaseActivity IC50 Determine IC50 ViabilityAssay->IC50 Analysis Comparative Analysis of Mitochondrial Inhibition and Cytotoxicity OCR->Analysis ATPaseActivity->Analysis IC50->Analysis

Caption: Experimental Workflow for Comparing this compound and Rotenone.

Inhibitor Mitochondrial Inhibitor (this compound or Rotenone) ComplexI Complex I Inhibition Inhibitor->ComplexI OXPHOS Decreased Oxidative Phosphorylation ComplexI->OXPHOS ATP Decreased ATP Production OXPHOS->ATP Glycolysis Increased Glycolysis (Compensatory) ATP->Glycolysis Lactate Increased Lactate Production Glycolysis->Lactate

Caption: Logical Relationship of Mitochondrial Inhibition and Metabolic Shift.

References

A Head-to-Head Comparison of NMS-873 and Eeyarestatin I: Potent Modulators of Cellular Protein Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating complex cellular pathways and identifying novel therapeutic targets. This guide provides a comprehensive side-by-side comparison of two widely used inhibitors, NMS-873 and Eeyarestatin I, both of which impinge on the essential cellular process of protein homeostasis, albeit through distinct mechanisms. This document summarizes their performance, provides supporting experimental data, and details the methodologies for key experiments.

Executive Summary

This compound is a highly potent and selective allosteric inhibitor of the ATPase Valosin-Containing Protein (VCP/p97), a key player in the ubiquitin-proteasome system and autophagy. In contrast, Eeyarestatin I exhibits a dual mechanism of action, primarily known for its inhibition of the endoplasmic reticulum-associated degradation (ERAD) pathway by targeting the p97-associated deubiquitinating process, and secondarily by inhibiting the Sec61 translocon, a channel involved in protein translocation into the ER. While both compounds induce cellular stress and have demonstrated anti-proliferative effects, their differing molecular targets and mechanisms of action result in distinct cellular phenotypes and off-target profiles.

Mechanism of Action and Cellular Pathways

This compound: Allosteric Inhibition of VCP/p97 ATPase Activity

This compound binds to an allosteric site on the D2 domain of VCP/p97, stabilizing the ADP-bound state and thereby inhibiting its ATPase activity.[1] This enzymatic activity is crucial for the disassembly of protein complexes and the extraction of ubiquitinated proteins from cellular structures, priming them for degradation by the proteasome. Inhibition of VCP/p97 by this compound leads to the accumulation of polyubiquitinated proteins and triggers the Unfolded Protein Response (UPR) and autophagy.[2]

NMS873_Pathway NMS873 This compound VCP VCP/p97 (ATPase) NMS873->VCP Allosteric Inhibition Ub_Proteins Polyubiquitinated Proteins VCP->Ub_Proteins Processing & Degradation UPR Unfolded Protein Response (UPR) VCP->UPR Induces Autophagy Autophagy VCP->Autophagy Induces Proteasome Proteasome Ub_Proteins->Proteasome CellDeath Cell Death UPR->CellDeath Autophagy->CellDeath

Figure 1: this compound Signaling Pathway.

Eeyarestatin I: Dual Inhibition of ERAD and Protein Translocation

Eeyarestatin I's primary mechanism involves the inhibition of the p97-associated deubiquitinating (PAD) process, which is a critical step in ERAD.[2][3][4] It has been shown to inhibit the ataxin-3 (ATX3)-dependent deubiquitination of substrates bound to p97.[3] Unlike this compound, Eeyarestatin I does not directly inhibit the ATPase activity of p97. Additionally, Eeyarestatin I has been demonstrated to inhibit the Sec61 translocon, the primary channel for protein entry into the endoplasmic reticulum.[5][6][7] This dual action leads to the accumulation of misfolded proteins in the ER, robustly inducing ER stress.

EeyarestatinI_Pathway EeyarestatinI Eeyarestatin I p97_DUB p97-DUB Complex (e.g., ATX3) EeyarestatinI->p97_DUB Inhibition of Deubiquitination Sec61 Sec61 Translocon EeyarestatinI->Sec61 Inhibition of Translocation Ub_Substrates Ubiquitinated ERAD Substrates p97_DUB->Ub_Substrates ER_Stress ER Stress Ub_Substrates->ER_Stress Accumulation Induces Sec61->ER_Stress Blockage Induces Nascent_Polypeptide Nascent Polypeptide Nascent_Polypeptide->Sec61 CellDeath Cell Death ER_Stress->CellDeath

Figure 2: Eeyarestatin I Signaling Pathway.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and Eeyarestatin I based on published experimental findings.

Table 1: In Vitro Inhibitory Activity

ParameterThis compoundEeyarestatin IReference
VCP/p97 ATPase Activity IC50 ~30 nM> 100 µM (Does not inhibit ATPase activity)[2][8]
Sec61 Translocon Inhibition IC50 Not reported~70 µM[3]
Mitochondrial Complex I Inhibition IC50 1.3 µM (in L929 cells)Not reported[9]

Table 2: Antiproliferative Activity (IC50 Values)

Cell LineCancer TypeThis compoundEeyarestatin IReference
HCT116Colon Carcinoma0.4 µM-[10]
HeLaCervical Carcinoma0.7 µM-[10]
A549Lung Carcinoma-Dose-dependent cell death (2.5-40 µM)[2]
H358Lung Carcinoma-Dose-dependent cell death (2.5-40 µM)[2]
Hematological and Solid Tumor LinesVarious0.08 - 2 µM-[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

VCP/p97 ATPase Inhibition Assay (NADH-Coupled Assay)

This assay measures the ATPase activity of VCP/p97 by monitoring the consumption of NADH, which is coupled to the regeneration of ATP.

ATPase_Assay_Workflow cluster_step1 Step 1: ATPase Reaction cluster_step2 Step 2: ATP Regeneration & Pyruvate Production cluster_step3 Step 3: NADH Oxidation & Detection VCP VCP/p97 ADP ADP VCP->ADP ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi ATPase Activity ATP_regen ATP_regen ADP->ATP_regen Pyruvate Kinase Pyruvate_Kinase PK ADP->Pyruvate_Kinase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate_Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase LDH LDH Pyruvate->LDH Pyruvate_Kinase->ATP_regen ATP Pyruvate_Kinase->Pyruvate NADH NADH NAD NAD NADH->NAD Oxidation NADH->LDH Detection Measure NADH Absorbance at 340 nm NAD->Detection LDH->Lactate LDH->NAD Inhibitor This compound Inhibitor->VCP Inhibits

Figure 3: VCP/p97 ATPase Inhibition Assay Workflow.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme and Inhibitor Incubation: Add recombinant VCP/p97 enzyme to the reaction buffer. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound or Eeyarestatin I for 20 minutes at room temperature.

  • Initiation of ATPase Reaction: Initiate the reaction by adding a mixture of ATP, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Kinetic Measurement: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the ATPase activity of VCP/p97.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance decay. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vitro Protein Translocation Assay (Sec61 Inhibition)

This assay assesses the ability of a compound to inhibit the translocation of a nascent polypeptide into ER-derived microsomes.

Protocol:

  • In Vitro Transcription and Translation: A plasmid encoding a model secretory protein (e.g., preprolactin) is transcribed in vitro. The resulting mRNA is then translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [³⁵S]-methionine to produce a radiolabeled nascent polypeptide.

  • Translocation Reaction: The translation mixture containing the radiolabeled nascent polypeptide is incubated with canine pancreatic rough microsomes (a source of Sec61 translocons) in the presence of varying concentrations of Eeyarestatin I or a vehicle control.

  • Protease Protection Assay: After the translocation reaction, the samples are treated with a protease (e.g., proteinase K). Polypeptides that have been successfully translocated into the lumen of the microsomes will be protected from digestion.

  • Analysis: The samples are then subjected to SDS-PAGE and autoradiography. The presence of a protected, full-length radiolabeled polypeptide indicates successful translocation. The intensity of this band is quantified to determine the extent of translocation inhibition by the compound.

  • Data Analysis: The percentage of translocation is calculated relative to the vehicle-treated control. These values are plotted against the inhibitor concentration to determine the IC50.

Off-Target Effects and Selectivity

A critical aspect of any chemical probe is its selectivity. While this compound is highly selective for VCP/p97 over other ATPases, it has been shown to have off-target effects on mitochondrial function. Specifically, this compound inhibits Complex I of the electron transport chain with an IC50 of 1.3 µM.[9] This is a crucial consideration, as some of the observed cellular effects of this compound at higher concentrations may be attributable to this mitochondrial liability rather than solely to VCP/p97 inhibition.

Eeyarestatin I's off-target profile is less well-defined in terms of direct enzymatic inhibition. However, its action on the Sec61 translocon, in addition to its effects on the p97-DUB complex, highlights its multi-target nature. It has also been reported to interfere with both anterograde and retrograde intracellular trafficking pathways, suggesting broader effects on cellular vesicular transport.[1]

Conclusion

This compound and Eeyarestatin I are both valuable tools for studying cellular protein homeostasis, but they are not interchangeable. This compound is a potent and specific inhibitor of VCP/p97's ATPase activity, making it an excellent probe for dissecting the direct consequences of this enzymatic inhibition. However, researchers must be mindful of its off-target mitochondrial effects, particularly when interpreting data from cell-based assays at micromolar concentrations.

Eeyarestatin I, with its dual mechanism of action on the p97-DUB complex and the Sec61 translocon, offers a different approach to perturbing protein homeostasis. It induces a potent ER stress response by affecting two distinct but related pathways. Its lack of direct VCP/p97 ATPase inhibition makes it a useful counter-tool to this compound for distinguishing between ATPase-dependent and -independent functions of p97-related processes.

References

Does Nms-873 have advantages over proteasome inhibitors like MG132?

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular protein homeostasis research, inhibitors of the ubiquitin-proteasome system (UPS) are invaluable tools. This guide provides a detailed comparison of NMS-873, a selective allosteric inhibitor of p97/VCP, and MG132, a widely used proteasome inhibitor. We will delve into their mechanisms of action, selectivity, and cellular effects, supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Targeting Different Nodes of the UPS

This compound and MG132 disrupt protein degradation through distinct mechanisms, targeting different key players in the UPS.

This compound: An Allosteric Inhibitor of p97/VCP

This compound is a potent and highly selective allosteric inhibitor of the AAA ATPase p97 (also known as VCP)[1][2][3][4]. p97 is a critical upstream regulator of the proteasome, involved in the extraction of ubiquitinated proteins from cellular structures, preparing them for degradation. This compound binds to the D2 domain of the p97 hexamer, stabilizing it in an ADP-bound state[2][5]. This allosteric inhibition prevents the conformational changes necessary for its segregase activity, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and interference with autophagic pathways[1][3][6].

MG132: A Direct Inhibitor of the 26S Proteasome

MG132 is a potent, reversible, and cell-permeable peptide aldehyde that directly inhibits the 26S proteasome, the central catalytic component of the UPS[7][8]. It primarily targets the chymotrypsin-like activity of the proteasome's β5 subunit[8]. By blocking the proteolytic core of the proteasome, MG132 leads to a global accumulation of ubiquitinated proteins, ultimately inducing cell cycle arrest and apoptosis[9].

Key Advantages of this compound: Selectivity and a More Targeted Approach

The primary advantage of this compound over MG132 lies in its selectivity .

  • Target Specificity: this compound is highly selective for p97/VCP, with minimal activity against other AAA ATPases and a broad panel of kinases[2][3][4]. In contrast, MG132, while a potent proteasome inhibitor, is known to have off-target effects, inhibiting other proteases such as calpains and some lysosomal cysteine proteases[10][11]. This lack of specificity can complicate the interpretation of experimental results.

  • Upstream Inhibition: By targeting p97, this compound provides a more nuanced tool to study the specific roles of this segregase in various cellular processes, upstream of the general proteolytic activity of the proteasome. This can be particularly advantageous when investigating pathways where p97 has distinct functions independent of bulk protein degradation.

  • Potential for Overcoming Resistance: The different mechanism of action suggests that this compound could be effective in experimental systems where cells have developed resistance to direct proteasome inhibitors.

However, it is important to note that this compound has been shown to have off-target effects as a dual inhibitor of mitochondrial oxidative phosphorylation, which should be considered when designing and interpreting experiments[2][12].

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and MG132 based on available literature.

Parameter This compound MG132
Primary Target Valosin-Containing Protein (VCP/p97)26S Proteasome (primarily β5 subunit)
Mechanism Allosteric inhibitor, stabilizes ADP-bound state[2][5]Reversible peptide aldehyde, inhibits chymotrypsin-like activity[8]
Reported IC50 ~30 nM for p97 ATPase activity[1][3]~100 nM for proteasome chymotrypsin-like activity[10]
Cellular Potency Antiproliferative IC50 in the range of 0.08 µM to 2 µM in various cancer cell lines[1]Induces apoptosis and cell cycle arrest at concentrations typically ranging from 1 µM to 10 µM[13]
Selectivity Highly selective for p97 over other AAA ATPases and kinases[2][3][4]Known to inhibit other proteases, including calpains and some lysosomal cysteine proteases[10][11]
Off-Target Effects Dual inhibitor of mitochondrial oxidative phosphorylation (Complex I and ATP synthase)[2][12]Inhibition of calpains and other proteases[8][10][11]

Table 1: Comparison of this compound and MG132 Characteristics

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for assays commonly used to evaluate the effects of this compound and MG132.

p97 ATPase Activity Assay (for this compound)

This assay measures the ATP hydrolysis activity of purified p97 in the presence of inhibitors.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT.

  • Enzyme and Inhibitor Incubation: Purified recombinant p97 (e.g., 50 nM) is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in the reaction buffer for 15-30 minutes at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP to a final concentration of 1 mM.

  • Detection of ADP Production: The rate of ADP production is measured using a coupled enzyme assay, such as the pyruvate kinase/lactate dehydrogenase (PK/LDH) assay, which links ADP formation to the oxidation of NADH, measured by the decrease in absorbance at 340 nm.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance over time. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proteasome Activity Assay (for MG132)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or with purified proteasomes.

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Protein Quantification: The protein concentration of the cell lysate is determined using a standard method like the Bradford assay.

  • Reaction Setup: In a 96-well plate, a fixed amount of cell lysate (e.g., 20-50 µg) is incubated with varying concentrations of MG132 or vehicle control (DMSO) for 30 minutes at 37°C.

  • Substrate Addition: The fluorogenic proteasome substrate Suc-LLVY-AMC (for chymotrypsin-like activity) is added to each well to a final concentration of 50-100 µM.

  • Fluorescence Measurement: The fluorescence of the cleaved AMC product is measured over time using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the inhibitors on cultured cells.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, MG132, or vehicle control (DMSO). Cells are typically incubated for 24-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration ~0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Western Blotting for Ubiquitinated Proteins

This technique is used to visualize the accumulation of polyubiquitinated proteins following inhibitor treatment.

  • Cell Treatment and Lysis: Cells are treated with this compound, MG132, or vehicle for the desired time. Cells are then washed with PBS and lysed in a denaturing buffer containing SDS (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Protein Quantification: Protein concentration is determined using a BCA or similar assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The accumulation of high molecular weight polyubiquitinated proteins will appear as a smear in the lanes corresponding to inhibitor-treated samples.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct points of intervention of this compound and MG132 within the ubiquitin-proteasome system.

UPS_Inhibition cluster_upstream Upstream Events cluster_p97 p97/VCP Segregase Complex cluster_proteasome 26S Proteasome Protein Misfolded or Target Protein E1 E1 Activating Enzyme PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Cascade (E1, E2, E3) Ubiquitin Ubiquitin (Ub) E2 E2 Conjugating Enzyme E3 E3 Ligase p97 p97/VCP PolyUb_Protein->p97 Segregation Proteasome 26S Proteasome p97->Proteasome Delivery NMS873 This compound NMS873->p97 Inhibition Degradation Protein Degradation Proteasome->Degradation Proteolysis MG132 MG132 MG132->Proteasome Inhibition

Figure 1: Overview of the Ubiquitin-Proteasome System and points of inhibition for this compound and MG132.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: This compound, MG132, or Vehicle start->treatment incubation Incubation (Time Course) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability proteasome_activity Proteasome Activity (Fluorogenic Assay) incubation->proteasome_activity western_blot Western Blot (Ubiquitin Accumulation) incubation->western_blot p97_activity p97 ATPase Activity (Biochemical Assay) incubation->p97_activity data_analysis Data Analysis (IC50, etc.) viability->data_analysis proteasome_activity->data_analysis western_blot->data_analysis p97_activity->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism data_analysis->conclusion

Figure 2: A generalized experimental workflow for comparing the cellular effects of this compound and MG132.

Conclusion

This compound presents a significant advantage over MG132 for researchers seeking a more selective tool to probe the ubiquitin-proteasome system. Its specific inhibition of p97/VCP allows for the dissection of pathways upstream of the proteasome with greater precision and fewer confounding off-target effects compared to the broader activity of MG132. While MG132 remains a valuable tool for inducing general proteasome inhibition, the higher specificity of this compound makes it a superior choice for targeted studies of p97 function and for experiments where minimizing off-target effects is critical. Researchers should carefully consider the specific goals of their study and the potential off-target effects of each compound when making their selection.

References

Cross-Validation of Nms-873 Effects with VCP/p97 siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the allosteric VCP/p97 inhibitor, Nms-873, and the genetic knockdown of VCP/p97 via siRNA. The aim is to facilitate a deeper understanding of this compound's mechanism of action, including both its on-target and potential off-target effects, by cross-validating its pharmacological effects with the established consequences of VCP/p97 depletion.

Introduction to VCP/p97 and the Inhibitor this compound

Valosin-containing protein (VCP), also known as p97 in mammals, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[1][2][3] It functions as a chaperone, utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from larger cellular structures, thereby facilitating their degradation by the proteasome.[3][4] VCP/p97 is involved in a multitude of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), mitochondrial-associated degradation, autophagy, and DNA damage repair.[1][3][5]

This compound is a potent and highly selective allosteric inhibitor of VCP/p97 ATPase.[6] It binds to a site at the interface of the D1 and D2 ATPase domains, stabilizing the ADP-bound state and interrupting the enzyme's catalytic cycle.[7][8] Inhibition of VCP/p97 by this compound leads to the activation of the unfolded protein response (UPR), interference with autophagy, and ultimately, cancer cell death.[6] However, recent studies have revealed that this compound also exhibits off-target effects, notably as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) at complex I and ATP synthase.[7][9] This can induce a metabolic shift towards glycolysis.[10][11]

Comparative Analysis of Cellular Effects: this compound vs. VCP/p97 siRNA

To dissect the on-target versus off-target effects of this compound, its pharmacological impact can be compared with the effects of specifically reducing VCP/p97 protein levels using small interfering RNA (siRNA).

Quantitative Data Summary

The following tables summarize key quantitative data comparing the effects of this compound treatment and VCP/p97 siRNA knockdown on various cellular parameters.

Table 1: Potency and Efficacy

ParameterThis compoundVCP/p97 siRNAReference(s)
Target Inhibition IC50 of ~30 nM for p97 ATPase activity~70-85% reduction in VCP/p97 protein levels[6][12][13]
Anti-proliferative Activity (IC50) HCT116: ~0.38 - 0.4 µM; HeLa: ~0.7 µMCell-line dependent, leads to cell cycle arrest and apoptosis[6][12][14]

Table 2: Impact on Protein Homeostasis

Cellular ProcessEffect of this compoundEffect of VCP/p97 siRNAReference(s)
Ubiquitinated Proteins AccumulationSignificant accumulation[12][14][15]
Unfolded Protein Response (UPR) Activation (e.g., increased CHOP, ATF4)Not explicitly quantified in the same manner, but ER stress is a known consequence.[6][15]
Autophagy Modulates autophagosome maturationVCP/p97 is involved in autophagy; knockdown can impair this process.[1][2][6]

Table 3: Metabolic Effects

Metabolic ParameterEffect of this compoundEffect of VCP/p97 siRNAReference(s)
Glycolysis Increased lactate production and glucose consumptionNot reported to have a direct, significant impact.[7][10][11]
Oxidative Phosphorylation Inhibition of Complex I and ATP synthaseNo direct inhibitory effect reported.[7][9]

Signaling Pathways and Experimental Workflow

VCP/p97-Mediated Protein Degradation and this compound Inhibition

VCP97_Pathway cluster_protein_homeostasis Protein Homeostasis cluster_inhibition Pharmacological Inhibition Misfolded/Damaged Protein Misfolded/Damaged Protein Ubiquitination Ubiquitination Misfolded/Damaged Protein->Ubiquitination Ubiquitinated Substrate Ubiquitinated Substrate Ubiquitination->Ubiquitinated Substrate VCP/p97 Complex VCP/p97 Complex Ubiquitinated Substrate->VCP/p97 Complex Recognition & Segregation Proteasome Proteasome VCP/p97 Complex->Proteasome Delivery Degradation Degradation Proteasome->Degradation This compound This compound This compound->VCP/p97 Complex Allosteric Inhibition

Caption: VCP/p97 pathway and this compound inhibition.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell Culture Cell Culture Control Control Cell Culture->Control This compound Treatment This compound Treatment Cell Culture->this compound Treatment VCP/p97 siRNA VCP/p97 siRNA Cell Culture->VCP/p97 siRNA Western Blot Western Blot Control->Western Blot Cell Viability Assay Cell Viability Assay Control->Cell Viability Assay Metabolic Assays Metabolic Assays Control->Metabolic Assays Immunofluorescence Immunofluorescence Control->Immunofluorescence This compound Treatment->Western Blot This compound Treatment->Cell Viability Assay This compound Treatment->Metabolic Assays This compound Treatment->Immunofluorescence VCP/p97 siRNA->Western Blot VCP/p97 siRNA->Cell Viability Assay VCP/p97 siRNA->Metabolic Assays VCP/p97 siRNA->Immunofluorescence

Caption: Workflow for this compound and siRNA comparison.

Experimental Protocols

This compound Treatment Protocol
  • Cell Seeding: Plate cells (e.g., HCT116, HeLa) in appropriate culture vessels and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 24, 48, or 72 hours) depending on the endpoint being measured.[6][15]

  • Downstream Analysis: Harvest cells for subsequent analysis, such as Western blotting, cell viability assays, or metabolic measurements.

VCP/p97 siRNA Knockdown Protocol
  • siRNA Preparation: Resuspend lyophilized siRNA targeting VCP/p97 and a non-targeting control siRNA in RNase-free water to create a stock solution.[16]

  • Cell Seeding: Plate cells at a density that will result in 50-75% confluency at the time of transfection.[17]

  • Transfection Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.[17][18]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for VCP/p97 knockdown.[12][13] The optimal time should be determined empirically.

  • Validation of Knockdown: Confirm the reduction of VCP/p97 protein levels by Western blotting or qPCR.[13][18]

  • Phenotypic Analysis: Perform downstream assays to assess the cellular effects of VCP/p97 depletion.

Discussion and Conclusion

The cross-validation of this compound effects with VCP/p97 siRNA knockdown reveals both overlapping and distinct cellular consequences. Both approaches lead to the accumulation of ubiquitinated proteins and induce cell stress pathways, confirming that this compound effectively targets the VCP/p97-dependent protein degradation machinery.[12][14][15]

However, a key distinction lies in their metabolic impact. This compound induces a significant shift towards glycolysis, a phenotype not typically associated with VCP/p97 knockdown alone.[7][10][11] This strongly suggests that the metabolic effects of this compound are, at least in part, due to its off-target inhibition of mitochondrial respiration.[7][9]

Key Takeaways for Researchers:

  • On-Target Validation: The congruence in the effects on protein homeostasis pathways between this compound and VCP/p97 siRNA validates the on-target activity of the compound.

  • Off-Target Identification: The divergent metabolic phenotypes highlight the importance of using genetic approaches like siRNA knockdown to identify and characterize potential off-target effects of small molecule inhibitors.

  • Experimental Design: When using this compound to probe VCP/p97 function, it is crucial to consider its dual effects on protein homeostasis and cellular metabolism. Control experiments, including the use of VCP/p97 siRNA, are highly recommended for robust interpretation of results.

References

Comparative Proteomic Analysis of NMS-873 and CB-5083 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the cellular effects of two distinct inhibitors of the Valosin-containing protein (VCP)/p97, NMS-873 and CB-5083. Both compounds are significant in cancer research, targeting protein homeostasis, a critical pathway for the survival of malignant cells.[1] While both drugs inhibit p97, their different mechanisms of action lead to both shared and unique proteomic signatures, which are crucial for understanding their therapeutic potential and for the development of novel anti-cancer strategies.

Introduction to p97 Inhibitors: this compound and CB-5083

The AAA ATPase p97 is a master regulator of protein homeostasis, playing a central role in cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[2][3] Its inhibition is a promising strategy for cancer therapy.[4]

  • CB-5083 is a first-in-class, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[5] It has demonstrated broad antitumor activity in various hematologic and solid tumor models by disrupting protein homeostasis, leading to ER stress and apoptosis.[1][6] However, its clinical development was halted due to off-target effects.[2]

  • This compound is a potent, allosteric inhibitor of p97.[7] It binds to a distinct site at the interface of the D1 and D2 domains, stabilizing the ADP-bound state and interrupting the enzyme's catalytic cycle.[7][8] this compound has been shown to overcome resistance to ATP-competitive inhibitors like CB-5083, highlighting the therapeutic potential of targeting p97 through different mechanisms.[9][10]

Experimental Protocols: Quantitative Proteomics

The following protocol outlines a typical workflow for the comparative proteomic analysis of cells treated with this compound and CB-5083, based on tandem mass tag (TMT) labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

2.1. Cell Culture and Treatment:

  • Human colorectal carcinoma HCT116 cells are cultured to approximately 80% confluency.

  • Cells are treated with either DMSO (vehicle control), a specified concentration of CB-5083 (e.g., 2 µM), or this compound (e.g., 4 µM) for various time points (e.g., 6 and 24 hours).[12] The concentrations are often chosen to be several-fold higher than the IC50 to ensure a robust response.[12]

  • Following treatment, cells are harvested, washed with PBS, and flash-frozen for storage.

2.2. Protein Extraction, Reduction, Alkylation, and Digestion:

  • Cell pellets are lysed in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to permanently modify cysteine residues.

  • Proteins are digested overnight into smaller peptides using an enzyme such as Trypsin.

2.3. Tandem Mass Tag (TMT) Labeling:

  • Peptides from each treatment condition are individually labeled with a specific isobaric TMT reagent. This allows for the pooling of samples and simultaneous analysis and quantification.[12]

  • The labeling reaction is quenched, and the TMT-labeled peptide samples are combined into a single multiplexed sample.

2.4. High-pH Reversed-Phase Fractionation:

  • The pooled, TMT-labeled sample is fractionated using high-pH reversed-phase chromatography to reduce sample complexity and increase the depth of proteome coverage.[12]

2.5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Each fraction is analyzed on a high-resolution mass spectrometer, such as a Thermo Scientific Orbitrap.[13]

  • Peptides are separated by nano-flow liquid chromatography before being ionized and introduced into the mass spectrometer.

  • The instrument performs MS1 scans to measure peptide precursor ions and then selects ions for fragmentation (MS2) and reporter ion quantification (MS3), which provides the quantitative data for each TMT tag.[12]

2.6. Data Analysis:

  • The raw mass spectrometry data is processed using software like Proteome Discoverer.

  • Peptide and protein identification is performed by searching the data against a human protein database.

  • TMT reporter ion intensities are extracted to determine the relative abundance of each protein across the different treatment conditions.

  • Statistical analysis is performed to identify differentially expressed (DE) proteins (e.g., p-value < 0.05) for each treatment compared to the DMSO control.[12][14]

  • Functional enrichment analysis (e.g., GO, KEGG) is used to identify the biological pathways significantly affected by the treatments.[9][12]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output CellCulture Cell Culture & Drug Treatment (this compound, CB-5083, DMSO) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Reduction, Alkylation & Trypsin Digestion Lysis->Digestion TMT TMT Labeling & Pooling Digestion->TMT Fractionation High-pH RP Fractionation TMT->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data Data Processing & Bioinformatics LCMS->Data Output Differentially Expressed Proteins & Pathway Analysis Data->Output

Caption: General workflow for comparative quantitative proteomics.

Quantitative Data Summary

Proteomic analyses reveal both common and distinct cellular responses to this compound and CB-5083 treatment. The primary shared effect is the disruption of protein homeostasis, leading to the activation of the Unfolded Protein Response (UPR).[12] However, this compound exhibits a unique off-target effect on cellular metabolism.[9][10]

Table 1: Common Proteomic Signatures of this compound and CB-5083 Treatment

Pathway/Process AffectedKey Upregulated ProteinsBiological RoleCitation
Unfolded Protein Response (UPR) / ER Stress HSPA5 (BiP), HSP90B1, CALR, ATF4, DDIT3 (CHOP), XBP1sChaperoning, sensing misfolded proteins, and initiating stress response pathways leading to apoptosis.[6][12][15]
Protein Processing in ER ER-resident chaperones and folding enzymesAttempting to restore protein folding capacity and homeostasis within the endoplasmic reticulum.[12]
Protein Ubiquitination K48-linked polyubiquitinated proteinsAccumulation of proteins targeted for degradation, indicating a block in the p97-dependent proteasome pathway.[6][7]

Table 2: Unique Proteomic Signature of this compound Treatment

Pathway/Process AffectedKey Dysregulated ProteinsBiological RoleCitation
Glycolysis / Gluconeogenesis Upregulated glycolytic enzymesPromotion of glycolysis, leading to increased lactate production.[9][14]
Oxidative Phosphorylation Downregulated components of Complex I and ATP synthase (e.g., NDUFAF5)Inhibition of mitochondrial respiration and ATP production. This effect is p97-independent.[8][9]
TCA Cycle and Respiratory Chain Downregulated enzymesDisruption of central carbon metabolism and cellular energy production.[9]

Table 3: Comparative Summary of Differentially Expressed (DE) Proteins in HCT116 Cells (6h Treatment)

CategoryNumber of DE ProteinsOverlap/UniquenessCitation
Proteins affected by CB-5083 Varies by study-[12]
Proteins affected by this compound Varies by study-[12]
Common DE Proteins Overlapping setEnriched in UPR and ER stress pathways.[12]
DE Proteins Unique to this compound 219Primarily involved in ATP metabolic processes, oxidative phosphorylation, and the TCA cycle.[9][10]

Signaling Pathways and Mechanisms

4.1. Common Pathway: p97 Inhibition and Induction of the Unfolded Protein Response (UPR)

Both this compound and CB-5083 inhibit p97, which is essential for extracting ubiquitinated, misfolded proteins from the ER for proteasomal degradation (ERAD).[15] Inhibition of p97 causes these misfolded proteins to accumulate, triggering ER stress and activating the three arms of the UPR: PERK, IRE1α, and ATF6.[6][15] Chronic UPR activation, particularly through the upregulation of the transcription factor CHOP, ultimately leads to apoptosis.[6][15] This shared mechanism underscores their potential as anti-cancer agents, especially in secretory cancers like multiple myeloma that are highly dependent on protein homeostasis.[1]

G cluster_p97 p97 Inhibition cluster_er Endoplasmic Reticulum cluster_upr Unfolded Protein Response (UPR) CB5083 CB-5083 (ATP-Competitive) p97 p97/VCP CB5083->p97 NMS873 This compound (Allosteric) NMS873->p97 ERAD ERAD Blocked p97->ERAD required for Accumulation Misfolded Protein Accumulation ERAD->Accumulation ERStress ER Stress Accumulation->ERStress PERK PERK Pathway ERStress->PERK IRE1 IRE1α Pathway ERStress->IRE1 ATF6 ATF6 Pathway ERStress->ATF6 CHOP CHOP Upregulation PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Shared pathway of UPR induction via p97 inhibition.

4.2. Unique Pathway of this compound: Dysregulation of Glycometabolism

A key distinction revealed by proteomics is that this compound, but not CB-5083, significantly dysregulates cellular metabolism.[9][10] this compound promotes glycolysis while inhibiting oxidative phosphorylation by targeting mitochondrial Complex I and ATP synthase.[8][9] Crucially, studies using this compound-resistant cells (with p97 mutations) have confirmed that this effect on glycometabolism is independent of its p97 inhibitory activity.[9][10] This "polypharmacology" suggests this compound has a dual mechanism of action: inducing ER stress via p97 inhibition and crippling cellular energy production through a separate, off-target mechanism. This dual action could be advantageous for cancer therapy, potentially overcoming resistance mechanisms that might arise against single-target agents.[9]

G cluster_p97 p97-Dependent Pathway (Both Drugs) cluster_metabolism p97-Independent Pathway (this compound Only) NMS873 This compound p97 p97 Inhibition NMS873->p97 Mito Mitochondrial Complex I & V Inhibition NMS873->Mito Off-target CB5083 CB-5083 CB5083->p97 ERAD ERAD Disruption p97->ERAD UPR UPR Activation → Apoptosis ERAD->UPR OXPHOS ↓ Oxidative Phosphorylation Mito->OXPHOS Glycolysis ↑ Glycolysis Mito->Glycolysis ATP ↓ Cellular ATP OXPHOS->ATP

Caption: Comparative mechanisms of this compound and CB-5083.

Conclusion for Drug Development Professionals

Comparative proteomic analysis of this compound and CB-5083 provides critical insights for researchers and drug developers:

  • Shared On-Target Effects: Both inhibitors effectively induce the UPR and apoptosis by blocking the p97-ERAD pathway, validating p97 as a therapeutic target.[12]

  • Distinct Off-Target Effects: this compound possesses a unique p97-independent ability to inhibit mitochondrial respiration.[8][9] This polypharmacology could be exploited to create more effective anti-cancer therapies or to overcome resistance to ATP-competitive p97 inhibitors.[9][10]

  • Implications for Resistance: The development of resistance to CB-5083 is often linked to mutations in p97.[4] The distinct binding site and dual mechanism of this compound provide a clear rationale for its use in overcoming such resistance.[9][16]

References

Assessing the Specificity of Nms-873 Against Other AAA ATPases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nms-873 has emerged as a potent, allosteric inhibitor of the AAA (ATPases Associated with diverse cellular activities) ATPase p97/VCP (Valosin-containing protein), a key player in protein homeostasis. Its high selectivity has been a focal point of research, positioning it as a valuable tool for studying p97-mediated pathways and as a potential therapeutic agent. This guide provides a comprehensive comparison of this compound's specificity against other AAA ATPases, supported by experimental data and detailed protocols.

Executive Summary

This compound exhibits remarkable selectivity for p97/VCP over other AAA ATPases. While it potently inhibits p97 in the low nanomolar range, its activity against a panel of other AAA ATPases is significantly lower, generally with IC50 values greater than 10 µM.[1][2] This selectivity is attributed to its unique allosteric binding site at the interface of the D1 and D2 domains of p97, a site not conserved across other AAA ATPases.[3] However, recent studies have revealed off-target effects of this compound, notably the inhibition of mitochondrial respiratory Complex I and ATP synthase, which appear to be independent of its action on p97.[3][4]

Data Presentation: this compound Specificity Profile

The following table summarizes the inhibitory activity of this compound against its primary target, p97/VCP, and other representative AAA ATPases.

Target AAA ATPaseFamilyFunctionThis compound IC50Reference
p97/VCP Type II AAA+Protein quality control, ERAD, autophagy~30 nM [1]
NSF Type II AAA+Vesicular transport, membrane fusionNo activity[5]
VPS4B Type I AAA+Multivesicular body biogenesisNo activity[5]
Other AAA ATPases VariousVarious cellular processes>10 µM[1][2]
Mitochondrial Complex I Off-targetOxidative phosphorylationPotent inhibitor[3][4]
Mitochondrial ATP synthase Off-targetOxidative phosphorylationWeak inhibitor[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).

p97/VCP in the Ubiquitin-Proteasome System

p97/VCP plays a crucial role in the ubiquitin-proteasome system by extracting ubiquitinated proteins from cellular complexes or membranes, thereby facilitating their degradation by the proteasome.

p97_ubiquitin_pathway cluster_cellular_process Cellular Environment Ubiquitinated_Substrate Ubiquitinated Substrate p97_VCP p97/VCP Ubiquitinated_Substrate->p97_VCP Recognition & Extraction Proteasome 26S Proteasome p97_VCP->Proteasome Delivery Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Nms_873 This compound Nms_873->p97_VCP Inhibition

Caption: Role of p97/VCP in the ubiquitin-proteasome pathway and its inhibition by this compound.

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

This compound-mediated inhibition of p97 disrupts the ERAD pathway, leading to the accumulation of misfolded proteins in the endoplasmic reticulum and triggering the unfolded protein response (UPR).

erad_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Misfolded_Protein_ER Misfolded Protein (in ER lumen) Retrotranslocon Retrotranslocon Misfolded_Protein_ER->Retrotranslocon Misfolded_Protein_Cyto Misfolded Protein (in Cytosol) Retrotranslocon->Misfolded_Protein_Cyto Ubiquitination Ubiquitination (E1, E2, E3) Misfolded_Protein_Cyto->Ubiquitination p97_VCP p97/VCP Proteasome Proteasome p97_VCP->Proteasome UPR Unfolded Protein Response (UPR) p97_VCP->UPR Inhibition leads to Ubiquitination->p97_VCP Extraction Nms_873 This compound Nms_873->p97_VCP

Caption: The role of p97/VCP in the ERAD pathway and the effect of this compound.

Experimental Workflow for Assessing Inhibitor Specificity

A generalized workflow for determining the specificity of an inhibitor against a panel of enzymes.

experimental_workflow Start Start: Compound Library (e.g., this compound) Primary_Screen Primary Screen: Target Enzyme (p97/VCP) Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitor) Primary_Screen->Hit_Identification Selectivity_Panel Selectivity Panel: Panel of other AAA ATPases (NSF, Katanin, Spastin, etc.) Hit_Identification->Selectivity_Panel Biochemical_Assay Biochemical Assay (NADH-coupled ATPase assay) Selectivity_Panel->Biochemical_Assay IC50_Determination IC50 Determination for each enzyme Biochemical_Assay->IC50_Determination Data_Analysis Data Analysis & Comparison IC50_Determination->Data_Analysis Specificity_Profile Generate Specificity Profile Data_Analysis->Specificity_Profile

Caption: Workflow for determining the specificity profile of an enzyme inhibitor.

Experimental Protocols

NADH-Coupled ATPase Assay for Specificity Profiling

This assay is a continuous spectrophotometric method used to measure the rate of ATP hydrolysis by monitoring the oxidation of NADH. It is a robust method for determining the IC50 values of inhibitors against a panel of ATPases.

Principle: The hydrolysis of ATP to ADP by the AAA ATPase is coupled to two enzymatic reactions. First, pyruvate kinase (PK) regenerates ATP from ADP and phosphoenolpyruvate (PEP), producing pyruvate. Second, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified AAA ATPases (p97/VCP, NSF, Katanin, Spastin, etc.)

  • This compound and other control inhibitors

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.

    • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

    • Prepare serial dilutions of the inhibitor in the reaction mixture.

  • Enzyme and Inhibitor Incubation:

    • Add a constant amount of each purified AAA ATPase to the wells of the microplate containing the serially diluted inhibitor.

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Start the reaction by adding a fixed concentration of ATP to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. Collect data points at regular intervals.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Subtract the background rate (from no-enzyme controls).

    • Normalize the rates to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each enzyme.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of p97/VCP. Its specificity is a key attribute that makes it a valuable research tool for dissecting the complex cellular functions of p97. While the discovery of off-target effects on mitochondrial respiration necessitates careful interpretation of cellular toxicity data, the significant window between its on-target and off-target activities underscores its utility. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and further explore the specificity profile of this compound and other AAA ATPase inhibitors.

References

In vitro vs in vivo effects of Nms-873 a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the VCP/p97 Inhibitor for Researchers and Drug Development Professionals

NMS-873, a potent allosteric inhibitor of Valosin-Containing Protein (VCP)/p97, has demonstrated significant promise in preclinical in vitro studies. Its unique mechanism of action and high specificity have made it a valuable tool for dissecting the cellular functions of VCP/p97, a key player in protein homeostasis. However, the transition from laboratory bench to clinical application has been stymied by significant in vivo challenges, primarily its poor metabolic stability and lack of efficacy in living organisms. This guide provides a comparative analysis of the in vitro and in vivo effects of this compound, offering a comprehensive overview for researchers and drug development professionals.

In Vitro Profile: Potency and a Dual-Edged Sword

In the controlled environment of cell culture, this compound exhibits potent and selective inhibition of VCP/p97, an AAA+ ATPase crucial for processes such as protein degradation, autophagy, and DNA damage repair.

On-Target Effects:

This compound binds to an allosteric site on the VCP/p97 hexamer, distinct from the ATP-binding pocket, leading to the stabilization of the ADP-bound state and interruption of the enzyme's catalytic cycle.[1] This targeted inhibition triggers several downstream cellular events, making it an attractive candidate for cancer therapy. Key on-target effects include:

  • Induction of the Unfolded Protein Response (UPR): Inhibition of VCP/p97 disrupts endoplasmic reticulum-associated degradation (ERAD), leading to an accumulation of misfolded proteins in the ER and activating the UPR.[2][3]

  • Interference with Autophagy: this compound impairs autophagosome maturation, a critical cellular recycling process that is often co-opted by cancer cells for survival.[2][3][4]

  • Antiproliferative Activity: By disrupting these crucial cellular processes, this compound demonstrates potent antiproliferative effects across a wide range of cancer cell lines.[2][4]

Off-Target Effects: A Mitochondrial Conundrum:

Despite its high selectivity for VCP/p97 over other ATPases, further investigation has revealed unexpected off-target effects of this compound on mitochondrial function.[1] This discovery has added a layer of complexity to the interpretation of its cytotoxic effects. Specifically, this compound has been shown to:

  • Inhibit Mitochondrial Complex I and ATP Synthase: this compound directly inhibits two key components of the electron transport chain, leading to a disruption of oxidative phosphorylation.[1][5][6]

  • Induce a Shift to Glycolysis: As a consequence of impaired mitochondrial respiration, cells treated with this compound exhibit a metabolic shift towards aerobic glycolysis to meet their energy demands.[5][7] This effect is independent of its VCP/p97 inhibitory activity.[5][7]

Comparative In Vitro Data

The following table summarizes the key in vitro data for this compound and compares it with CB-5083, an ATP-competitive VCP/p97 inhibitor that has progressed to clinical trials.

ParameterThis compoundCB-5083Reference
Mechanism of Action Allosteric VCP/p97 inhibitorATP-competitive VCP/p97 inhibitor[1][2][8]
IC50 (p97 ATPase activity) 30 nMNot explicitly stated, but potent[2]
Antiproliferative IC50 (HCT116 cells) 0.38 µM - 0.4 µM~0.3 µM[1][3]
Effect on UPR Induces UPRInduces UPR[2][8]
Effect on Autophagy Interferes with maturationDisrupts autophagy[2]
Effect on Mitochondrial Respiration Inhibits Complex I and ATP synthaseDoes not directly inhibit[1][5][7]
Effect on Glycolysis Induces shift to glycolysisNo direct effect[5][7]

In Vivo Profile: The Achilles' Heel

In stark contrast to its promising in vitro activity, this compound has demonstrated a significant lack of efficacy in in vivo models. This is primarily attributed to its extremely poor metabolic availability .[9] The compound is rapidly metabolized, preventing it from reaching therapeutic concentrations in target tissues. This fundamental pharmacokinetic limitation has halted its further development as a clinical candidate.

In contrast, other VCP/p97 inhibitors like CB-5083 have shown in vivo activity in preclinical cancer models, leading to their advancement into human clinical trials.[7][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_NMS873 This compound On-Target Pathway cluster_OffTarget This compound Off-Target Pathway NMS873 This compound VCP VCP/p97 NMS873->VCP Allosteric Inhibition ERAD ERAD Disruption VCP->ERAD Autophagy Autophagy Interference VCP->Autophagy UPR Unfolded Protein Response ERAD->UPR Apoptosis Apoptosis UPR->Apoptosis Autophagy->Apoptosis NMS873_off This compound Mito Mitochondria NMS873_off->Mito ComplexI Complex I NMS873_off->ComplexI Inhibition ATPSynthase ATP Synthase NMS873_off->ATPSynthase Inhibition OXPHOS Oxidative Phosphorylation ComplexI->OXPHOS ATPSynthase->OXPHOS Glycolysis Glycolysis OXPHOS->Glycolysis Compensatory Upregulation

Caption: Signaling pathways affected by this compound.

cluster_Workflow In Vitro Experimental Workflow cluster_Biochemical Biochemical cluster_Western Western Blot cluster_Metabolic Metabolic start Cancer Cell Lines treatment Treat with this compound start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability biochemical Biochemical Assays treatment->biochemical western Western Blot Analysis treatment->western metabolic Metabolic Assays treatment->metabolic p97_assay p97 ATPase Activity Assay upr_markers UPR Markers (e.g., ATF4, CHOP) autophagy_markers Autophagy Markers (e.g., LC3-II, p62) mito_assay Mitochondrial Respiration Assay glycolysis_assay Glycolysis Stress Test

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

p97 ATPase Activity Assay (NADH-coupled assay)

This assay measures the ATPase activity of recombinant VCP/p97 by monitoring the formation of ADP.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT, and 0.1 mg/ml BSA.

  • Enzyme and Inhibitor Incubation: Incubate recombinant VCP/p97 enzyme with varying concentrations of this compound for a specified period (e.g., 30 minutes) at room temperature.

  • Initiate Reaction: Start the reaction by adding ATP to the mixture.

  • Coupled Enzyme System: The production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in NADH is monitored by measuring the absorbance at 340 nm.

  • Data Analysis: The rate of NADH oxidation is proportional to the ATPase activity of VCP/p97. IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 72 hours).

  • Lysis and ATP Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides the necessary substrate for the luciferase reaction.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for UPR and Autophagy Markers

This technique is used to detect changes in the expression levels of key protein markers.

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for UPR markers (e.g., ATF4, CHOP) or autophagy markers (e.g., LC3, p62).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Mitochondrial Complex I Activity Assay

This assay measures the activity of Complex I in isolated mitochondria.

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Reaction Setup: Prepare a reaction buffer containing the isolated mitochondria and a specific substrate for Complex I (e.g., NADH).

  • Inhibitor Treatment: Add varying concentrations of this compound to the reaction.

  • Activity Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: The rate of NADH oxidation reflects the activity of Complex I. The inhibitory effect of this compound is determined by comparing the activity in treated samples to that in untreated controls.

Conclusion and Future Directions

This compound remains an invaluable research tool for elucidating the complex biology of VCP/p97. Its potent and selective in vitro activity, coupled with its newly discovered off-target effects on mitochondrial metabolism, provides a unique pharmacological probe. However, its poor pharmacokinetic properties present a significant hurdle for its clinical development.

For drug development professionals, the story of this compound serves as a crucial case study. It highlights the importance of early-stage ADME (absorption, distribution, metabolism, and excretion) profiling to identify compounds with viable in vivo potential. While this compound itself is unlikely to progress to the clinic, the knowledge gained from its study can inform the design of future VCP/p97 inhibitors with improved drug-like properties. The distinct allosteric binding site of this compound remains an attractive target for the development of novel therapeutics that may overcome resistance to ATP-competitive inhibitors. The challenge lies in designing molecules that retain the potent in vitro activity of this compound while possessing the necessary metabolic stability to be effective in vivo.

References

Validating the dual-inhibitor effect of Nms-873 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The small molecule inhibitor NMS-873, initially identified as a highly potent and specific allosteric inhibitor of Valosin-Containing Protein (VCP/p97), demonstrates a complex dual-inhibitory mechanism affecting both protein homeostasis and mitochondrial respiration. This guide provides a comparative analysis of this compound's effects across various cell lines, supported by experimental data and detailed protocols, to aid researchers in the fields of cancer biology, neurodegenerative disease, and drug development.

This compound binds to an allosteric site at the interface of the D1 and D2 domains of the VCP/p97 hexamer, disrupting its ATPase activity.[1][2] This inhibition leads to the accumulation of poly-ubiquitinated proteins and triggers the Unfolded Protein Response (UPR), ultimately inducing cancer cell death.[2][3][4] However, subsequent research has revealed an unexpected off-target effect: this compound also functions as a dual inhibitor of mitochondrial complex I and ATP synthase, impairing oxidative phosphorylation.[1][5] This polypharmacology contributes to its cytotoxic effects in a manner that can be independent of its action on VCP/p97.[6][7]

Comparative Performance in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. Its efficacy, however, can be influenced by the cell line's metabolic phenotype and the development of resistance.

Cell LineCancer TypeThis compound IC50Comparison CompoundComparison IC50Reference
HCT116Colon Carcinoma380 nM--[8]
HCT116Colon Carcinoma2.7 µM (PPA)PPA2.7 µM[9]
HCT116 (Parental)Colon Carcinoma~15-fold lower than resistantThis compound (Resistant)>15-fold higher[10]
HCT116 (CB-5083 Resistant)Colon CarcinomaEffectiveCB-508372-fold less effective[9]
HeLaCervical Cancer-PPA6.1 µM[9]
RPMI8226Multiple Myeloma-PPA3.4 µM[9]
Various Hematological & Solid Tumors-0.08 µM to 2 µM--[11]

Key Observations:

  • This compound is effective in the low micromolar to nanomolar range in various cancer cell lines.[11]

  • Resistance to this compound can arise through mutations in VCP/p97, such as the A530T mutation in the D2 domain, which reduces the inhibitor's binding affinity.[10]

  • Importantly, this compound can overcome resistance to other VCP/p97 inhibitors like CB-5083, which is an ATP-competitive inhibitor.[6][12] This suggests a potential therapeutic strategy for tumors that have developed resistance to other VCP/p97-targeting drugs.

  • The off-target effect on mitochondrial respiration appears to be more pronounced in cancer cells compared to normal fibroblasts, with an IC50 for complex I inhibition of approximately 10 nM in HCT116 cells, significantly lower than the 1.3 µM observed in L939 fibroblasts.[7]

Signaling Pathways and Mechanisms of Action

This compound's dual-inhibitor effect triggers two major cellular stress pathways, leading to apoptosis.

NMS-873_Signaling_Pathways This compound Mechanism of Action NMS873 This compound VCP VCP/p97 NMS873->VCP Inhibits Mito Mitochondria NMS873->Mito Inhibits UPR Unfolded Protein Response (UPR) VCP->UPR Triggers Autophagy Autophagy Interference VCP->Autophagy Interferes with OXPHOS Oxidative Phosphorylation Mito->OXPHOS Leads to impaired Glycolysis Increased Glycolysis Mito->Glycolysis Compensatory Apoptosis Apoptosis UPR->Apoptosis Autophagy->Apoptosis OXPHOS->Apoptosis

Caption: this compound's dual inhibition of VCP/p97 and mitochondria.

Experimental Protocols

VCP/p97 ATPase Activity Assay (NADH-Coupled)

This two-step assay is used to determine the enzymatic activity of VCP/p97 and the inhibitory effect of compounds like this compound.[3][4]

VCP_ATPase_Assay_Workflow VCP/p97 ATPase Activity Assay Workflow Step1 Step 1: ATP Regeneration & Pyruvate Accumulation Reaction1 VCP + ATP + PEP + PK -> VCP + ADP + Pyruvate Step1->Reaction1 Step2 Step 2: Pyruvate Reduction & NADH Oxidation Reaction1->Step2 Reaction2 Pyruvate + NADH + LDH -> Lactate + NAD+ Step2->Reaction2 Measurement Measure NADH decrease at 340 nm Reaction2->Measurement

Caption: Workflow for the VCP/p97 ATPase activity assay.

Methodology:

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate with a reaction buffer containing 50 mM Hepes (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.2 mg/mL BSA.[4]

  • Step 1: Recombinant VCP/p97 is incubated with the test compound (e.g., this compound) and an ATP-regenerating system consisting of pyruvate kinase (PK) and phosphoenolpyruvate (PEP). The VCP ATPase activity produces ADP, which is immediately used by PK to convert PEP to pyruvate, regenerating ATP.[3][4]

  • Step 2: The enzymatic reaction is quenched with EDTA. NADH and lactate dehydrogenase (LDH) are then added. LDH catalyzes the reduction of the accumulated pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.[3][4]

  • Measurement: The decrease in NADH concentration is measured by monitoring the absorbance at 340 nm.[3][4]

Cell Viability and Anti-Proliferation Assays

These assays are crucial for determining the cytotoxic and cytostatic effects of this compound on different cell lines.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or other inhibitors for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using various methods, such as:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • Trypan Blue Exclusion Assay: Stains non-viable cells blue.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Concluding Remarks

This compound stands out as a potent anti-cancer agent with a unique dual-inhibitory mechanism. Its ability to target both VCP/p97-mediated protein homeostasis and mitochondrial respiration provides a multi-pronged attack on cancer cell survival. While the off-target effects on mitochondria need to be carefully considered in experimental design and interpretation, they also present a potential therapeutic advantage, especially in overcoming resistance to other VCP/p97 inhibitors. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and the intricate interplay between cellular proteostasis and metabolism.

References

NMS-873's Unique Impact on Glycometabolism Sets It Apart from Other p97 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis reveals that the allosteric p97 inhibitor NMS-873 uniquely dysregulates cancer cell glycometabolism, an effect not observed with other p97 inhibitors such as the ATP-competitive inhibitor CB-5083 or UPCDC-30245. This distinction arises from an off-target mechanism independent of p97 inhibition, involving the direct inhibition of mitochondrial complex I and ATP synthase.

Recent studies have illuminated a critical difference in the mechanism of action of this compound compared to its counterparts. While all are designed to inhibit the function of p97, a key player in protein quality control, this compound alone profoundly impacts cellular energy pathways, specifically promoting glycolysis and inhibiting oxidative phosphorylation.[1][2] This effect is so pronounced that it is observed through increased glucose consumption and lactate production in cancer cell lines treated with this compound, a phenomenon absent in cells treated with CB-5083, UPCDC-30245, or the proteasome inhibitor MG132.[1]

Evidence strongly suggests that this alteration of glycometabolism by this compound is not a consequence of its p97 inhibitory activity. Experiments using this compound-resistant cell lines, which harbor mutations in p97 that reduce the inhibitor's binding potency, still exhibit the same metabolic shift when treated with this compound.[1][3][4] This indicates that this compound acts on other cellular targets to induce these metabolic changes.

Further investigation has identified mitochondrial complex I and ATP synthase as direct off-targets of this compound.[1][2][5] By inhibiting these key components of the electron transport chain, this compound effectively shuts down oxidative phosphorylation, forcing cells to rely on glycolysis for ATP production. This metabolic reprogramming represents a significant vulnerability that can be exploited for therapeutic benefit. For instance, combining this compound with a glycolysis inhibitor like 2-deoxy-d-glucose (2-DG) has been shown to enhance its anti-proliferative effects.[1]

In contrast, other p97 inhibitors like CB-5083 do not exhibit this effect on glycometabolism.[1] Their primary mechanism of action remains the on-target inhibition of p97, leading to the accumulation of ubiquitinated proteins and induction of the unfolded protein response.[6][7] While effective in disrupting protein homeostasis, they do not present the same metabolic liabilities as this compound. The distinct cellular effects of another allosteric inhibitor, UPCDC-30245, are also noted, as it has been shown to block endo-lysosomal degradation, a feature not observed with CB-5083.[8][9]

This unique dual-action of this compound—inhibiting both p97 and mitochondrial respiration—positions it as a compound with a distinct therapeutic profile. The polypharmacology of this compound could be advantageous in treating cancers that are reliant on oxidative phosphorylation or those that can be sensitized by metabolic modulation.

Comparative Data on Glycometabolism

The following table summarizes the differential effects of this compound and other inhibitors on key metabolic parameters in HCT116 colon cancer cells after 6 hours of treatment.

CompoundConcentrationChange in Medium GlucoseChange in Medium Lactate
DMSO (Control) -BaselineBaseline
This compound 4 µMDecreasedIncreased
CB-5083 4 µMNo Significant ChangeNo Significant Change
UPCDC-30245 4 µMNo Significant ChangeNo Significant Change
MG132 1 µMNo Significant ChangeNo Significant Change

Data sourced from studies on HCT116 colon cancer cells.[1][10]

Signaling Pathways and Mechanisms

The following diagrams illustrate the distinct mechanisms of action of this compound compared to other p97 inhibitors.

cluster_NMS873 This compound NMS873 This compound p97_NMS p97 NMS873->p97_NMS Inhibits (On-Target) ComplexI Complex I NMS873->ComplexI Inhibits (Off-Target) ATPSynthase ATP Synthase NMS873->ATPSynthase Inhibits (Off-Target) ERAD_NMS ERAD/ Protein Homeostasis p97_NMS->ERAD_NMS Disrupts Mito Mitochondria OXPHOS Oxidative Phosphorylation Glycolysis_NMS Glycolysis OXPHOS->Glycolysis_NMS Compensatory Upregulation

Figure 1. Mechanism of this compound Action.

cluster_OtherP97i Other p97 Inhibitors (e.g., CB-5083) OtherP97i CB-5083 p97_Other p97 OtherP97i->p97_Other Inhibits (On-Target) ERAD_Other ERAD/ Protein Homeostasis p97_Other->ERAD_Other Disrupts Glycolysis_Other Glycolysis (Unaffected)

Figure 2. Mechanism of Other p97 Inhibitors.

Experimental Protocols

Measurement of Glucose and Lactate Levels

Objective: To quantify the effect of p97 inhibitors on glucose consumption and lactate production in cancer cells.

Methodology:

  • Cell Culture: HCT116 cells were seeded in 6-well plates and cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin until they reached 70-80% confluency.

  • Compound Treatment: The culture medium was replaced with fresh medium containing either DMSO (vehicle control), 4 µM this compound, 4 µM CB-5083, 4 µM UPCDC-30245, or 1 µM MG132.

  • Sample Collection: After 6 hours of incubation, the cell culture medium was collected.

  • Metabolite Analysis: The concentrations of glucose and lactate in the collected medium were measured using a glucose and lactate analyzer (e.g., YSI 2900 Biochemistry Analyzer).

  • Data Normalization: The obtained values were normalized to the cell number to account for any differences in cell proliferation between the treatment groups.[1]

Proteomic Analysis of Differentially Expressed Proteins

Objective: To identify the cellular pathways uniquely affected by this compound.

Methodology:

  • Cell Treatment and Lysis: HCT116 cells were treated with DMSO, 4 µM this compound, 4 µM CB-5083, or 1 µM MG132 for 6 hours. Cells were then harvested and lysed.

  • Protein Digestion and Labeling: Proteins from each condition were extracted, quantified, and digested into peptides. The resulting peptides were labeled with tandem mass tags (TMT) for quantitative comparison.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the proteins.

  • Data Analysis: The proteomic data was analyzed to identify differentially expressed proteins between the different treatment groups. Functional enrichment analysis (e.g., KEGG pathway and Gene Ontology) was performed on the proteins uniquely dysregulated by this compound to identify the affected biological processes.[1]

Experimental Workflow for Identifying Off-Target Effects

The following diagram outlines the workflow used to determine that the effect of this compound on glycometabolism is independent of p97.

Start Hypothesis: This compound affects glycometabolism ResistantCells Establish this compound Resistant Cell Lines (p97 mutations) Start->ResistantCells MetabolicAssay Measure Glucose Consumption & Lactate Production ResistantCells->MetabolicAssay Proteomics Quantitative Proteomics (TMT-based) ResistantCells->Proteomics Result1 Resistant cells still show metabolic shift with this compound MetabolicAssay->Result1 Result2 Proteomics shows glycometabolism pathways affected in both parental and resistant cells Proteomics->Result2 Conclusion Conclusion: Effect on glycometabolism is p97-independent Result1->Conclusion Result2->Conclusion

Figure 3. Workflow for p97-Independence.

References

Safety Operating Guide

Proper Disposal of NMS-873: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of NMS-873, a potent and selective allosteric inhibitor of VCP/p97.

The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles to protect from dust or splashes.

  • Lab Coat: A standard lab coat to protect clothing and skin.

Step-by-Step Disposal Procedure for this compound

This procedure applies to solid this compound powder and any materials, such as weighing paper or pipette tips, that are grossly contaminated with the compound.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: Treat all this compound, including unused or expired product and contaminated materials, as hazardous chemical waste.

  • Solid Waste Only: This disposal stream is for solid waste only. Do not mix with liquid wastes.[1][2]

2. Container Selection and Preparation:

  • Original Container: Whenever possible, dispose of solid this compound in its original manufacturer's container.[1][3]

  • Alternative Container: If the original container is not available or is compromised, use a new, clean, and dry container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is a suitable alternative.[4][5]

  • Container Integrity: Ensure the container is in good condition, with no cracks, leaks, or visible damage.[4][6]

3. Labeling the Waste Container:

  • Hazardous Waste Label: Affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container.[4][7][8]

  • Complete Information: Fill out the label completely and legibly.[8] Information required typically includes:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[7][8]

    • Accumulation start date (the date the first waste is placed in the container)[4]

    • The name of the principal investigator and the laboratory location (building and room number)[8]

    • A statement of the hazards (e.g., "Toxic," "Harmful if swallowed")

4. Accumulating this compound Waste:

  • Solid Waste Collection: Carefully place the solid this compound waste into the prepared and labeled container.

  • Avoid Dust Formation: Handle the solid powder in a way that minimizes the generation of dust.

  • Contaminated Materials: Place any materials grossly contaminated with this compound, such as weighing boats or contaminated gloves, in the same solid waste container.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[1][4][6] This prevents spills and accidental exposure.

5. Storage of this compound Waste in the Laboratory:

  • Designated Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory where the waste is generated.[3][9][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1][3][4] The secondary container must be chemically compatible with the waste.

6. Arranging for Disposal:

  • Contact EHS: Once the container is full or is approaching the institutional time limit for storage in an SAA (often 90 days), arrange for a pickup by your institution's EHS department.[1]

  • Follow Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call.[8][9]

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or down the drain.[8][12]

Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Restrict Access: Prevent others from entering the area.

  • Wear PPE: Ensure you are wearing appropriate PPE.

  • Contain the Spill: If it is a powder, cover it with a damp paper towel to prevent it from becoming airborne.

  • Clean the Spill: Carefully sweep up the spilled material and any contaminated cleaning materials.[13]

  • Dispose of Cleanup Materials: Place all cleanup materials into the designated this compound solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NMS873_Disposal_Workflow start Start: Have this compound for Disposal is_solid Is the waste solid this compound or a grossly contaminated solid? start->is_solid select_container Select appropriate solid waste container (original or compatible alternative). is_solid->select_container Yes not_solid Consult EHS for guidance on liquid waste disposal. is_solid->not_solid No label_container Affix 'Hazardous Waste' label and fill out completely. select_container->label_container add_waste Place waste in container. Keep container closed. label_container->add_waste store_waste Store in designated Satellite Accumulation Area with secondary containment. add_waste->store_waste request_pickup Request pickup from Environmental Health & Safety (EHS). store_waste->request_pickup end End: Waste properly disposed. request_pickup->end

Caption: Workflow for the proper disposal of solid this compound waste.

References

Essential Safety and Operational Guide for Handling NMS-873

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of NMS-873, a potent and selective allosteric inhibitor of VCP/p97 ATPase. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

The handling of this compound necessitates the use of standard laboratory personal protective equipment to minimize exposure and mitigate risks. The following table summarizes the required PPE and safety measures.

Protection Type Equipment/Procedure Purpose
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]To protect against splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the compound.
Body Protection A properly fitting lab coat that is fully fastened.[2]To protect skin and personal clothing from contamination.[2]
Respiratory Protection Not generally required with adequate ventilation. Use a NIOSH (US) or CEN (EU) approved respirator if dust formation is likely.[3]To prevent inhalation of dust particles.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][4]To prevent accidental ingestion.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[3]To minimize inhalation exposure.

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound throughout the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperatures are typically +4°C for short-term and -20°C or -80°C for long-term storage of solutions.[5][6]

Preparation of Stock Solutions
  • Pre-calculation: Before weighing, calculate the required amount of this compound and solvent needed to achieve the desired concentration. This compound is soluble in DMSO.[6]

  • Weighing: Conduct weighing in a chemical fume hood to avoid inhalation of any airborne powder.

  • Dissolving: Add the solvent to the weighed this compound in a fume hood. Ensure the container is capped and sealed properly after preparation.

Handling During Experiments
  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.

  • Aseptic Technique: If working with cell cultures, maintain sterile techniques to prevent contamination.

  • Minimize Aerosols: Perform all procedures carefully to minimize the creation of splashes or aerosols.[7]

  • Labeling: Clearly label all containers with the name of the compound, concentration, date, and your initials.[4]

Spill Cleanup
  • Alert Others: Immediately alert personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Containment: For small spills, use absorbent material to contain the spill.

  • Cleanup: Wearing appropriate PPE, sweep up solid material or absorb liquid spills. Place the waste in a sealed, labeled container for proper disposal.[3]

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Visualizing Safe Handling and Mechanism of Action

To further clarify the procedures and the compound's mechanism, the following diagrams illustrate the experimental workflow for safe handling and the signaling pathway of VCP/p97 inhibition.

G Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Lab Coat, Gloves, Goggles) Weigh Weigh this compound in Fume Hood PPE->Weigh Dissolve Prepare Stock Solution (e.g., in DMSO) Weigh->Dissolve Treat Treat Cells/Samples with this compound Dissolve->Treat Incubate Incubate as per Protocol Treat->Incubate Analyze Analyze Results Incubate->Analyze Decontaminate Decontaminate Work Area Analyze->Decontaminate Waste Dispose of Waste in Designated Hazardous Waste Decontaminate->Waste RemovePPE Doff PPE and Wash Hands Waste->RemovePPE

A flowchart outlining the safe handling of this compound from preparation to disposal.

G Signaling Pathway of VCP/p97 Inhibition by this compound NMS873 This compound VCP VCP/p97 ATPase NMS873->VCP Allosteric Inhibition Ub_Proteins Polyubiquitinated Proteins VCP->Ub_Proteins Prevents processing of UPR Unfolded Protein Response (UPR) VCP->UPR Inhibition Activates Autophagy Autophagosome Maturation VCP->Autophagy Inhibition Modulates Proteasome Proteasomal Degradation Ub_Proteins->Proteasome Normally targeted for CellDeath Cancer Cell Death UPR->CellDeath Autophagy->CellDeath

The inhibitory effect of this compound on VCP/p97, leading to cancer cell death.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.